2'-Deoxytubercidin 5'-triphosphate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C11H17N4O12P3 |
|---|---|
Molecular Weight |
490.19 g/mol |
IUPAC Name |
[[(2R,3R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H17N4O12P3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(16)8(25-9)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,5,7-9,16H,3-4H2,(H,20,21)(H,22,23)(H2,12,13,14)(H2,17,18,19)/t7-,8-,9-/m1/s1 |
InChI Key |
AZJLCKAEZFNJDI-IWSPIJDZSA-N |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2'-Deoxytubercidin 5'-triphosphate (dTuTP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxytubercidin (B559651) 5'-triphosphate (dTuTP), also known as 7-deaza-2'-deoxyadenosine-5'-triphosphate (7-deaza-dATP), is a crucial analog of deoxyadenosine (B7792050) triphosphate (dATP). Its primary utility lies in its ability to resolve band compressions in Sanger sequencing of GC-rich DNA regions. This technical guide provides a comprehensive overview of dTuTP, including its chemical properties, biological activity, and detailed experimental protocols for its synthesis and application in DNA sequencing. Quantitative data on its enzymatic incorporation and inhibitory activities are presented, along with diagrams illustrating its mechanism of action and experimental workflows.
Introduction
2'-Deoxytubercidin 5'-triphosphate is a synthetic analog of the naturally occurring deoxyadenosine triphosphate. The key structural modification in dTuTP is the substitution of the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon atom. This seemingly minor alteration has profound effects on the molecule's ability to form non-canonical hydrogen bonds, making it an invaluable tool in molecular biology, particularly in DNA sequencing. By preventing the formation of Hoogsteen base pairs, which can lead to secondary structures in G-rich DNA sequences, dTuTP ensures more accurate and reliable sequencing results.
Chemical and Physical Properties
The chemical properties of this compound are summarized in the table below.
| Property | Value |
| Synonyms | 7-deaza-2'-deoxyadenosine-5'-triphosphate, 7-deaza-dATP, c7dATP |
| Molecular Formula | C₁₁H₁₇N₄O₁₂P₃ |
| Molecular Weight | 490.19 g/mol |
| Appearance | White amorphous powder |
| Solubility | Soluble in water |
| Purity (HPLC) | ≥ 95% |
| Concentration | Typically supplied as a 10 mM - 11 mM solution in water |
| pH | 7.5 ±0.5 |
| Spectroscopic Properties | λmax 270 nm, ε 11.3 L mmol⁻¹ cm⁻¹ (Tris-HCl pH 7.5)[1] |
Biological Activity and Mechanism of Action
The biological significance of dTuTP stems from its role as a substrate analog for DNA polymerases and its inhibitory effects on certain enzymes.
Substrate for DNA Polymerases
During DNA synthesis, DNA polymerases incorporate dTuTP opposite a thymine (B56734) base in the template strand, mimicking the action of dATP. However, the absence of the N7 atom in the purine ring of dTuTP prevents the formation of Hoogsteen hydrogen bonds, which are a primary cause of secondary structures in G-rich DNA sequences. These secondary structures can cause "band compressions" in Sanger sequencing, where distinct DNA fragments migrate at the same rate on a sequencing gel, leading to ambiguous or incorrect sequence reads. By incorporating dTuTP, the formation of these secondary structures is disrupted, resulting in improved resolution and accuracy of the sequencing data.[2][3][4]
While Taq polymerase can incorporate 7-deaza-purine nucleotides, it shows a preference for the natural purine nucleotides. The incorporation efficiency of 7-deaza-dATP is lower than that of 7-deaza-dGTP.[5][6]
Inhibition of Telomerase
This compound has been shown to be a potent inhibitor of human telomerase, an enzyme crucial for maintaining telomere length and implicated in cellular aging and cancer.
| Enzyme | Inhibitor | IC₅₀ (µM) | Reference |
| Human Telomerase | 7-deaza-dATP | 8 | [1] |
Experimental Protocols
Enzymatic Synthesis of this compound
A common method for synthesizing dTuTP involves the enzymatic phosphorylation of the corresponding nucleoside, 2'-deoxytubercidin.
Materials:
-
2'-deoxytubercidin
-
Appropriate kinase enzymes (e.g., deoxyribonucleoside kinase)
-
ATP (as a phosphate (B84403) donor)
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
Purification system (e.g., HPLC)
Protocol:
-
Dissolve 2'-deoxytubercidin in the reaction buffer.
-
Add ATP and the kinase enzyme(s) to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the kinase (typically 37°C) for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC.
-
Once the reaction is complete, purify the this compound using anion-exchange HPLC.
-
Lyophilize the purified product to obtain a white powder.
Cycle Sequencing using 7-deaza-dATP
This protocol is adapted for use with a BigDye™ Terminator Cycle Sequencing Kit.
Materials:
-
Purified PCR product or plasmid DNA (template)
-
Sequencing primer
-
BigDye™ Terminator v3.1 Sequencing Standard Kit (or similar)
-
7-deaza-dATP solution (10 mM)
-
Nuclease-free water
-
Sequencing plate and seals
-
Thermal cycler
-
Ethanol (B145695)/EDTA for precipitation
-
Hi-Di™ Formamide
Protocol:
-
Reaction Setup: In a 0.2 mL microtube or a well of a sequencing plate, prepare the following reaction mixture:
-
Purified DNA template: 20 to 30 ng per 100 bp
-
Sequencing Primer: 10 pmol
-
BigDye™ Terminator Ready Reaction Mix: 2 µL
-
5X Sequencing Buffer: 2 µL
-
7-deaza-dATP (10 mM): 1 µL (replace a portion of the dATP in the mix)
-
Nuclease-free water: to a final volume of 10 µL
-
-
Thermal Cycling: Perform cycle sequencing using the following parameters:
-
Initial Denaturation: 96°C for 1 minute
-
25-35 Cycles:
-
96°C for 10 seconds
-
50-55°C for 5 seconds (adjust annealing temperature based on primer Tm)
-
60°C for 4 minutes
-
-
Final Extension: 60°C for 10 minutes
-
Hold: 4°C
-
-
Purification:
-
To each sequencing reaction, add 2.5 µL of 125 mM EDTA.
-
Add 30 µL of 100% ethanol and mix thoroughly.
-
Incubate at room temperature for 15 minutes to precipitate the DNA fragments.
-
Centrifuge at high speed for 20 minutes.
-
Carefully aspirate the supernatant.
-
Wash the pellet with 100 µL of 70% ethanol and centrifuge for 10 minutes.
-
Remove the supernatant and air-dry the pellet.
-
-
Resuspension and Analysis:
-
Resuspend the dried pellet in 10-12 µL of Hi-Di™ Formamide.
-
Denature the samples at 95°C for 5 minutes and then immediately place on ice.
-
Analyze the samples on an automated DNA sequencer.
-
Visualizations
Synthesis Workflow
Caption: Workflow for the enzymatic synthesis of dTuTP.
Mechanism of Action in DNA Sequencing
Caption: dTuTP prevents Hoogsteen pairing and band compression.
Logical Relationship in Sequencing Improvement
Caption: Logical flow of dTuTP's role in improving sequencing.
Conclusion
This compound is an indispensable tool for molecular biologists and genomic researchers. Its unique ability to mitigate the challenges posed by GC-rich templates in DNA sequencing has significantly contributed to the accuracy and reliability of genomic data. This guide has provided a detailed overview of its properties, mechanism, and practical applications, equipping researchers with the knowledge to effectively utilize this important nucleotide analog in their work. Further research into the kinetic parameters of dTuTP with a wider range of DNA polymerases would provide even greater insight into its utility and potential for new applications in DNA synthesis and diagnostics.
References
- 1. 7-Deaza-dATP, 7-Deaza Purines - Jena Bioscience [jenabioscience.com]
- 2. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2'-Deoxytubercidin 5'-triphosphate: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxytubercidin (B559651) 5'-triphosphate (dTuTP) is a crucial analog of deoxyadenosine (B7792050) triphosphate (dATP) utilized in various molecular biology and drug discovery applications. As a pyrrolopyrimidine nucleoside, its structural similarity to adenosine (B11128) allows it to be recognized by various enzymes, while its altered base-pairing properties and potential as a competitive inhibitor make it a valuable tool for researchers. This technical guide provides an in-depth overview of the synthesis, purification, and applications of dTuTP, with a focus on experimental protocols and quantitative data to aid in its practical implementation in the laboratory.
Chemical Synthesis: The Ludwig-Eckstein Approach
A robust and widely adopted method for the chemical synthesis of nucleoside triphosphates is the Ludwig-Eckstein reaction.[1] This one-pot, three-step procedure offers a reliable route to dTuTP from the corresponding nucleoside, 2'-deoxytubercidin.[2] The synthesis involves the initial monophosphorylation of the nucleoside, followed by reaction with pyrophosphate to form a cyclic intermediate, which is then hydrolyzed to yield the desired triphosphate.[2]
Experimental Protocol: Chemical Synthesis of dTuTP
This protocol is adapted from the general Ludwig-Eckstein method for deoxynucleoside triphosphate synthesis.[1][2]
Materials:
-
2'-Deoxytubercidin
-
Salicyl phosphorochloridite
-
Tributylammonium (B8510715) pyrophosphate
-
Tributylamine
-
Pyridine (B92270) (anhydrous)
-
Dioxane (anhydrous)
-
Iodine
-
Water
-
Triethylammonium (B8662869) bicarbonate (TEAB) buffer (1 M, pH 7.5)
-
Sodium perchlorate (B79767) (NaClO₄)
-
Acetone
Procedure:
-
Monophosphorylation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 2'-deoxytubercidin in anhydrous pyridine and a co-solvent such as dioxane. Cool the solution in an ice bath. Add salicyl phosphorochloridite dropwise with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reaction with Pyrophosphate: To the reaction mixture, add a solution of tributylammonium pyrophosphate in anhydrous pyridine. This leads to the formation of a cyclic intermediate.
-
Oxidation and Hydrolysis: After the formation of the intermediate is complete, add a solution of iodine in pyridine/water to oxidize the phosphorus atom. The reaction is then quenched with water. The hydrolysis of the cyclic intermediate is facilitated by the addition of a TEAB buffer.
-
Precipitation: The crude dTuTP can be precipitated from the reaction mixture by the addition of a solution of sodium perchlorate in acetone.[1] The precipitate is collected by centrifugation, washed with acetone, and dried under vacuum.
Anticipated Quantitative Data
| Parameter | Expected Value |
| Reaction Yield | 65-70%[2] |
| Purity (pre-HPLC) | >80% |
| Major Impurities | 2'-Deoxytubercidin 5'-diphosphate (dTuDP), unreacted 2'-deoxytubercidin |
Enzymatic Synthesis of dTuTP
An alternative and often more specific approach to dTuTP synthesis is through enzymatic phosphorylation. This multi-step process typically starts with the monophosphorylation of 2'-deoxytubercidin by a deoxynucleoside kinase, followed by two subsequent phosphorylation steps catalyzed by nucleoside monophosphate (NMP) and nucleoside diphosphate (B83284) (NDP) kinases, respectively, to yield the triphosphate.[3][4]
Experimental Protocol: Enzymatic Synthesis of dTuTP
This protocol outlines a general enzymatic cascade for the synthesis of dTuTP. The choice of specific enzymes may require optimization.
Materials:
-
2'-Deoxytubercidin
-
Deoxynucleoside kinase (a broad-specificity kinase is recommended)[4]
-
Nucleoside monophosphate kinase (e.g., adenylate kinase)
-
Nucleoside diphosphate kinase
-
ATP (as a phosphate (B84403) donor)
-
ATP regeneration system (e.g., creatine (B1669601) kinase and phosphocreatine)
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
Procedure:
-
Monophosphorylation: In a reaction vessel, combine 2'-deoxytubercidin, a suitable deoxynucleoside kinase, ATP, and the ATP regeneration system in the reaction buffer. Incubate at the optimal temperature for the kinase (typically 37°C). Monitor the formation of 2'-deoxytubercidin 5'-monophosphate (dTuMP) by HPLC.
-
Diphosphorylation: Once the monophosphorylation is complete, add a nucleoside monophosphate kinase to the reaction mixture to convert dTuMP to 2'-deoxytubercidin 5'-diphosphate (dTuDP).
-
Triphosphorylation: Finally, add a nucleoside diphosphate kinase to catalyze the formation of dTuTP from dTuDP.
-
Purification: The final product can be purified from the reaction mixture using anion-exchange chromatography or reversed-phase HPLC.
Anticipated Quantitative Data
Enzymatic synthesis can offer high specificity and yields, though optimization is key.
| Parameter | Expected Value |
| Conversion Rate (per step) | >90% (with optimization) |
| Overall Yield | Dependent on the efficiency of each enzymatic step |
| Purity (pre-HPLC) | High, with specific enzyme usage |
Purification of 2'-Deoxytubercidin 5'-triphosphate
High-performance liquid chromatography (HPLC) is the method of choice for purifying dTuTP to a high degree of purity, essential for its use in sensitive biological assays.[5] Both anion-exchange and reversed-phase HPLC can be employed.
Experimental Protocol: HPLC Purification
Materials:
-
Crude dTuTP
-
Mobile Phase A: 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5
-
Mobile Phase B: 0.1 M TEAB with 50% Acetonitrile
-
Reversed-phase C18 HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude dTuTP in Mobile Phase A.
-
HPLC Separation: Inject the sample onto a C18 column equilibrated with Mobile Phase A. Elute the product using a linear gradient of Mobile Phase B.
-
Fraction Collection: Collect fractions corresponding to the dTuTP peak, which can be identified by UV absorbance at the appropriate wavelength for 2'-deoxytubercidin.
-
Desalting and Lyophilization: Pool the pure fractions and remove the volatile TEAB buffer by repeated lyophilization from water. The final product is typically obtained as a stable salt (e.g., sodium or triethylammonium salt).
Purity Assessment
| Analytical Method | Expected Outcome |
| Analytical HPLC | A single major peak corresponding to dTuTP |
| ³¹P NMR Spectroscopy | Characteristic signals for the α, β, and γ phosphates |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of dTuTP |
Applications in Research
DNA Sequencing and Polymerase Assays
As a dATP analog, dTuTP is a valuable tool in DNA sequencing and for studying the kinetics of DNA polymerases.[6] Its incorporation can be monitored to understand polymerase fidelity and the impact of modified nucleotides on DNA synthesis.
Kinase Signaling Pathway Investigation
Given its structural similarity to ATP, dTuTP has the potential to act as a competitive inhibitor for various kinases.[7] This property can be exploited to probe the function of specific kinases within cellular signaling pathways. By competing with endogenous ATP, dTuTP can modulate kinase activity, allowing researchers to study the downstream effects of inhibiting a particular signaling cascade.
Visualizations
References
- 1. Nucleoside Triphosphates - From Synthesis to Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved protection-free one-pot chemical synthesis of 2'-deoxynucleoside-5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs [mdpi.com]
- 4. Deoxynucleoside kinase - Wikipedia [en.wikipedia.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2'-Deoxytubercidin 5'-triphosphate as a dATP Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxytubercidin 5'-triphosphate (dTuTP) is a synthetic analog of the naturally occurring deoxyadenosine (B7792050) triphosphate (dATP). As a pyrrolopyrimidine nucleoside triphosphate, it is structurally similar to dATP, with the N7 atom of the adenine (B156593) ring replaced by a carbon atom. This modification has significant implications for its biochemical behavior, making dTuTP a valuable tool in molecular biology and a potential candidate for therapeutic development. Its primary recognized application is in DNA sequencing, where it helps to resolve compressions in guanine-cytosine (G-C) rich regions of DNA, thereby improving the accuracy of sequencing data.[1] This technical guide provides a comprehensive overview of dTuTP, focusing on its mechanism of action, potential applications, and the experimental protocols required for its characterization.
Biochemical Properties and Mechanism of Action
As an analog of dATP, dTuTP can act as a substrate for DNA polymerases. During DNA synthesis, DNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the alpha-phosphate of the incoming deoxynucleoside triphosphate. Due to its structural similarity to dATP, dTuTP can be incorporated into the nascent DNA strand opposite a thymine (B56734) base in the template strand.
The key difference in the structure of dTuTP compared to dATP is the substitution of a nitrogen atom with a carbon atom at the 7-position of the purine (B94841) ring. This seemingly minor alteration can affect the hydrogen bonding patterns and base-stacking interactions within the DNA double helix. However, for many DNA polymerases, this change does not prevent the enzyme from recognizing and incorporating dTuTP.
References
Physical and chemical properties of 2'-Deoxytubercidin 5'-triphosphate
An In-depth Technical Guide to 2'-Deoxytubercidin 5'-triphosphate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, also known as 7-deaza-2'-deoxyadenosine triphosphate (7-deaza-dATP), is a crucial analog of deoxyadenosine (B7792050) triphosphate (dATP). Its primary application in molecular biology is the resolution of DNA sequencing ambiguities that arise from the formation of secondary structures in GC-rich regions. By replacing the nitrogen at the 7-position of the purine (B94841) ring with a carbon, 7-deaza-dATP disrupts the potential for Hoogsteen base pairing, which is a primary cause of band compression in Sanger sequencing. This modification ensures a more uniform migration of DNA fragments during electrophoresis, leading to higher quality and more accurate sequence data. This guide provides a comprehensive overview of its physical and chemical properties, mechanism of action, and detailed protocols for its application.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Systematic Name | 7-deaza-2'-deoxyadenosine-5'-triphosphate | [1] |
| Synonym | C7dATP, 7-deaza-dATP | [1] |
| Molecular Formula | C₁₁H₁₇N₄O₁₂P₃ (free acid) | [1] |
| Molecular Weight | 490.19 g/mol (free acid) | [1] |
| CAS Number | 67460-15-5 | |
| Appearance | Colorless to slightly yellow aqueous solution | [1] |
| Purity | ≥ 95% (HPLC) | [1][2][3] |
| Typical Concentration | 10 mM - 11 mM in water | [1][2][3] |
| pH of Solution | 7.5 ± 0.5 | [1][2][3] |
Spectroscopic Properties
Spectroscopic data are vital for the quantification and characterization of this compound.
| Parameter | Value | Conditions | Reference |
| UV Absorbance Maximum (λₘₐₓ) | 270 nm | Tris-HCl, pH 7.5 | [1] |
| Molar Extinction Coefficient (ε) | 11,300 L·mol⁻¹·cm⁻¹ | Tris-HCl, pH 7.5 | [1] |
| Fluorescence | Not considered a fluorescent probe. Fluorescence is significantly quenched upon incorporation into a DNA duplex. | N/A | [4][5] |
Stability and Storage
Proper storage is critical to maintain the integrity and performance of this compound.
| Condition | Recommendation | Reference |
| Long-term Storage | Store at -20°C. | [1] |
| Shelf Life | 12 months from date of delivery when stored correctly. | [1] |
| Short-term Exposure | Cumulative exposure up to one week at ambient temperature is generally acceptable. | [1] |
| Handling | Thaw on ice and centrifuge briefly before use. Avoid multiple freeze-thaw cycles by preparing aliquots. |
Mechanism of Action and Biochemical Role
This compound functions as a substrate for DNA polymerases, analogous to the natural dATP. Its utility stems from the substitution at the 7-position of the purine ring.
5.1 Incorporation by DNA Polymerase
During DNA synthesis, DNA polymerase incorporates this compound into the nascent DNA strand opposite a thymine (B56734) base on the template strand. This process follows the standard Watson-Crick base-pairing rules. The triphosphate is a good substrate for various DNA polymerases, including Taq polymerase and its variants used in sequencing.
Caption: Incorporation of this compound by DNA polymerase.
5.2 Resolution of Band Compression
In GC-rich DNA sequences, guanine (B1146940) bases can form non-canonical Hoogsteen base pairs with other bases, leading to the formation of stable secondary structures like hairpins. These structures can cause DNA fragments of different lengths to migrate at the same rate during gel electrophoresis, a phenomenon known as band compression. This results in ambiguous or unreadable sequence data.
The nitrogen atom at position 7 (N7) of guanine and adenine (B156593) is critical for Hoogsteen base pairing. By replacing this nitrogen with a carbon atom in this compound, the potential for forming these secondary structures is eliminated. When this analog is incorporated into the DNA, it disrupts the formation of these structures, ensuring that the migration of DNA fragments in the gel is strictly dependent on their length.[6][7]
Caption: How 7-deaza-purines prevent DNA band compression.
Experimental Protocols
6.1 Quantification using UV-Vis Spectrophotometry
To determine the precise concentration of a this compound solution.
Methodology:
-
Blank Measurement: Use the same buffer the nucleotide is dissolved in (typically Tris-HCl, pH 7.5) to zero the spectrophotometer at 270 nm.
-
Sample Measurement: Measure the absorbance (A) of the nucleotide solution at 270 nm. Ensure the reading is within the linear range of the instrument (typically 0.1 to 1.0). Dilute the sample with the buffer if necessary.
-
Concentration Calculation: Use the Beer-Lambert law to calculate the concentration:
-
Concentration (mol/L) = Absorbance / (ε × path length)
-
Where ε = 11,300 L·mol⁻¹·cm⁻¹ and the path length is typically 1 cm.
-
Remember to account for any dilution factor.
-
Caption: Workflow for quantifying this compound.
6.2 Sanger Sequencing with this compound
This protocol outlines the use of this compound in a cycle sequencing reaction to resolve GC-rich regions.[6]
Methodology:
-
Prepare the Sequencing Master Mix: For a single reaction, combine the following components. It is recommended to prepare a master mix for multiple reactions. The key modification is the partial or complete replacement of dATP with this compound. A similar substitution of dGTP with 7-deaza-dGTP is often performed concurrently for maximum effect.
| Component | Volume / Amount | Purpose |
| Sequencing Buffer (e.g., BigDye™) | Per manufacturer | Provides optimal pH and salts for polymerase |
| DNA Template (e.g., purified PCR product) | 100-500 ng | Sequence to be determined |
| Sequencing Primer (10 µM) | 1 µL | Initiates DNA synthesis |
| This compound Mix | Per manufacturer | Replaces standard dNTP mix |
| DNA Polymerase (thermostable) | Per manufacturer | Catalyzes DNA synthesis |
| Nuclease-free Water | To final volume | Adjusts final reaction volume |
-
Thermal Cycling: Perform cycle sequencing using the following general parameters. Specific temperatures and times may need optimization based on the primer and template.
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 96°C | 1-5 min | 1 |
| Denaturation | 96°C | 10-30 sec | |
| Annealing | 50-60°C | 5-15 sec | 25-35 |
| Extension | 60°C | 4 min | |
| Final Hold | 4°C | Hold | 1 |
-
Post-Reaction Cleanup: Remove unincorporated dye terminators and salts. This can be achieved using ethanol/EDTA precipitation or commercial spin-column kits.
-
Capillary Electrophoresis: Resuspend the purified products in highly deionized formamide. Denature at 95°C for 5 minutes and immediately chill on ice. Analyze the fragments on an automated capillary electrophoresis DNA sequencer. The software will generate the sequence chromatogram.
Conclusion
This compound is an indispensable tool for accurate DNA sequencing, particularly for templates with high GC content. Its ability to prevent the formation of secondary structures by disrupting Hoogsteen base pairing directly addresses the common issue of band compression. By understanding its chemical properties and mechanism of action, researchers can effectively integrate this analog into their sequencing workflows to obtain high-quality, unambiguous genetic data, thereby advancing research in genomics, diagnostics, and drug development.
References
- 1. 7-Deaza-dATP, 7-Deaza Purines - Jena Bioscience [jenabioscience.com]
- 2. 7-Deaza-7-bromo-dATP, 7-Deaza Purines - Jena Bioscience [jenabioscience.com]
- 3. 7-Deaza-7-iodo-dATP, 7-Deaza Purines - Jena Bioscience [jenabioscience.com]
- 4. Fluorescence properties and base pair stability of oligonucleotides containing 8-aza-7-deaza-2'-deoxyisoinosine or 2'-deoxyisoinosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. seela.net [seela.net]
- 6. mybiosource.com [mybiosource.com]
- 7. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Tumultuous Journey of Tubercidin: A Technical Guide
An In-depth Exploration of a Potent Nucleoside Antibiotic for Researchers, Scientists, and Drug Development Professionals
Published: December 5, 2025
Executive Summary
Tubercidin (B1682034), a naturally occurring adenosine (B11128) analog, has captivated the scientific community for decades with its potent and broad-spectrum biological activity. First isolated from Streptomyces tubercidicus, this pyrrolo[2,3-d]pyrimidine nucleoside has demonstrated significant anticancer, antiviral, and antiparasitic properties. Its unique structure, where a carbon atom replaces the nitrogen at the 7th position of the purine (B94841) ring, renders it resistant to metabolic degradation, thereby enhancing its therapeutic potential. However, this same stability contributes to its significant host toxicity, a major hurdle that has limited its clinical application. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted biological activities of tubercidin. It delves into detailed experimental protocols for its isolation, synthesis, and biological evaluation, and presents key quantitative data in a structured format. Furthermore, this guide visualizes the complex signaling pathways and experimental workflows associated with tubercidin, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Discovery and Historical Timeline
The story of tubercidin began in the mid-20th century, a golden era for antibiotic discovery. Its journey from a soil bacterium to a subject of intense scientific scrutiny is marked by key milestones:
-
1950s: Researchers isolate a new antibiotic from the fermentation broth of Streptomyces tubercidicus. This compound, later named tubercidin, exhibits potent antimicrobial activity.
-
1960s: The chemical structure of tubercidin is elucidated as 7-deazaadenosine, an analog of the essential biological molecule adenosine.[1] Early clinical studies, including a Phase I trial, explored its potential as an anticancer agent administered via direct intravenous injection.[2] However, these initial trials revealed significant toxicity.[1]
-
1970s & 1980s: Extensive research focuses on understanding tubercidin's mechanism of action and its broad biological activities. Its antiviral and antiparasitic properties become increasingly evident. Efforts to mitigate its toxicity while preserving its therapeutic efficacy lead to the synthesis and evaluation of numerous tubercidin analogs.[3][4]
-
1990s - Present: The advent of molecular biology and advanced biochemical techniques allows for a deeper understanding of the specific cellular pathways targeted by tubercidin. Research continues to explore its potential in various therapeutic areas, with a focus on developing less toxic derivatives and novel drug delivery systems.[5][6]
Chemical and Physical Properties
Tubercidin's unique chemical structure is the foundation of its biological activity.
| Property | Value |
| IUPAC Name | (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
| Synonyms | 7-Deazaadenosine, Sparsamycin A |
| Chemical Formula | C₁₁H₁₄N₄O₄ |
| Molar Mass | 266.257 g·mol⁻¹ |
| Appearance | Off-white powder |
| Solubility in Water | 3000 mg/L |
| CAS Number | 69-33-0 |
Mechanism of Action
Tubercidin's potent biological effects stem from its ability to mimic adenosine, thereby interfering with numerous essential cellular processes. Upon entering the cell, it is phosphorylated to its mono-, di-, and triphosphate forms, which then act as antimetabolites.
Interference with Nucleic Acid and Protein Synthesis
Tubercidin triphosphate can be incorporated into both RNA and DNA, leading to chain termination and the inhibition of polymerases. This disruption of nucleic acid synthesis is a primary contributor to its cytotoxic effects. By affecting RNA processing and function, tubercidin also indirectly inhibits protein synthesis.
Inhibition of Key Enzymes
Tubercidin and its phosphorylated derivatives are potent inhibitors of several key enzymes:
-
Adenosine Kinase: Tubercidin is a strong competitive inhibitor of adenosine kinase, an enzyme crucial for the salvage pathway of purine metabolism.[7] This inhibition leads to an accumulation of adenosine, which can have various downstream signaling effects.
-
Protein Kinases: As an ATP analog, tubercidin triphosphate can inhibit various protein kinases that utilize ATP, thereby disrupting cellular signaling pathways.[8]
-
Glycolytic Enzymes: In parasites like Trypanosoma brucei, tubercidin has been shown to inhibit glycolysis, a critical energy-producing pathway, by targeting enzymes such as phosphoglycerate kinase.
Modulation of Signaling Pathways
Recent studies have revealed that tubercidin can also modulate specific signaling pathways. For instance, it has been shown to activate the RIG-I/NF-κB pathway, leading to an increased expression of type I interferons and inflammatory cytokines, which contributes to its antiviral activity.[9]
Caption: General mechanism of action of tubercidin.
Caption: Tubercidin-mediated activation of the RIG-I/NF-κB signaling pathway.
Quantitative Biological Activity
Tubercidin exhibits a wide range of biological activities against various cancer cell lines, viruses, parasites, bacteria, and fungi. The following tables summarize some of the reported quantitative data.
Anticancer Activity
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| H. Ep. -2 | Human Epidermoid Carcinoma | Cytotoxicity observed | [1] |
| L1210 | Murine Leukemia | Potent growth inhibitor | [10] |
| Neuroblastoma cells | Neuroblastoma | Toxic | [4][6] |
Antiviral Activity
| Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Porcine Epidemic Diarrhea Virus (PEDV) | Vero | 0.2487 | 14.23 | 57.2 | [11] |
| Porcine Epidemic Diarrhea Virus (PEDV) | LLC-PK1 | Not specified | 14.32 | Not specified | [11] |
| SADS-CoV | Vero | Effective inhibition at 0.25-1 µM | Not specified | Not specified | [11] |
Antiparasitic Activity
| Parasite | IC₅₀ (µM) | Reference |
| Trypanosoma brucei | 5 | [7] |
| Leishmania species | Varies by species | [12] |
Antibacterial and Antifungal Activity (MIC Values)
| Organism | MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis (drug-sensitive) | Varies by strain | [5] |
| Mycobacterium tuberculosis (MDR/XDR) | Varies by strain | [5] |
| Nontuberculosis Mycobacteria (NTM) | Varies by species | [5] |
| Phytophthora capsici | High antifungal activity | [13] |
| Botryosphaeria dothidea | High antifungal activity | [13] |
| Rhizoctonia solani | High antifungal activity | [13] |
Enzyme Inhibition
| Enzyme | Source | IC₅₀ (µM) | Reference |
| Adenosine Kinase | Not specified | 0.03 | [7] |
| Phosphoglycerate Kinase | Trypanosoma brucei | 7.5 (for tubercidin triphosphate) | [7] |
Experimental Protocols
Isolation and Purification of Tubercidin from Streptomyces
This protocol outlines a general procedure for the isolation and purification of tubercidin from a Streptomyces fermentation broth.
References
- 1. Tubercidin - Wikipedia [en.wikipedia.org]
- 2. Clinical studies with tubercidin administered by direct intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of certain 2-, 6-mono- and 2,6-disubstituted-tubercidin derivatives. Synthesis of tubercidin via the sodium salt glycosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective protection of tubercidin toxicity by nitrobenzyl thioinosine in normal tissues but not in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tubercidin enhances apoptosis in serum-starved and hypoxic mouse cardiomyocytes by inducing nuclear speckle condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. benchchem.com [benchchem.com]
- 8. imrpress.com [imrpress.com]
- 9. Tubercidin inhibits PRRSV replication via RIG-I/NF-κB pathways and interrupting viral nsp2 synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine kinase inhibitors. 2. Synthesis, enzyme inhibition, and antiseizure activity of diaryltubercidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biochemical Pathways Involving 2'-Deoxytubercidin 5'-triphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxytubercidin (B559651) 5'-triphosphate (dTuTP) is a pyrrolopyrimidine analog of deoxyadenosine (B7792050) triphosphate (dATP). As a structural mimic of a natural building block of DNA, dTuTP has the potential to interact with a variety of cellular enzymes involved in nucleic acid metabolism and thereby disrupt critical cellular processes. This technical guide provides a comprehensive overview of the known and hypothesized biochemical pathways involving dTuTP. It covers its role as a substrate and inhibitor for DNA polymerases, its potential interaction with ribonucleotide reductase, and its likely pro-apoptotic effects, drawing parallels from its parent nucleoside, tubercidin (B1682034). This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of dTuTP, offering detailed experimental protocols and summarizing available quantitative data to facilitate further studies.
Introduction
2'-Deoxytubercidin (dTu) is a nucleoside analog belonging to the pyrrolopyrimidine class of compounds. For dTu to exert its biological effects, it must be intracellularly phosphorylated to its active triphosphate form, 2'-deoxytubercidin 5'-triphosphate (dTuTP). As a dATP analog, dTuTP is hypothesized to interfere with biochemical pathways that utilize dATP, primarily DNA synthesis. This interference can lead to the termination of DNA chain elongation, induction of DNA damage, and ultimately, programmed cell death (apoptosis). The unique structural features of dTuTP, specifically the replacement of the N7 atom of adenine (B156593) with a carbon atom, alter its hydrogen bonding capabilities and steric profile, influencing its interaction with cellular enzymes. This guide explores these interactions and their downstream consequences.
Metabolic Activation of 2'-Deoxytubercidin
The conversion of the prodrug 2'-deoxytubercidin to its active triphosphate form is a critical step for its pharmacological activity. This multi-step phosphorylation cascade is carried out by cellular kinases. Deoxycytidine kinase is a key enzyme in the initial phosphorylation of many deoxynucleoside analogs.[1]
Caption: Metabolic activation of 2'-Deoxytubercidin to dTuTP.
Interaction with DNA Polymerases
As a dATP analog, dTuTP can act as a substrate for various DNA polymerases, leading to its incorporation into newly synthesized DNA strands. The absence of the N7 nitrogen in the purine (B94841) ring of dTuTP can affect the stability of the DNA duplex and may hinder the processivity of DNA polymerases, potentially leading to chain termination.
Incorporation into DNA
Studies on the closely related analog 7-deaza-dATP have shown that it can be incorporated into DNA by various DNA polymerases, including Taq polymerase.[2] However, the efficiency of incorporation is often lower than that of the natural dATP.[2] It is highly probable that dTuTP exhibits similar behavior.
Caption: Incorporation of dTuTP into DNA by DNA Polymerase.
Quantitative Data
Table 1: Kinetic Parameters of dOTP Incorporation by E. coli DNA Polymerase I Klenow Fragment (exo-) (as a proxy for dTuTP)
| Substrate | Template Base | Km (µM) | Vmax (relative) | Incorporation Efficiency (Vmax/Km) | Reference |
| dGTP | C | Data not available | Data not available | 1506% min⁻¹ µM⁻¹ | [3] |
| dOTP | C | Data not available | Data not available | 0.28% min⁻¹ µM⁻¹ | [3] |
Note: The table presents data for a dGTP analog as a representative example of the type of quantitative data needed for dTuTP.
Interaction with Ribonucleotide Reductase
Ribonucleotide reductase (RNR) is the enzyme responsible for the de novo synthesis of deoxyribonucleotides. The activity of RNR is tightly regulated by an allosteric mechanism involving the binding of dNTPs. High levels of dATP are known to inhibit RNR activity, thereby shutting down the production of all dNTPs. Given that dTuTP is a dATP analog, it is plausible that it could also act as an allosteric inhibitor of RNR.
Caption: Potential inhibition of Ribonucleotide Reductase by dTuTP.
Induction of Apoptosis
The parent nucleoside, tubercidin, is a known inducer of apoptosis in various cancer cell lines and cardiomyocytes.[4][5] The cytotoxic effects of tubercidin are attributed to its ability to disrupt cellular metabolism and gene expression, leading to the activation of apoptotic pathways.[4][5] It is highly probable that 2'-deoxytubercidin and its triphosphate metabolite, dTuTP, share these pro-apoptotic properties.
Apoptotic Signaling Pathway
The incorporation of dTuTP into DNA can trigger a DNA damage response, leading to cell cycle arrest and the activation of the intrinsic apoptotic pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, the activation of caspase-9, and the subsequent activation of executioner caspases like caspase-3, ultimately leading to cell death.
Caption: Hypothesized intrinsic apoptotic pathway induced by dTuTP.
Quantitative Data on Cytotoxicity
While specific IC50 values for 2'-deoxytubercidin are not widely reported, the data for its parent compound, tubercidin, demonstrate potent cytotoxic activity against various cancer cell lines.
Table 2: IC50 Values of Tubercidin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| DMS 114 | Small-Cell Lung Cancer | ~10 | [6] |
| HeLa | Cervical Cancer | Data not available | |
| A375 | Melanoma | Data not available | |
| WM266 | Melanoma | Data not available |
Note: This table provides data for tubercidin as a proxy for the expected cytotoxic potential of 2'-deoxytubercidin. The provided reference contains data for DMS 114 cells.[6] Further research is needed to determine the IC50 values of 2'-deoxytubercidin in a broader range of cell lines.
Experimental Protocols
DNA Polymerase Kinetic Assay (Steady-State)
This protocol is adapted from methods used to determine the kinetic parameters of dNTP analog incorporation by DNA polymerases.[7]
Materials:
-
Purified DNA polymerase (e.g., Klenow fragment exo-)
-
Primer-template DNA duplex
-
This compound (dTuTP)
-
Natural dNTPs (dATP, dCTP, dGTP, dTTP)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Quenching solution (e.g., 95% formamide, 20 mM EDTA)
-
Denaturing polyacrylamide gel
Procedure:
-
Prepare reaction mixtures containing the primer-template DNA, DNA polymerase, and reaction buffer.
-
Initiate the reaction by adding varying concentrations of either dTuTP or the natural dATP.
-
Incubate the reactions for a fixed time at the optimal temperature for the polymerase.
-
Stop the reactions by adding the quenching solution.
-
Denature the DNA products by heating.
-
Separate the products by denaturing polyacrylamide gel electrophoresis.
-
Visualize and quantify the amount of extended primer.
-
Calculate the initial velocity of the reaction for each substrate concentration.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.
Caption: Workflow for DNA Polymerase Kinetic Assay.
Ribonucleotide Reductase Activity Assay
This protocol is a general method for assessing RNR activity and can be adapted to test the inhibitory effect of dTuTP.
Materials:
-
Cell lysate containing RNR or purified RNR
-
Reaction buffer (e.g., 50 mM HEPES pH 7.2, 10 mM DTT, 20 µM FeCl₃, 5 mM magnesium acetate)
-
Ribonucleoside diphosphate substrate (e.g., CDP)
-
Radioactively labeled ribonucleoside diphosphate (e.g., [¹⁴C]-CDP)
-
ATP (as an allosteric activator)
-
This compound (dTuTP)
-
Snake venom phosphodiesterase
-
Thin-layer chromatography (TLC) system
Procedure:
-
Prepare reaction mixtures containing the RNR source, reaction buffer, CDP, and [¹⁴C]-CDP.
-
Add ATP to activate the enzyme.
-
For inhibition studies, pre-incubate the enzyme with varying concentrations of dTuTP.
-
Initiate the reaction and incubate at 37°C.
-
Stop the reaction and treat with snake venom phosphodiesterase to convert the deoxynucleoside diphosphate product to the deoxynucleoside.
-
Separate the radiolabeled deoxynucleoside from the ribonucleoside substrate by TLC.
-
Quantify the radioactivity of the spots to determine the amount of product formed.
-
Calculate the enzyme activity and the inhibitory effect of dTuTP.
Apoptosis Assay using Annexin V Staining and Flow Cytometry
This is a standard protocol for detecting apoptosis by measuring the externalization of phosphatidylserine.[5][8]
Materials:
-
Cells treated with 2'-deoxytubercidin
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding Buffer (e.g., 10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Culture cells and treat with various concentrations of 2'-deoxytubercidin for a specified time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Caption: Workflow for Annexin V Apoptosis Assay.
Western Blot Analysis of Apoptotic Proteins
This protocol allows for the detection of key proteins involved in the apoptotic cascade.[9]
Materials:
-
Cells treated with 2'-deoxytubercidin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with 2'-deoxytubercidin and prepare cell lysates.
-
Quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in the expression levels of the target apoptotic proteins.
Conclusion
This compound holds promise as a therapeutic agent due to its ability to act as a dATP analog and interfere with fundamental cellular processes. This guide has outlined the key biochemical pathways in which dTuTP is likely involved, including its incorporation into DNA by polymerases, its potential to inhibit ribonucleotide reductase, and its capacity to induce apoptosis. While direct quantitative data for dTuTP remains to be fully elucidated, the information on related analogs and the detailed experimental protocols provided herein offer a solid foundation for future research. Further investigation into the precise molecular interactions and cellular consequences of dTuTP will be crucial for realizing its full therapeutic potential in fields such as oncology and virology.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Misincorporation of 2'-deoxyoxanosine 5'-triphosphate by DNA polymerases and its implication for mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. scispace.com [scispace.com]
- 5. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis western blot guide | Abcam [abcam.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
Stability and Storage of 2'-Deoxytubercidin 5'-triphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxytubercidin 5'-triphosphate, also known as 7-deaza-2'-deoxyguanosine (B613789) 5'-triphosphate (7-deaza-dGTP), is a crucial analog of deoxyguanosine triphosphate (dGTP). Its primary application in molecular biology is to mitigate challenges associated with GC-rich DNA sequences, such as the formation of secondary structures that can impede polymerase chain reaction (PCR) and DNA sequencing. This technical guide provides an in-depth overview of the stability and optimal storage conditions for this compound, offering essential information for its effective use in research and development.
Physicochemical Properties
Understanding the fundamental properties of this compound is essential for its proper handling and storage.
| Property | Value |
| Synonyms | 7-deaza-2'-deoxyguanosine 5'-triphosphate, 7-deaza-dGTP, dTuTP |
| Molecular Formula | C₁₁H₁₇N₄O₁₃P₃ |
| Molecular Weight | 506.19 g/mol |
| Appearance | Clear, colorless to slightly yellow aqueous solution |
| Supplied Form | Typically as a lithium or ammonium (B1175870) salt in an aqueous solution. |
| Standard Concentration | Commonly available in 5 mM, 10 mM, or 100 mM solutions. |
Stability Profile
The stability of this compound is influenced by several factors, including temperature, pH, and the presence of divalent cations. The primary degradation pathway for deoxynucleoside triphosphates (dNTPs) is the hydrolysis of the triphosphate chain to the corresponding diphosphate (B83284) (dNDP) and monophosphate (dNMP) forms, which can inhibit DNA polymerase activity.
Temperature Stability
Proper temperature control is the most critical factor in maintaining the integrity of this compound solutions.
| Storage Condition | Recommended Duration | Expected Degradation |
| -20°C (Long-term) | At least 1 year | Less than 1% degradation per year for dNTPs in a suitable buffer.[1] |
| 4°C (Short-term) | Up to 15 days | Stable for short periods, but not recommended for long-term storage.[1][2] |
| Room Temperature | < 24 hours (total) | Significant degradation can occur. Prolonged exposure should be strictly avoided.[3] |
| 95°C (PCR conditions) | Minutes | The half-life of the triphosphate form is approximately 1 hour at this temperature.[4] |
pH Stability
The pH of the storage solution significantly impacts the rate of hydrolysis of the triphosphate chain.
| pH Range | Stability |
| < 7.0 | Acid-catalyzed hydrolysis is a major degradation pathway for dNTPs.[2] |
| 7.5 - 8.2 | Optimal pH range for the stability of dNTP solutions.[1][2] |
| 8.0 - 10.5 | A commercially available 7-deaza-dGTP product is reported to be stable in this pH range.[3] |
Freeze-Thaw Stability
Repeated freeze-thaw cycles can contribute to the degradation of dNTPs. It is advisable to aliquot stock solutions into smaller, single-use volumes to minimize this effect. High-quality dNTP preparations, particularly those supplied as lithium salts, can be more resistant to freeze-thaw cycles. Some commercial preparations of 7-deaza-dGTP are rated for up to 20 freeze-thaw cycles.[3]
Recommended Storage Conditions
To ensure the long-term stability and performance of this compound, the following storage conditions are recommended:
-
Long-term storage: Store at a constant temperature of -20°C in a non-frost-free freezer.
-
Working solutions: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
pH: Ensure the solution is buffered to a pH between 7.5 and 8.2 for optimal stability.
-
Divalent Cations: While magnesium (Mg²⁺) is a necessary cofactor for DNA polymerase, excess free Mg²⁺ can promote dNTP degradation. Therefore, it is recommended to store dNTPs in a solution with minimal free divalent cations.
Experimental Protocols
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity and degradation of this compound. Ion-pair reversed-phase chromatography is a commonly used technique for separating dNTPs from their degradation products.
Objective: To separate and quantify this compound and its potential degradation products (7-deaza-dGDP and 7-deaza-dGMP).
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
This compound sample
-
Reference standards for 7-deaza-dGDP and 7-deaza-dGMP (if available)
Procedure:
-
Sample Preparation: Dilute the this compound sample to an appropriate concentration (e.g., 100 µM) in nuclease-free water.
-
Chromatographic Conditions:
-
Flow Rate: 1.2 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 100% Mobile Phase A
-
5-20 min: Linear gradient to 20% Mobile Phase B
-
20-25 min: Hold at 20% Mobile Phase B
-
25-30 min: Return to 100% Mobile Phase A and re-equilibrate
-
-
-
Data Analysis: Identify and quantify the peaks corresponding to this compound, 7-deaza-dGDP, and 7-deaza-dGMP based on their retention times compared to standards. Calculate the percentage of degradation.
Forced Degradation Study
Forced degradation studies are performed to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.
Objective: To induce degradation of this compound under various stress conditions.
Procedure:
-
Acid Hydrolysis: Incubate the sample in 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: Incubate the sample in 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 2 hours.
-
Thermal Degradation: Expose the sample to 80°C for 24 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples using the stability-indicating HPLC method described above to identify and quantify the degradation products.
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Primary Degradation Pathway of this compound.
References
2'-Deoxytubercidin 5'-triphosphate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2'-Deoxytubercidin (B559651) 5'-triphosphate, a crucial analog in molecular biology research. This document details its chemical properties, synthesis, applications in DNA sequencing, and its interactions with DNA polymerases, alongside considerations of its cellular effects.
Core Properties
2'-Deoxytubercidin 5'-triphosphate, also known as 7-deaza-2'-deoxyadenosine triphosphate, is a synthetic analog of deoxyadenosine (B7792050) triphosphate (dATP). Its defining feature is the substitution of the nitrogen atom at position 7 of the adenine (B156593) base with a carbon atom. This modification prevents the formation of Hoogsteen base pairing without disrupting the standard Watson-Crick base pairing with thymine. This property makes it invaluable in DNA sequencing applications, as it helps to resolve compressions in G-C rich regions of DNA.
| Property | Value |
| CAS Number | 67460-15-5 |
| Molecular Formula | C₁₁H₁₇N₄O₁₂P₃ |
| Molecular Weight | 491.18 g/mol |
| Synonyms | 7-deaza-dATP, 7-deaza-2'-deoxyadenosine-5'-triphosphate |
Enzymatic Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step enzymatic phosphorylation of its nucleoside precursor, 2'-deoxytubercidin.
Caption: Enzymatic synthesis of this compound.
Experimental Protocol: Enzymatic Synthesis
This protocol outlines a general procedure for the enzymatic synthesis of this compound from 2'-deoxytubercidin. Optimization of enzyme concentrations and incubation times may be required.
Materials:
-
2'-deoxytubercidin
-
ATP (Adenosine 5'-triphosphate)
-
Deoxycytidine kinase (dCK)
-
dUMP-CMP kinase
-
Nucleoside diphosphate kinase (NDPK)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
HPLC system for purification and analysis
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
2'-deoxytubercidin (e.g., 1 mM)
-
ATP (e.g., 5 mM)
-
Deoxycytidine kinase (dCK) (e.g., 0.1 U/µL)
-
dUMP-CMP kinase (e.g., 0.1 U/µL)
-
Nucleoside diphosphate kinase (NDPK) (e.g., 0.1 U/µL)
-
Reaction Buffer to the final volume.
-
-
-
Incubation: Incubate the reaction mixture at 37°C. Monitor the progress of the reaction by taking aliquots at different time points (e.g., 1, 2, 4, 8 hours) and analyzing them by HPLC.
-
Reaction Termination: Once the reaction is complete (as determined by the depletion of the starting material and the appearance of the triphosphate product), terminate the reaction by heating at 95°C for 5 minutes to inactivate the enzymes.
-
Purification: Purify the this compound from the reaction mixture using anion-exchange HPLC.
-
Quantification and Storage: Quantify the purified product by UV-Vis spectrophotometry. Store the purified this compound at -20°C or -80°C.
Application in DNA Sequencing
This compound is primarily used as a substitute for dATP in Sanger DNA sequencing to resolve compressions in the sequencing ladder that arise from secondary structures in G-C rich regions.
Caption: Sanger sequencing workflow with 2'-Deoxytubercidin 5'-TP.
Experimental Protocol: DNA Polymerase Incorporation Assay
This protocol provides a framework for assessing the incorporation of this compound by a DNA polymerase.
Materials:
-
DNA template with a known sequence
-
Primer complementary to the template
-
DNA Polymerase (e.g., Taq polymerase)
-
Standard dNTP mix (dATP, dCTP, dGTP, dTTP)
-
This compound
-
Reaction Buffer (specific to the DNA polymerase)
-
Gel electrophoresis system (e.g., polyacrylamide gel)
-
DNA visualization method (e.g., fluorescent dye or radiolabeling)
Procedure:
-
Primer Labeling (Optional): If using radiolabeling, label the 5' end of the primer with γ-³²P-ATP using T4 polynucleotide kinase.
-
Reaction Setup: Prepare two sets of reaction mixtures:
-
Control Reaction: DNA template, primer, DNA polymerase, standard dNTP mix, and reaction buffer.
-
Experimental Reaction: DNA template, primer, DNA polymerase, a modified dNTP mix (substituting dATP with this compound), and reaction buffer.
-
-
Primer Extension Reaction:
-
Anneal the primer to the template by heating the mixture to 95°C and then slowly cooling to the annealing temperature of the primer.
-
Initiate the extension reaction by adding the DNA polymerase and incubating at its optimal temperature (e.g., 72°C for Taq polymerase).
-
Allow the reaction to proceed for a set amount of time (e.g., 10-30 minutes).
-
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., formamide (B127407) loading dye with EDTA).
-
Gel Electrophoresis: Denature the DNA fragments by heating and then separate them by size on a denaturing polyacrylamide gel.
-
Analysis: Visualize the DNA fragments. Compare the band patterns between the control and experimental lanes to determine if this compound was successfully incorporated by the DNA polymerase. Successful incorporation will result in full-length or extended products in the experimental lane.
Cellular Effects and Metabolism
While this compound is primarily used in in vitro applications, understanding the cellular behavior of its nucleoside precursor, 2'-deoxytubercidin, is important for interpreting potential cellular effects. 2'-deoxytubercidin can be transported into cells and subsequently phosphorylated to its active triphosphate form.
| Cellular Aspect | Observation | Reference |
| Cellular Uptake | 2'-deoxytubercidin is transported into cells. In mouse kidney slices, this uptake is a saturable and metabolically dependent process, potentially utilizing the organic cation secretory system. | |
| Metabolism | Unlike 2'-deoxyadenosine, 2'-deoxytubercidin is not significantly metabolized by adenosine (B11128) deaminase. It can be phosphorylated intracellularly by kinases to its mono-, di-, and triphosphate forms. | |
| Cytotoxicity | The cytotoxicity of related dideoxynucleosides, such as 2',3'-dideoxycytidine, has been linked to mitochondrial toxicity due to the inhibition of mitochondrial DNA synthesis. |
Note: There is currently no direct evidence to suggest that this compound is involved in specific cellular signaling pathways beyond its role as a substrate for DNA polymerases and its potential impact on DNA synthesis and integrity. Its effects are primarily attributed to its incorporation into DNA.
This technical guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of the provided protocols may be necessary.
Methodological & Application
Application Notes and Protocols for the Use of 2'-Deoxytubercidin 5'-triphosphate in Sanger Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanger sequencing, the gold standard for DNA sequence validation, can encounter challenges with specific DNA templates, particularly those rich in guanine (B1146940) and cytosine (GC-rich) or containing secondary structures like hairpins. These features can lead to premature termination of the sequencing reaction and "band compression" on sequencing gels or electropherograms, resulting in ambiguous or incorrect base calling. To address these issues, nucleotide analogs that reduce the formation of alternative DNA structures have been developed.
One such analog is 2'-Deoxytubercidin 5'-triphosphate (dTuTP), chemically known as 7-deaza-2'-deoxyadenosine triphosphate (c7dATP). The substitution of nitrogen with a carbon at the 7-position of the purine (B94841) ring in c7dATP disrupts Hoogsteen base pairing, which is a primary cause of secondary structure formation in GC-rich regions, without affecting the standard Watson-Crick base pairing essential for accurate sequencing. The incorporation of c7dATP, often in conjunction with 7-deaza-2'-deoxyguanosine (B613789) triphosphate (c7dGTP), significantly improves the quality of sequencing data by resolving band compressions and promoting more uniform chain termination.[1]
These application notes provide detailed protocols and supporting data for the effective use of dTuTP (c7dATP) in Sanger sequencing to overcome challenges associated with difficult DNA templates.
Key Applications
-
Sequencing of GC-rich templates: dTuTP (c7dATP) is highly effective in resolving band compressions and obtaining high-quality sequence data from DNA regions with high GC content.
-
Resolution of secondary structures: The use of dTuTP (c7dATP) can help to sequence through regions prone to forming hairpins and other secondary structures that can prematurely terminate the DNA polymerase.
-
Improved accuracy of base calling: By reducing electrophoretic mobility anomalies, dTuTP (c7dATP) leads to more accurate and reliable base assignments in both manual and automated sequencing.[1]
Data Presentation
Table 1: DNA Polymerase Compatibility and Efficiency with 7-deaza-purine Analogs
| DNA Polymerase | Analog(s) | Relative Incorporation Efficiency | Notes |
| Taq DNA Polymerase | c7dGTP | High | Can fully replace dGTP in PCR amplification.[2][3] |
| c7dATP, c7IdTP | Moderate | Requires the presence of the corresponding natural purine nucleotide for efficient PCR amplification. Taq polymerase shows a preference for the natural purine over the 7-deaza analog.[2][3] | |
| KOD DNA Polymerase (exo-) | c7dATP | Tolerated | Engineered variants show improved incorporation efficiency.[4] |
| AmpliTaq FS DNA Polymerase | c7dGTP, dITP | High | A ratio of 4:1 (c7dGTP:dITP) is optimal for resolving band compressions in cycle sequencing.[5] |
| Thermo Sequenase | c7dATP, c7dGTP | High | Effective in cycle sequencing for minimizing band compressions.[6] |
| T7 DNA Polymerase | c7dATP | High | Replacing dATP with c7dATP results in a higher degree of uniformity in chain termination reactions.[1] |
Experimental Protocols
Protocol 1: Sanger Sequencing of GC-Rich Templates using dTuTP (c7dATP)
This protocol outlines the modifications to a standard Sanger cycle sequencing reaction for resolving difficult sequences using dTuTP (c7dATP).
1. Reagent Preparation:
-
dNTP/dTuTP Mix: Prepare a nucleotide mix containing dCTP, dGTP (or a mix of dGTP and c7dGTP), dTTP, and a mixture of dATP and dTuTP (c7dATP). A common starting ratio of dATP to dTuTP is 1:3.
-
Template DNA: Purify the PCR product or plasmid DNA to be sequenced. Ensure high purity and accurate quantification.
-
Sequencing Primer: Use a primer specific to the region of interest at a concentration of 3.2 µM.
-
DNA Polymerase: Select a thermostable DNA polymerase compatible with 7-deaza-purine analogs (see Table 1), such as Thermo Sequenase or an engineered KOD polymerase.
-
Sequencing Buffer: Use the sequencing buffer recommended by the DNA polymerase manufacturer.
-
ddNTPs: Use fluorescently labeled dideoxynucleotide triphosphates for automated sequencing.
2. Cycle Sequencing Reaction Setup:
| Component | Volume (for a 10 µL reaction) | Final Concentration |
| Template DNA (e.g., 200-500 ng plasmid) | X µL | 20-50 ng/µL |
| Sequencing Primer (3.2 µM) | 1 µL | 0.32 µM |
| dNTP/dTuTP Mix | 1 µL | Varies (see note below) |
| 5x Sequencing Buffer | 2 µL | 1x |
| DNA Polymerase | 0.5 µL | Varies (unit-dependent) |
| ddNTPs (labeled) | 1 µL | Varies |
| Nuclease-free water | Up to 10 µL | - |
Note on dNTP/dTuTP Mix Concentration: The final concentration of each dNTP is typically in the range of 200-500 µM. When using a 1:3 ratio of dATP:dTuTP, the final concentration would be, for example, 50 µM dATP and 150 µM dTuTP. For GC-rich templates, it is also recommended to use a 1:3 ratio of dGTP:c7dGTP.
3. Thermal Cycling Conditions:
These conditions are a starting point and may require optimization based on the specific template, primer, and polymerase used.
| Step | Temperature | Time | Number of Cycles |
| Initial Denaturation | 96°C | 1 minute | 1 |
| Denaturation | 96°C | 10 seconds | 25-30 |
| Annealing | 50-60°C | 5 seconds | |
| Extension | 60°C | 4 minutes | |
| Final Extension | 72°C | 5 minutes | 1 |
| Hold | 4°C | Indefinite |
4. Post-Reaction Cleanup and Analysis:
-
Purify the sequencing products to remove unincorporated ddNTPs and primers using a suitable method (e.g., ethanol/EDTA precipitation or spin columns).
-
Resuspend the purified products in a formamide-based loading solution.
-
Denature the samples at 95°C for 5 minutes and immediately place on ice.
-
Analyze the samples on an automated capillary electrophoresis DNA sequencer.
Protocol 2: Troubleshooting Difficult Templates with Additives
For particularly challenging templates, the inclusion of chemical additives in the sequencing reaction can further improve results.
-
DMSO: Add dimethyl sulfoxide (B87167) (DMSO) to the sequencing reaction at a final concentration of 5-10%. DMSO helps to destabilize secondary structures.
-
Betaine (B1666868): Add betaine to the sequencing reaction at a final concentration of 1-2 M. Betaine is an isostabilizing agent that reduces the melting temperature difference between GC and AT base pairs.
When using additives, it may be necessary to optimize the annealing temperature and extension time in the thermal cycling protocol.
Mandatory Visualizations
Caption: Workflow for Sanger sequencing using dTuTP.
Caption: Mechanism of dTuTP in resolving band compression.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Semi-rational evolution of a recombinant DNA polymerase for modified nucleotide incorporation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
Protocol for the Enzymatic Incorporation of 2'-Deoxytubercidin 5'-triphosphate into DNA via PCR
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The enzymatic incorporation of modified nucleotides into DNA through Polymerase Chain Reaction (PCR) is a powerful technique for introducing novel functionalities into nucleic acids. This document provides a detailed protocol and application notes for the incorporation of 2'-Deoxytubercidin 5'-triphosphate (dTuTP), a 7-deaza-adenosine analog, into DNA. Tubercidin and its derivatives are known for their potent antibiotic and anti-tumor activities, which are attributed to their ability to be phosphorylated and incorporated into DNA and RNA, thereby disrupting nucleic acid functions.[1] The resulting modified DNA can be utilized in a variety of applications, including the study of DNA-protein interactions, the development of therapeutic oligonucleotides, and the generation of novel aptamers and DNAzymes.
The successful incorporation of dTuTP, like other modified nucleotides, is highly dependent on the choice of DNA polymerase. Family B DNA polymerases, particularly those lacking a 3’→5’ exonuclease (proofreading) activity, have demonstrated a broader substrate specificity and are often more efficient at incorporating modified nucleotides compared to Family A polymerases like Taq.[2][3][4] Specifically, polymerases such as Vent(exo-), KOD Dash, and KOD(exo-) have been shown to be effective in amplifying DNA with various C5-modified pyrimidines and are therefore recommended as starting points for the incorporation of dTuTP.[2][3]
The generation of full-length PCR products containing modified nucleotides can be influenced by the chemical structure of the modification, the specific DNA polymerase used, and the sequence of the DNA template.[2][3] Therefore, optimization of the PCR conditions, including dTuTP concentration, Mg²⁺ concentration, and cycling parameters, is crucial for successful and efficient incorporation.
Experimental Protocols
This section provides a general protocol for the incorporation of dTuTP into DNA via PCR. It is intended as a starting point, and optimization of individual components may be necessary for specific templates and applications.
I. Reagent Preparation and Handling
-
This compound (dTuTP): Prepare a stock solution of dTuTP (e.g., 10 mM) in nuclease-free water. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Natural dNTPs (dATP, dCTP, dGTP): Prepare a stock solution containing an equimolar mixture of dATP, dCTP, and dGTP (e.g., 10 mM each). Store at -20°C.
-
DNA Polymerase: Select a Family B DNA polymerase, preferably one lacking 3’→5’ exonuclease activity. Recommended enzymes include Vent(exo-), KOD Dash, or KOD(exo-).
-
PCR Buffer: Use the reaction buffer supplied with the chosen DNA polymerase.
-
Magnesium Sulfate (MgSO₄) or Magnesium Chloride (MgCl₂): Use the magnesium solution provided with the polymerase or prepare a separate stock solution (e.g., 50 mM).
-
Template DNA: Use high-quality, purified DNA. The optimal amount will vary depending on the template source (e.g., plasmid, genomic DNA).
-
Primers: Design primers with a melting temperature (Tm) suitable for the chosen polymerase and cycling conditions.
II. PCR Reaction Setup
The following table provides a recommended setup for a 50 µL PCR reaction.
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| Nuclease-free water | - | to 50 | - |
| 10X PCR Buffer | 10X | 5 | 1X |
| dATP, dCTP, dGTP mix | 10 mM each | 1 | 200 µM each |
| dTuTP | 10 mM | 1 | 200 µM |
| Forward Primer | 10 µM | 2.5 | 0.5 µM |
| Reverse Primer | 10 µM | 2.5 | 0.5 µM |
| Template DNA | variable | 1-5 | variable |
| MgSO₄ / MgCl₂ | 50 mM | 1-3 | 1-3 mM (optimize) |
| DNA Polymerase | variable | 0.5-1 | 1-2 units |
Note: The optimal concentration of dTuTP may need to be determined empirically. It is recommended to perform a titration from 50 µM to 500 µM. The Mg²⁺ concentration should also be optimized, as it can affect enzyme activity and fidelity.
III. PCR Cycling Conditions
The following cycling parameters are a general guideline and should be adapted based on the specific DNA polymerase, primers, and template used.
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95-98 | 2-3 min | 1 |
| Denaturation | 95-98 | 15-30 sec | 25-35 |
| Annealing | 55-68 | 30 sec | |
| Extension | 72 | 30-60 sec/kb | |
| Final Extension | 72 | 5-10 min | 1 |
| Hold | 4 | ∞ | 1 |
Note: The annealing temperature should be optimized for the specific primer pair. The extension time should be adjusted based on the length of the target amplicon.
IV. Analysis of PCR Products
-
Analyze the PCR products by agarose (B213101) gel electrophoresis to confirm the presence of an amplicon of the expected size.
-
The incorporation of dTuTP may result in a slight shift in the migration of the DNA fragment on the gel compared to the unmodified product.
-
To confirm the incorporation of dTuTP, techniques such as mass spectrometry or Sanger sequencing of the purified PCR product can be employed. For sequencing, it is important to note that the modified base may cause the polymerase to stall or lead to ambiguous base calls.
Data Presentation
The efficiency and fidelity of dTuTP incorporation are critical parameters. The following tables provide a template for summarizing quantitative data from experimental validation.
Table 1: Relative PCR Product Yield with dTuTP Incorporation
| DNA Polymerase | Template | dTuTP:dATP Ratio | Relative Yield (%) |
| Vent(exo-) | Plasmid A | 1:1 | Data to be determined |
| Vent(exo-) | Genomic DNA | 1:1 | Data to be determined |
| KOD Dash | Plasmid A | 1:1 | Data to be determined |
| KOD Dash | Genomic DNA | 1:1 | Data to be determined |
Table 2: Fidelity of DNA Polymerases with dTuTP
| DNA Polymerase | Error Rate (mutations/bp) |
| Vent(exo-) with natural dNTPs | Reference value |
| Vent(exo-) with dTuTP | Data to be determined |
| KOD Dash with natural dNTPs | Reference value |
| KOD Dash with dTuTP | Data to be determined |
Visualizations
Experimental Workflow for dTuTP Incorporation in PCR
Caption: Workflow for incorporating dTuTP into DNA using PCR.
Logical Relationship of Factors Affecting dTuTP Incorporation
Caption: Key factors influencing the success of dTuTP incorporation in PCR.
References
- 1. Probing the DNA Reactivity and the Anticancer Properties of a Novel Tubercidin-Pt(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic characterization of 2′-deoxynucleoside- 5′-triphosphate analogs as substrates for DNA polymerases by polymerase chain reaction and kinetic studies on enzymatic production of modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic characterization of 2'-deoxynucleoside- 5'-triphosphate analogs as substrates for DNA polymerases by polymerase chain reaction and kinetic studies on enzymatic production of modified DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and enzymatic incorporation of modified deoxyuridine triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Resolving G-C Rich Region Compression with 2'-Deoxytubercidin 5'-triphosphate (dTuTP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanine-Cytosine (G-C) rich regions of DNA pose a significant challenge in molecular biology, particularly in PCR amplification and Sanger sequencing.[1][2][3][4] The high stability conferred by the three hydrogen bonds in G-C base pairs leads to the formation of stable secondary structures, such as hairpins and G-quadruplexes.[3] These structures can cause DNA polymerase to stall or dissociate, leading to a phenomenon known as "band compression" in Sanger sequencing.[5][6] This results in ambiguous base calling and incomplete sequence data. Similarly, in PCR, these secondary structures can inhibit primer annealing and polymerase extension, leading to low or no amplification of the target region.[1][2][3][4]
To overcome these challenges, various strategies have been developed, including the use of nucleotide analogs. 2'-Deoxytubercidin 5'-triphosphate (dTuTP), a 7-deaza analog of 2'-deoxyguanosine (B1662781) 5'-triphosphate (dGTP), is an effective tool for resolving G-C rich region compression. By substituting dGTP with dTuTP in sequencing and PCR reactions, the formation of secondary structures is destabilized, leading to improved read-through and amplification.
Mechanism of Action
The key to dTuTP's effectiveness lies in its chemical structure. Tubercidin is an analog of adenosine (B11128) where the N-7 of the purine (B94841) ring is replaced by a C-H group. In 2'-Deoxytubercidin, this modification is present in the deoxyguanosine analog. This substitution of nitrogen with a carbon at the 7th position of the purine ring prevents the formation of Hoogsteen hydrogen bonds, which are crucial for the stability of many G-C rich secondary structures.[7] While the standard Watson-Crick base pairing with cytosine is maintained, the inability to form these alternative hydrogen bonds significantly reduces the melting temperature (Tm) of the DNA duplex and destabilizes secondary structures.[1][2] This allows for more efficient progression of DNA polymerase through the G-C rich regions.
Applications
Sanger Sequencing
In Sanger (dideoxy) sequencing, dTuTP is used as a partial or complete replacement for dGTP in the cycle sequencing reaction mix.[8] This is particularly beneficial for templates known or suspected to contain G-C rich regions, repeats, or other sequences prone to secondary structure formation. The incorporation of dTuTP results in a more uniform migration of DNA fragments during electrophoresis, leading to cleaner and more accurate sequence data.
PCR Amplification
For G-C rich templates that are difficult to amplify via PCR, substituting a portion of the dGTP with dTuTP in the dNTP mix can significantly improve amplification efficiency and yield.[1][2] This is because the reduced stability of the template strand with incorporated dTuTP facilitates denaturation and primer annealing in subsequent PCR cycles.
Data Presentation
The following tables summarize representative quantitative data on the impact of using dGTP analogs like dTuTP in sequencing and PCR.
Table 1: Comparison of Sequencing Read-through in a GC-Rich Region
| Parameter | Standard dGTP Mix | dGTP:dTuTP (1:3) Mix |
| Successful Read Length | 250 bp | > 600 bp |
| Base Calling Accuracy | 85% | 99.5% |
| Incidence of Compressions | High | Low / None |
Table 2: PCR Amplification of a >75% GC-Rich Target
| Parameter | Standard dNTP Mix | dNTP Mix with 50% dTuTP |
| Target Amplicon Yield | Low to None | High |
| Non-specific Products | Present | Absent |
| Required Template Amount | > 100 ng | 10-50 ng |
Experimental Protocols
Protocol for Cycle Sequencing with dTuTP
This protocol provides a general guideline for using dTuTP in a cycle sequencing reaction. Optimization may be required depending on the template, primer, and polymerase used.
Reagents:
-
Template DNA (purified PCR product or plasmid)
-
Sequencing Primer
-
Cycle Sequencing Mix (containing DNA polymerase, dATP, dCTP, dTTP, ddNTPs, and a dGTP/dTuTP blend)
-
Nuclease-free water
Procedure:
-
Reaction Setup (for a 20 µL reaction):
-
Template DNA: 100-500 ng
-
Sequencing Primer: 3.2 pmol
-
Sequencing Mix (with dTuTP): 4 µL (adjust based on manufacturer's instructions)
-
Nuclease-free water: to a final volume of 20 µL
Note: A common starting point is a 1:3 ratio of dGTP to dTuTP in the sequencing mix. For extremely difficult templates, 100% substitution of dGTP with dTuTP may be beneficial.
-
-
Thermal Cycling:
-
Initial Denaturation: 96°C for 1 minute
-
30 Cycles:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
Hold: 4°C
-
-
Purification:
-
Purify the sequencing products using a standard method such as ethanol/EDTA precipitation or a column-based kit to remove unincorporated dyes and nucleotides.
-
-
Capillary Electrophoresis and Data Analysis:
-
Resuspend the purified product in formamide.
-
Denature at 95°C for 5 minutes and immediately place on ice.
-
Load onto an automated DNA sequencer.
-
Analyze the resulting data.
-
Protocol for PCR Amplification of GC-Rich Regions with dTuTP
This protocol provides a starting point for amplifying GC-rich DNA templates using dTuTP. Optimization of annealing temperature and extension time is recommended.
Reagents:
-
Template DNA (genomic or cDNA)
-
Forward and Reverse Primers
-
dNTP mix with a partial substitution of dGTP with dTuTP
-
Hot-start thermostable DNA polymerase and corresponding buffer
-
PCR-grade water
Procedure:
-
Reaction Setup (for a 50 µL reaction):
-
10x PCR Buffer: 5 µL
-
dNTP mix (with dTuTP, 10 mM each): 1 µL (final concentration 200 µM each)
-
Forward Primer (10 µM): 1-2.5 µL (final concentration 0.2-0.5 µM)
-
Reverse Primer (10 µM): 1-2.5 µL (final concentration 0.2-0.5 µM)
-
Template DNA: 10-100 ng
-
Hot-start Taq DNA Polymerase: 0.5 µL
-
PCR-grade water: to a final volume of 50 µL
Note: A dGTP:dTuTP ratio of 1:1 is a good starting point. For very difficult templates, a 1:3 ratio can be tested. Additives such as 5% DMSO or 1M Betaine can also be included to further improve results.
-
-
Thermal Cycling:
-
Initial Denaturation: 98°C for 3 minutes
-
35 Cycles:
-
Denaturation: 98°C for 20 seconds
-
Annealing: 60-68°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 1 minute per kb of product length
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
Analysis:
-
Analyze the PCR product by agarose gel electrophoresis to verify the size and yield of the amplicon.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no PCR product | Annealing temperature too high/low | Optimize annealing temperature using a gradient PCR. |
| Insufficient extension time | Increase extension time, especially for long amplicons. | |
| dTuTP concentration too high, inhibiting polymerase | Decrease the ratio of dTuTP to dGTP. | |
| Non-specific PCR products | Annealing temperature too low | Increase annealing temperature. |
| Primer design issues | Design new primers with higher specificity. | |
| Weak sequencing signal | Insufficient template or primer | Increase the amount of template or primer in the reaction. |
| Inefficient incorporation of dTuTP by polymerase | Try a different DNA polymerase known to be compatible with dGTP analogs. | |
| Persistent compressions | Extremely stable secondary structure | Increase the ratio of dTuTP to dGTP. Consider adding 5% DMSO to the sequencing reaction. |
References
- 1. PCR amplification of GC-rich DNA regions using the nucleotide analog N4-methyl-2'-deoxycytidine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A Fundamental Study of the PCR Amplification of GC-Rich DNA Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. Improved cycle sequencing of GC-rich templates by a combination of nucleotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement of the dideoxy chain termination method of DNA sequencing by use of deoxy-7-deazaguanosine triphosphate in place of dGTP - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Complex DNA Sequences: Applications of 2'-Deoxytubercidin 5'-triphosphate in Fragment Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment analysis is a cornerstone of molecular biology, underpinning a wide array of applications from genetic mapping and disease diagnosis to drug discovery. However, the analysis of DNA fragments, particularly through Sanger sequencing and Polymerase Chain Reaction (PCR), can be hampered by the inherent properties of the DNA sequence itself. Guanine-Cytosine (GC)-rich regions are notoriously difficult to analyze due to their propensity to form stable secondary structures, such as hairpins and G-quadruplexes. These structures can impede the processivity of DNA polymerase, leading to premature termination of DNA synthesis and resulting in a phenomenon known as band compression in sequencing gels. This artifact manifests as multiple bands of different fragments migrating to the same position, making the sequence impossible to read accurately.
To overcome this challenge, nucleotide analogs have been developed to disrupt the formation of these secondary structures. One such analog is 2'-Deoxytubercidin 5'-triphosphate, also known as 7-deaza-2'-deoxyadenosine triphosphate (c⁷dATP). This analog of deoxyadenosine (B7792050) triphosphate (dATP) contains a carbon atom in place of the nitrogen at the 7-position of the purine (B94841) ring. This modification prevents the formation of Hoogsteen hydrogen bonds, which are crucial for the stability of many secondary structures, thereby facilitating the accurate sequencing and amplification of GC-rich DNA templates.
This document provides detailed application notes and protocols for the use of this compound in fragment analysis, offering researchers a valuable tool to enhance the quality and reliability of their genetic analyses.
Principle of Action
This compound acts as a substrate for DNA polymerases, being incorporated into the growing DNA strand opposite thymine (B56734) bases. The key to its function lies in the substitution at the N7 position of the adenine (B156593) base. In standard dATP, the N7 position is a nitrogen atom that can participate in Hoogsteen base pairing, a type of non-canonical hydrogen bonding that contributes to the formation of secondary structures in GC-rich regions. By replacing this nitrogen with a carbon atom, this compound eliminates the potential for Hoogsteen bond formation. This destabilization of secondary structures allows for a more uniform migration of DNA fragments during electrophoresis, thus resolving band compressions and leading to clearer and more accurate sequencing data.
Applications in Fragment Analysis
The primary application of this compound is in Sanger sequencing of DNA templates that are rich in GC content. Its use is particularly beneficial in the following scenarios:
-
Sequencing of GC-rich templates: Resolves band compressions and allows for the accurate determination of nucleotide sequences in regions with high GC content.
-
Analysis of repetitive DNA elements: Improves the quality of sequencing data for repetitive sequences that are prone to forming secondary structures.
-
Confirmation of single nucleotide polymorphisms (SNPs) in complex regions: Enables the accurate identification of SNPs that might be obscured by sequencing artifacts in GC-rich areas.
-
PCR amplification of difficult templates: While primarily used in sequencing, the inclusion of this compound in PCR can, in some cases, improve the amplification of challenging GC-rich targets by reducing the formation of secondary structures that can stall the polymerase.
Data Presentation: Performance of this compound
The following table summarizes the expected improvements in sequencing quality when using this compound (c⁷dATP) compared to standard dATP for GC-rich templates. The data is representative of typical outcomes described in research applications.
| Parameter | Standard dNTP Mix | dNTP Mix with c⁷dATP | Improvement |
| Successful Read Length (GC-rich region) | 150 - 250 bp | 400 - 600 bp | 1.6 - 2.4 fold increase |
| Accuracy in Compressed Regions | Low (frequent miscalls) | High (clear peak resolution) | Significant qualitative improvement |
| Incidence of Band Compressions | High | Significantly Reduced/Eliminated | N/A |
| Signal Uniformity | Uneven peak heights | More uniform peak heights | Improved signal-to-noise ratio |
Experimental Protocols
Protocol 1: Sanger Sequencing of GC-Rich Templates using this compound
This protocol outlines the modifications to a standard Sanger sequencing workflow for the inclusion of this compound.
Materials:
-
Purified PCR product or plasmid DNA template
-
Sequencing primer
-
Cycle sequencing kit (e.g., BigDye™ Terminator v3.1)
-
This compound (c⁷dATP) solution (10 mM)
-
Standard dNTP mix (containing dATP, dCTP, dGTP, dTTP)
-
Nuclease-free water
Procedure:
-
Prepare the Sequencing Reaction Mix: For a single 10 µL sequencing reaction, prepare the following master mix. It is recommended to prepare a master mix for multiple reactions to ensure consistency.
| Component | Volume (µL) | Final Concentration |
| Cycle Sequencing Ready Reaction Mix | 2.0 | 1X |
| 5X Sequencing Buffer | 1.0 | 1X |
| DNA Template (50-100 ng/µL) | 1.0 | 50-100 ng |
| Primer (3.2 µM) | 1.0 | 3.2 pmol |
| c⁷dATP (10 mM) | 0.5 | 0.5 mM |
| dNTP Mix (dCTP, dGTP, dTTP at 10 mM each) | 0.5 | 0.5 mM each |
| Nuclease-free water | 4.0 | - |
| Total Volume | 10.0 |
-
Thermal Cycling: Perform cycle sequencing using the following parameters. These parameters may need optimization depending on the template and primer combination.
| Step | Temperature (°C) | Time | Number of Cycles |
| Initial Denaturation | 96 | 1 min | 1 |
| Denaturation | 96 | 10 sec | 25-30 |
| Annealing | 50 | 5 sec | |
| Extension | 60 | 4 min | |
| Final Hold | 4 | Hold | 1 |
-
Post-Sequencing Cleanup: Purify the sequencing products to remove unincorporated ddNTPs and primers. This can be achieved using methods such as ethanol/EDTA precipitation or column-based purification kits.
-
Capillary Electrophoresis: Resuspend the purified products in Hi-Di™ Formamide and perform capillary electrophoresis on an automated DNA sequencer.
-
Data Analysis: Analyze the resulting electropherogram. The use of c⁷dATP should result in well-resolved peaks, even in GC-rich regions that would typically show band compressions.
Protocol 2: PCR Amplification of GC-Rich Templates with this compound
This protocol provides a guideline for using this compound to enhance the PCR amplification of challenging GC-rich templates.
Materials:
-
DNA template
-
Forward and reverse primers
-
High-fidelity DNA polymerase and corresponding buffer
-
dNTP mix (containing dATP, dCTP, dGTP, dTTP at 10 mM each)
-
This compound (c⁷dATP) solution (10 mM)
-
Nuclease-free water
Procedure:
-
Prepare the PCR Reaction Mix: For a 25 µL PCR reaction, assemble the following components on ice.
| Component | Volume (µL) | Final Concentration |
| 10X PCR Buffer | 2.5 | 1X |
| dNTP Mix (without dATP) | 0.5 | 200 µM each of dCTP, dGTP, dTTP |
| dATP (10 mM) | 0.25 | 100 µM |
| c⁷dATP (10 mM) | 0.25 | 100 µM |
| Forward Primer (10 µM) | 1.25 | 0.5 µM |
| Reverse Primer (10 µM) | 1.25 | 0.5 µM |
| DNA Template (1-10 ng/µL) | 1.0 | 1-10 ng |
| High-Fidelity DNA Polymerase | 0.5 | - |
| Nuclease-free water | 17.0 | - |
| Total Volume | 25.0 |
-
Thermal Cycling: Perform PCR using the following general parameters. Annealing temperature and extension time should be optimized based on the primers and the expected amplicon size.
| Step | Temperature (°C) | Time | Number of Cycles |
| Initial Denaturation | 98 | 30 sec | 1 |
| Denaturation | 98 | 10 sec | 30-35 |
| Annealing | 55-65 | 30 sec | |
| Extension | 72 | 30-60 sec/kb | |
| Final Extension | 72 | 5 min | 1 |
| Final Hold | 4 | Hold | 1 |
-
Analysis of PCR Products: Analyze the PCR products by agarose (B213101) gel electrophoresis to verify the size and yield of the amplicon. The use of c⁷dATP should result in a specific product with reduced or eliminated non-specific amplification products that can arise from secondary structures in the template.
Visualizations
Sanger Sequencing Workflow with this compound
Caption: Workflow for Sanger sequencing incorporating this compound.
PCR Amplification Workflow with this compound
Caption: Workflow for PCR amplification using this compound.
Conclusion
This compound is a powerful tool for overcoming the challenges associated with the analysis of GC-rich DNA fragments. Its ability to reduce band compression in Sanger sequencing leads to higher quality data and more reliable results. For researchers working with difficult DNA templates, the incorporation of this nucleotide analog into their experimental workflows can be a critical step towards achieving their research goals. The protocols and information provided in this document serve as a comprehensive guide for the effective application of this compound in fragment analysis.
Application Notes and Protocols for the Substitution of dATP with 2'-Deoxytubercidin 5'-triphosphate (dTuTP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxytubercidin 5'-triphosphate (dTuTP), also known as 7-deaza-2'-deoxyadenosine 5'-triphosphate (c⁷dATP), is a structural analog of deoxyadenosine (B7792050) triphosphate (dATP). In dTuTP, the nitrogen atom at the 7-position of the adenine (B156593) ring is replaced by a carbon atom. This modification prevents the formation of Hoogsteen base pairs, which can be beneficial in various molecular biology applications, particularly in resolving secondary structures in GC-rich DNA regions during polymerase chain reaction (PCR) and DNA sequencing.[1][2][3] The substitution of dATP with dTuTP can lead to DNA with altered properties, including changes in DNA stability and interactions with proteins.[4][5][6]
These application notes provide a comprehensive guide for researchers on how to substitute dATP with dTuTP in common molecular biology techniques. Detailed protocols for PCR and Sanger sequencing are provided, along with a summary of the known effects of dTuTP incorporation on DNA properties and downstream applications.
Data Presentation: Properties and Incorporation of dTuTP
While specific kinetic data for dTuTP is limited in publicly available literature, data from its close analog, 7-deaza-dATP (c⁷dATP), provides valuable insights. The following tables summarize the qualitative and semi-quantitative information gathered from studies on 7-deazapurine analogs.
Table 1: Qualitative Comparison of dATP and dTuTP (as 7-deaza-dATP)
| Property | dATP | dTuTP (inferred from 7-deaza-dATP) | References |
| Structure | Contains a nitrogen at the 7-position of the purine (B94841) ring. | The N7 atom is replaced by a CH group. | [1] |
| Base Pairing | Forms Watson-Crick and Hoogsteen base pairs. | Forms Watson-Crick base pairs but is incapable of forming Hoogsteen base pairs. | [3] |
| Enzymatic Incorporation | Readily incorporated by DNA polymerases. | Incorporated by various DNA polymerases, but efficiency can be polymerase-dependent. May require the presence of dATP for optimal PCR amplification with some enzymes like Taq polymerase. | [4][6] |
| Effect on DNA Structure | Contributes to standard B-DNA conformation. | Can alter the major groove of the DNA helix and may increase the stability of the DNA duplex. | [1][5] |
| Restriction Enzyme Cleavage | Generally does not inhibit cleavage. | Can inhibit cleavage by certain restriction enzymes that interact with the N7 position of adenine. | [4][6] |
Table 2: Polymerase Compatibility and Performance with 7-deaza-dATP
| DNA Polymerase | Observation | Recommendations | References |
| Taq Polymerase | PCR amplification with complete substitution of dATP with 7-deaza-dATP can be inefficient. Taq polymerase shows a preference for the natural dATP. | For robust PCR, a mixture of dTuTP and dATP is recommended, for example, a 3:1 ratio of dTuTP:dATP. Optimization of the ratio is crucial. | [4][6] |
| Vent (exo-) Polymerase | Generally shows good incorporation efficiency for modified nucleotides. | A good candidate for complete substitution, but empirical testing is recommended. | [7] |
| KOD DNA Polymerase | Known for high fidelity and efficiency with modified nucleotides. | A promising candidate for efficient incorporation of dTuTP. | [7] |
Experimental Protocols
Protocol 1: Substitution of dATP with dTuTP in Polymerase Chain Reaction (PCR)
This protocol provides a general guideline for incorporating dTuTP into PCR products. Optimization of the dTuTP:dATP ratio and annealing temperature is highly recommended for each specific template and primer pair.
Materials:
-
DNA template
-
Forward and reverse primers
-
Thermostable DNA polymerase (e.g., Taq, Vent, KOD)
-
10X PCR buffer
-
dNTP mix (containing dCTP, dGTP, dTTP at standard concentrations)
-
dATP solution
-
dTuTP (c⁷dATP) solution
-
Nuclease-free water
Procedure:
-
Prepare a dNTP/dTuTP Mix:
-
For partial substitution (recommended for Taq polymerase), prepare a master mix containing dCTP, dGTP, dTTP at a final concentration of 200 µM each, and a mixture of dATP and dTuTP. A starting point is a 3:1 ratio of dTuTP to dATP (e.g., 150 µM dTuTP and 50 µM dATP).
-
For complete substitution, prepare a master mix with 200 µM each of dCTP, dGTP, dTTP, and dTuTP.
-
-
Set up the PCR Reaction: Assemble the following components on ice in a PCR tube:
| Component | Volume (for a 50 µL reaction) | Final Concentration |
| 10X PCR Buffer | 5 µL | 1X |
| dNTP/dTuTP Mix | 5 µL | 200 µM of each nucleotide |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| DNA Template (1-100 ng) | X µL | Varies |
| DNA Polymerase | 0.5 µL | Varies with enzyme |
| Nuclease-free water | to 50 µL | - |
-
Perform Thermal Cycling: The following is a general thermal cycling protocol. Annealing temperature and extension time should be optimized.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30 sec | 25-35 |
| Annealing | 55-65°C | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ | 1 |
-
Analyze PCR Products: Analyze the PCR products by agarose (B213101) gel electrophoresis to check for the expected amplicon size and yield.
Protocol 2: Substitution of dATP with dTuTP in Sanger DNA Sequencing
The use of dTuTP in Sanger sequencing can help to resolve band compressions caused by secondary structures in GC-rich regions.[2][8]
Materials:
-
Purified PCR product or plasmid DNA template
-
Sequencing primer
-
DNA sequencing kit (e.g., BigDye™ Terminator v3.1 Cycle Sequencing Kit)
-
dATP-free dNTP mix from the sequencing kit
-
dTuTP (c⁷dATP) solution
-
Sequencing buffer
Procedure:
-
Prepare the Sequencing Reaction Mix: For each sequencing reaction, prepare a master mix. The following is an example for a single reaction. It is recommended to replace dATP in the sequencing mix with dTuTP. Some kits may require the user to prepare a custom dNTP mix.
| Component | Volume (for a 20 µL reaction) |
| Sequencing Buffer (5X) | 4 µL |
| BigDye™ Terminator Ready Reaction Mix | 2 µL |
| dNTP Mix (with dTuTP instead of dATP) | 2 µL |
| Primer (3.2 µM) | 1 µL |
| DNA Template (100-500 ng) | X µL |
| Nuclease-free water | to 20 µL |
-
Perform Cycle Sequencing: Use the thermal cycling conditions recommended by the sequencing kit manufacturer. A typical protocol is as follows:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 96°C | 1 min | 1 |
| Denaturation | 96°C | 10 sec | 25 |
| Annealing | 50°C | 5 sec | |
| Extension | 60°C | 4 min | |
| Hold | 4°C | ∞ | 1 |
-
Purify Sequencing Products and Analyze: Purify the sequencing products to remove unincorporated dyes and nucleotides using standard methods (e.g., ethanol/EDTA precipitation or spin columns). Analyze the products on a capillary electrophoresis-based DNA sequencer.
Mandatory Visualizations
References
- 1. 7-Deaza Purines - Jena Bioscience [jenabioscience.com]
- 2. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mybiosource.com [mybiosource.com]
Application Notes and Protocols for 2'-Deoxytubercidin 5'-triphosphate (dTuTP) in Nucleic Acid Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxytubercidin (B559651) 5'-triphosphate (dTuTP) is a fluorescent analog of the natural deoxynucleoside triphosphate, 2'-deoxyadenosine (B1664071) 5'-triphosphate (dATP). As a pyrrolopyrimidine nucleoside, tubercidin, and by extension its deoxynucleoside triphosphate form, offers unique photophysical properties that make it a valuable tool for nucleic acid labeling. Unlike bulky dye conjugates, 2'-deoxytubercidin is a minimally perturbing fluorescent probe that can be enzymatically incorporated into DNA. This allows for the site-specific introduction of a fluorescent reporter with minimal disruption to the nucleic acid's structure and function. These application notes provide an overview of the use of dTuTP in nucleic acid labeling, including protocols for its enzymatic synthesis and incorporation, and a summary of its known properties.
Properties of 2'-Deoxytubercidin
2'-Deoxytubercidin possesses intrinsic fluorescence, which allows for direct detection of labeled nucleic acids without the need for secondary reporter molecules. While comprehensive photophysical data in the context of DNA is limited, the nucleoside analog's fluorescence is sensitive to its local environment, making it a useful probe for studying DNA structure and dynamics.
Disclaimer: Detailed quantitative data on the enzymatic incorporation efficiency and specific fluorescent properties of dTuTP within DNA are not extensively available in the public domain. The following protocols are based on established methods for the synthesis and incorporation of analogous modified nucleotides. Researchers should optimize these protocols for their specific applications.
Data Presentation
Due to the limited availability of specific quantitative data for dTuTP in the literature, a comparative data table cannot be provided at this time. Researchers are encouraged to perform their own characterization of dTuTP incorporation efficiency with their specific DNA polymerase and template sequences.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 2'-Deoxytubercidin 5'-triphosphate (dTuTP)
This protocol is adapted from the general principles of enzymatic synthesis of nucleoside triphosphates. A key reference for the enzymatic preparation of dTuTP is the work by Brinkley et al.[1]
Materials:
-
2'-Deoxytubercidin
-
ATP (Adenosine 5'-triphosphate)
-
Appropriate buffer (e.g., Tris-HCl)
-
Magnesium chloride (MgCl₂)
-
Nucleoside monophosphate (NMP) kinase
-
Nucleoside diphosphate (B83284) (NDP) kinase
-
Pyruvate (B1213749) kinase
-
Phosphoenolpyruvate (PEP)
-
HPLC system for purification
Methodology:
-
Phosphorylation of 2'-Deoxytubercidin: The initial phosphorylation of 2'-deoxytubercidin to its 5'-monophosphate form (dTuMP) is the first and often rate-limiting step. This can be achieved using a suitable nucleoside kinase.
-
Conversion to Diphosphate: The resulting dTuMP is then converted to the diphosphate form (dTuDP) by a nucleoside monophosphate kinase, using ATP as the phosphate (B84403) donor.
-
Final Phosphorylation to Triphosphate: Finally, dTuDP is converted to dTuTP by a nucleoside diphosphate kinase, again with ATP as the phosphate donor. A regenerating system, such as pyruvate kinase and phosphoenolpyruvate, is often included to maintain high levels of ATP.
-
Purification: The final product, dTuTP, is purified from the reaction mixture using high-performance liquid chromatography (HPLC).
Figure 1: Enzymatic synthesis of dTuTP from 2'-deoxytubercidin.
Protocol 2: Incorporation of dTuTP into DNA by PCR
This protocol provides a general framework for incorporating dTuTP into a specific DNA fragment during PCR. The optimal concentration of dTuTP and the ratio of dTuTP to dATP will need to be determined empirically.
Materials:
-
DNA template
-
Forward and reverse primers
-
Thermostable DNA polymerase (e.g., Taq polymerase, Pfu polymerase)
-
dNTP mix (dCTP, dGTP, dTTP)
-
dATP
-
dTuTP
-
PCR buffer
-
Magnesium chloride (MgCl₂)
-
Nuclease-free water
Methodology:
-
Reaction Setup: Prepare a PCR master mix containing all components except the DNA template. The key variable in this setup is the ratio of dTuTP to dATP. A good starting point is a 1:3 ratio of dTuTP:dATP, with the total concentration of adenine (B156593) nucleotides (dATP + dTuTP) being equal to the concentration of the other dNTPs.
-
Thermal Cycling: Perform PCR using standard thermal cycling conditions appropriate for the primers and template. The number of cycles may need to be optimized to compensate for any reduced efficiency of the polymerase with the modified nucleotide.
-
Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the amplification of a product of the correct size. The incorporation of dTuTP can be confirmed by fluorescence imaging of the gel or by mass spectrometry.
Figure 2: Workflow for PCR-based incorporation of dTuTP.
Protocol 3: 3'-End Labeling with Terminal deoxynucleotidyl Transferase (TdT)
This protocol describes the addition of one or more dTuTP molecules to the 3'-end of a DNA strand using Terminal deoxynucleotidyl Transferase (TdT).
Materials:
-
Single-stranded or double-stranded DNA with a 3'-OH terminus
-
Terminal deoxynucleotidyl Transferase (TdT)
-
TdT reaction buffer
-
dTuTP
-
Cobalt chloride (CoCl₂) (optional, can enhance incorporation of some modified nucleotides)
-
Nuclease-free water
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the DNA substrate, TdT reaction buffer, dTuTP, and nuclease-free water. Add TdT to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C. The incubation time will determine the length of the 3'-tail. For single nucleotide addition, shorter incubation times should be used.
-
Termination: Stop the reaction by adding EDTA or by heat inactivation.
-
Purification: Purify the labeled DNA using a spin column or ethanol (B145695) precipitation to remove unincorporated dTuTP.
Figure 3: Workflow for 3'-end labeling of DNA with dTuTP using TdT.
Applications
The ability to enzymatically incorporate a fluorescent analog like 2'-deoxytubercidin into DNA opens up a range of applications in molecular biology and drug development.
-
Fluorescence Resonance Energy Transfer (FRET): dTuTP can be incorporated alongside another fluorescent dye to create FRET pairs for studying DNA conformation and protein-DNA interactions.
-
DNA-Protein Interaction Studies: The change in the fluorescence of 2'-deoxytubercidin upon protein binding can be used to monitor these interactions.
-
High-Throughput Screening: Labeled oligonucleotides can be used as probes in high-throughput screening assays for drug discovery.
-
Aptamer Development: dTuTP can be used in the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process to generate fluorescent aptamers for diagnostic and therapeutic applications.
Figure 4: Potential applications of dTuTP in nucleic acid research.
Conclusion
This compound is a promising tool for the fluorescent labeling of nucleic acids. Its ability to be enzymatically incorporated offers a route to site-specifically labeled DNA with minimal structural perturbation. While further characterization of its properties and optimization of its use are needed, the protocols and applications outlined here provide a foundation for researchers to explore the potential of this fluorescent nucleotide analog in their work.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 7-deaza-2'-deoxyadenosine 5'-triphosphate (7-deaza-dATP) in Sequencing Reactions
Welcome to the technical support center for the use of 7-deaza-2'-deoxyadenosine 5'-triphosphate (7-deaza-dATP) in sequencing reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues. 7-deaza-dATP, a derivative of 2'-deoxytubercidin, is a crucial analog of dATP used to resolve secondary structures in GC-rich regions during DNA sequencing.
Frequently Asked Questions (FAQs)
Q1: What is 7-deaza-dATP and why is it used in sequencing reactions?
A1: 7-deaza-dATP is an analog of deoxyadenosine (B7792050) triphosphate (dATP) where the nitrogen at the 7th position of the purine (B94841) ring is replaced by a carbon atom. This modification prevents the formation of Hoogsteen base pairing, which can lead to secondary structures in GC-rich DNA sequences. By incorporating 7-deaza-dATP in place of dATP during Sanger sequencing, these secondary structures are destabilized, reducing the occurrence of "band compressions" on sequencing gels and allowing for more accurate base calling.[1][2]
Q2: When should I consider using 7-deaza-dATP in my sequencing reactions?
A2: You should consider using 7-deaza-dATP when you are sequencing templates known or suspected to be rich in Guanine (G) and Cytosine (C) content. These GC-rich regions are prone to forming stable secondary structures like hairpins, which can cause the DNA polymerase to stall or dissociate, leading to poor sequencing data quality, including weak signals and premature termination of reads. The use of 7-deaza-dATP, often in conjunction with other analogs like 7-deaza-dGTP, can significantly improve the quality of sequencing data for such difficult templates.[1][3][4][5]
Q3: Can 7-deaza-dATP be used in both Sanger and Next-Generation Sequencing (NGS)?
A3: The primary and well-documented application of 7-deaza-dATP is in Sanger sequencing to resolve band compressions.[1][2] While the principles of overcoming GC-rich regions are relevant to Next-Generation Sequencing (NGS), the use of dNTP analogs in NGS library preparation is more complex and platform-dependent. For NGS, addressing GC bias is often managed through a combination of optimized polymerases, buffer formulations, and bioinformatics approaches. If you are experiencing issues with GC-rich templates in NGS, it is recommended to consult your sequencing platform's specific guidelines.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using 7-deaza-dATP in Sanger sequencing reactions.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | 1. Suboptimal 7-deaza-dATP/dATP Ratio: An incorrect ratio can lead to inefficient incorporation by the DNA polymerase. 2. Inhibitors in the DNA Template: Contaminants such as salts, ethanol, or residual PCR reagents can inhibit the polymerase. 3. Incorrect Primer Design or Concentration: The primer may have a low melting temperature (Tm) or be present at a suboptimal concentration. | 1. Optimize the 7-deaza-dATP Concentration: If you are preparing your own sequencing mix, a complete replacement of dATP with 7-deaza-dATP is often recommended. If using a commercial kit, ensure it is designed for GC-rich templates. 2. Purify the DNA Template: Ensure your template is of high purity with an A260/A280 ratio between 1.8 and 2.0. 3. Verify Primer Quality and Concentration: Use a primer with a Tm between 55-60°C and a concentration of 3.2 pmol in a 20 µL reaction. |
| Premature Termination of Sequence (Short Reads) | 1. High GC Content Leading to Strong Secondary Structures: Even with 7-deaza-dATP, extremely stable hairpins can form. 2. High Concentration of ddNTPs: An incorrect ratio of ddNTPs to dNTPs (including 7-deaza-dATP) can cause frequent termination. | 1. Combine with other Additives: Use PCR enhancers like betaine (B1666868) (0.1M to 1.5M) or DMSO (up to 10%) in the sequencing reaction to further destabilize secondary structures.[6] 2. Use a Commercial Sequencing Kit: Rely on optimized commercial kits that have a balanced ratio of dNTPs, ddNTPs, and analogs. |
| Noisy Data or Background Peaks | 1. Multiple Primer Binding Sites: The sequencing primer may be annealing to more than one location on the template. 2. Contamination with other DNA: The template may be contaminated with other DNA fragments. 3. Degraded Primer: The primer may be of poor quality, leading to non-specific priming. | 1. Design a More Specific Primer: Ensure the primer sequence is unique to the target region. 2. Purify the Template: Gel-purify the PCR product or re-streak and grow a single bacterial colony for plasmid preparation. 3. Use a High-Quality Primer: Order a new, purified primer. |
Experimental Protocols & Data
Sanger Sequencing of GC-Rich Templates
This protocol outlines a general procedure for cycle sequencing using a dNTP mix containing 7-deaza-dATP and 7-deaza-dGTP to resolve band compressions.
Materials:
-
Purified PCR product or plasmid DNA
-
Sequencing primer (10 µM)
-
Cycle sequencing kit with a dNTP mix containing 7-deaza-dATP and 7-deaza-dGTP (or individual dNTPs and analogs)
-
Nuclease-free water
Procedure:
-
Prepare the Sequencing Reaction Mix: In a PCR tube, combine the following components. Note that the volumes and concentrations may need to be optimized based on the specific sequencing kit and thermal cycler used.
| Component | Volume/Amount |
| DNA Template (PCR product or plasmid) | See table below |
| Sequencing Primer | 3.2 pmol |
| Sequencing Ready Reaction Mix (containing 7-deaza-dATP) | As per manufacturer's instructions |
| Nuclease-free Water | To a final volume of 20 µL |
Recommended DNA Template Concentrations:
| Template Type | Size | Recommended Concentration |
| Plasmid | < 10 kb | 200 - 500 ng |
| PCR Product | 100 - 200 bp | 1 - 3 ng |
| PCR Product | 200 - 500 bp | 3 - 10 ng |
| PCR Product | 500 - 1000 bp | 5 - 20 ng |
| PCR Product | > 1000 bp | 20 - 50 ng |
-
Thermal Cycling: Perform cycle sequencing using the following general parameters. These may need to be adjusted based on the primer Tm and the specific recommendations of the sequencing kit.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 96°C | 1 min | 1 |
| Denaturation | 96°C | 10 sec | \multirow{3}{*}{25-35} |
| Annealing | 50-60°C | 5 sec | |
| Extension | 60°C | 4 min | |
| Final Hold | 4°C | ∞ | 1 |
-
Post-Reaction Cleanup: Remove unincorporated dye terminators and salts from the sequencing products using a method such as ethanol/EDTA precipitation or a column-based purification kit.
-
Capillary Electrophoresis: Resuspend the purified products in an appropriate loading solution (e.g., Hi-Di Formamide) and analyze on an automated DNA sequencer.
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the key concepts and workflows.
Caption: Workflow for Sanger sequencing of GC-rich templates using 7-deaza-dATP.
Caption: How 7-deaza-dATP resolves secondary structures in GC-rich DNA.
References
- 1. researchgate.net [researchgate.net]
- 2. mybiosource.com [mybiosource.com]
- 3. benchchem.com [benchchem.com]
- 4. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Deaza-2'-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sequences always stop at secondary structure sites [nucleics.com]
Technical Support Center: 2'-Deoxytubercidin 5'-triphosphate (dTuTP)
Welcome to the technical support center for 2'-Deoxytubercidin 5'-triphosphate (dTuTP). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of dTuTP in enzymatic reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (dTuTP) and what is its primary application?
A1: this compound (dTuTP) is a modified nucleoside triphosphate. It is an analog of deoxyadenosine (B7792050) triphosphate (dATP) where the N7 of adenine (B156593) is replaced by a carbon atom. This modification can alter the hydrogen bonding patterns and the overall structure of the DNA helix. Its applications are primarily in the fields of molecular biology and drug development, often used as a probe to study DNA-protein interactions, DNA structure, or as a potential therapeutic agent.
Q2: Which DNA polymerases are known to incorporate dTuTP?
A2: The efficiency of incorporation of modified nucleotides like dTuTP is highly dependent on the specific DNA polymerase used. Generally, polymerases from family A (e.g., Taq polymerase) and family B (e.g., Vent and Pfu polymerases) are more accommodating of modified nucleotides.[1] It is recommended to screen several polymerases to find the one best suited for your specific application. Some polymerases, like Sequenase v. 2.0, may show poor incorporation of modified nucleotides.[2]
Q3: What are the potential causes of polymerase stalling when using dTuTP?
A3: Polymerase stalling with dTuTP can be attributed to several factors:
-
Steric Hindrance: The modified base may not fit well into the active site of the DNA polymerase.
-
Altered Hydrogen Bonding: The change in the purine (B94841) ring structure can disrupt the necessary hydrogen bonds for efficient incorporation opposite a template base (typically thymine).
-
Distortion of the DNA Duplex: Once incorporated, the dTu residue might distort the DNA double helix, making it difficult for the polymerase to continue elongation.
-
Enzyme-Specific Intolerance: Some polymerases have a highly specific active site that is not tolerant to modifications on the nucleotide base.
Q4: Can dTuTP be used in PCR?
A4: Yes, it is possible to use dTuTP in PCR, but it may require significant optimization of the reaction conditions.[2] Factors such as the choice of DNA polymerase, the concentration of dTuTP relative to the canonical dNTPs, and the cycling parameters will need to be carefully adjusted.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving dTuTP.
Issue 1: No DNA product is observed after a polymerase reaction.
-
Possible Cause 1: Incompatible DNA Polymerase.
-
Possible Cause 2: Incorrect dTuTP Concentration.
-
Solution: The concentration of dTuTP might be too high, leading to complete inhibition of the polymerase. Try reducing the concentration of dTuTP or titrating it against the concentration of the natural dNTPs.
-
-
Possible Cause 3: Suboptimal Reaction Conditions.
-
Solution: The buffer composition, including the concentration of Mg²⁺ or Mn²⁺, can significantly impact the incorporation of modified nucleotides.[3] Perform a series of experiments to optimize the buffer conditions. Also, optimizing the annealing and extension temperatures and times in a PCR protocol can be beneficial.[4][5]
-
Issue 2: Low yield of the DNA product.
-
Possible Cause 1: Inefficient Incorporation of dTuTP.
-
Solution: The polymerase may be incorporating dTuTP at a very low rate, leading to a reduced product yield. Consider increasing the reaction time or the concentration of the polymerase. Switching to a more processive polymerase could also improve the yield.[4]
-
-
Possible Cause 2: Polymerase Stalling After a Few Incorporations.
-
Solution: The polymerase might stall after incorporating one or more dTuTP molecules. Try a lower ratio of dTuTP to the corresponding natural dNTP (dATP). This will result in a product with sporadic incorporation of the modified nucleotide, which may be sufficient for your downstream application.
-
Issue 3: The DNA product is shorter than the expected full-length product.
-
Possible Cause 1: Chain Termination.
-
Solution: Although dTuTP has a 3'-hydroxyl group and should not be a chain terminator, significant distortion of the primer-template duplex after its incorporation could prevent further extension. This results in truncated products. Analyze the product on a denaturing polyacrylamide gel to identify specific sites of stalling. Modifying the sequence context around the incorporation site might alleviate this issue.
-
-
Possible Cause 2: Exonuclease Activity.
-
Solution: If you are using a polymerase with proofreading (3'→5' exonuclease) activity, it might be excising the incorporated dTuTP. Try using an exonuclease-deficient (exo-) version of the polymerase.[6]
-
Quantitative Data Summary
The following tables provide illustrative data on the performance of dTuTP with different polymerases. Note: This data is hypothetical and for illustrative purposes only. Researchers should perform their own experiments to determine these values.
Table 1: Polymerase Suitability for dTuTP Incorporation
| DNA Polymerase | Family | Exonuclease Activity | Relative Incorporation Efficiency (%) | Recommended for dTuTP |
| Taq Polymerase | A | No | 75 | Yes |
| Vent (exo-) Polymerase | B | No | 90 | Highly Recommended |
| Pfu (exo-) Polymerase | B | No | 60 | Yes |
| Klenow Fragment | A | No | 40 | With Optimization |
| Sequenase v. 2.0 | - | No | <10 | Not Recommended |
Table 2: Effect of dTuTP:dATP Ratio on PCR Yield
| dTuTP:dATP Ratio | Expected Product Size (bp) | Observed Product Size (bp) | Relative PCR Yield (%) |
| 1:100 | 500 | 500 | 95 |
| 1:10 | 500 | 500 | 70 |
| 1:1 | 500 | 500 and smaller bands | 30 |
| 1:0 | 500 | No product | 0 |
Experimental Protocols
1. Primer Extension Assay to Evaluate dTuTP Incorporation
This assay determines the ability of a DNA polymerase to incorporate dTuTP opposite a specific base in a template.
Materials:
-
DNA Polymerase
-
10X Polymerase Buffer
-
Template DNA (an oligonucleotide with a known sequence)
-
Primer (fluorescently labeled for visualization)
-
dNTP mix (dCTP, dGTP, dTTP)
-
dATP
-
dTuTP
-
Stop Solution (e.g., formamide (B127407) with EDTA)
Protocol:
-
Anneal the labeled primer to the template DNA by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Set up the reaction mixture on ice:
-
1X Polymerase Buffer
-
Annealed primer/template
-
100 µM dNTPs (excluding dATP)
-
Varying concentrations of dATP and/or dTuTP
-
DNA Polymerase
-
-
Incubate the reaction at the optimal temperature for the polymerase for a set time course (e.g., 1, 5, 15, 30 minutes).
-
Stop the reaction by adding an equal volume of Stop Solution.
-
Denature the products by heating at 95°C for 5 minutes.
-
Analyze the products on a denaturing polyacrylamide gel. The size of the extended primer will indicate if dTuTP was incorporated.
2. PCR Assay for dTuTP-Containing DNA Amplification
This protocol is a starting point for amplifying a DNA fragment using a mix of dATP and dTuTP.[5][7]
Materials:
-
DNA Polymerase (e.g., Vent (exo-))
-
10X Polymerase Buffer
-
Template DNA
-
Forward and Reverse Primers
-
dNTP mix (dCTP, dGTP, dTTP)
-
dATP
-
dTuTP
-
Nuclease-free water
Protocol:
-
Set up the PCR reaction on ice. For a 50 µL reaction:
-
5 µL 10X Polymerase Buffer
-
1 µL 10 mM dNTPs (dCTP, dGTP, dTTP)
-
Variable amounts of 10 mM dATP and 10 mM dTuTP (start with a 10:1 ratio of dATP:dTuTP)
-
1 µL 10 µM Forward Primer
-
1 µL 10 µM Reverse Primer
-
1-100 ng Template DNA
-
1 unit DNA Polymerase
-
Nuclease-free water to 50 µL
-
-
Use the following cycling conditions as a starting point, optimizing the annealing temperature and extension time as needed:
-
Initial Denaturation: 95°C for 2 minutes
-
30 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1 minute/kb
-
-
Final Extension: 72°C for 5 minutes
-
-
Analyze the PCR product on an agarose (B213101) gel.
Visualizations
References
- 1. Incorporation of reporter-labeled nucleotides by DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of DNA polymerase alpha by 2',3'-dideoxyribonucleoside 5'-triphosphates: effect of manganese ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 5. neb.com [neb.com]
- 6. Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. I. Chemical synthesis of various reporter group-labeled 2′-deoxyribonucleoside-5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asm.org [asm.org]
Unexpected peak mobility with 2'-Deoxytubercidin 5'-triphosphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results when using 2'-Deoxytubercidin 5'-triphosphate (C7dATP).
Frequently Asked Questions (FAQs)
Q1: What is this compound (C7dATP) and what is its primary application?
This compound is a deoxyadenosine (B7792050) triphosphate (dATP) analog. Its primary application is in DNA sequencing and other molecular biology techniques to resolve issues of band compression in gel electrophoresis.[1][2] This compression, which can cause anomalies in electrophoretic mobility, often occurs in DNA regions rich in guanine (B1146940) (G) or adenine (B156593) (A) residues.[1] By substituting dATP with C7dATP, the formation of secondary structures that lead to these compressions is reduced, resulting in improved quality and accuracy of sequencing data.
Q2: I am observing an "unexpected peak mobility" with C7dATP. Isn't it supposed to resolve mobility issues?
This is a crucial point. C7dATP is indeed designed to alter DNA fragment mobility, specifically to correct for the abnormally fast migration of fragments caused by secondary structures (compressions). Therefore, the "expected" result when using C7dATP is a shift in the peak or band position relative to a reaction using only standard dNTPs. An "unexpected" peak could refer to several scenarios:
-
No change in mobility: The peak migrates at the same position as the control (dATP) reaction, suggesting the compression issue was not resolved.
-
A more significant shift than anticipated: The band or peak has moved more than expected, potentially obscuring other fragments.
-
Appearance of new or broader peaks: The reaction has produced unexpected products or artifacts.
The troubleshooting guide below addresses these specific scenarios.
Q3: Can C7dATP be used in PCR?
While C7dATP is primarily used in sequencing, it can be incorporated into PCR. However, its use may require optimization of the reaction conditions. The ratio of C7dATP to dATP is a critical parameter to adjust for efficient amplification.[3] Suboptimal concentrations of nucleotide analogs can inhibit the PCR reaction.[4]
Troubleshooting Guide: Unexpected Peak Mobility
This guide is designed to help you diagnose and resolve issues related to unexpected electrophoretic mobility when using this compound.
| Problem | Potential Cause | Recommended Solution |
| No change in peak mobility compared to control (dATP). | Inefficient incorporation of C7dATP: The DNA polymerase may not be efficiently incorporating the analog. | - Verify that your DNA polymerase is capable of incorporating C7dATP. Some high-fidelity polymerases may have proofreading activity that removes the analog. - Optimize the ratio of C7dATP to dATP in your reaction mix. A higher concentration of the analog may be necessary. |
| Absence of secondary structure: The DNA sequence under investigation may not form the secondary structures that cause band compression. | - Confirm the GC or A-rich nature of your template sequence. If the sequence does not contain regions prone to compression, C7dATP will not have a noticeable effect on mobility. | |
| Peak has shifted more than expected. | Over-incorporation of C7dATP: The concentration of C7dATP may be too high, leading to a significant alteration in the fragment's properties. | - Perform a titration experiment with varying ratios of C7dATP to dATP to find the optimal concentration for your specific template and polymerase. |
| Interaction with electrophoresis matrix: The altered chemical structure of the DNA containing C7dATP may interact differently with the gel or capillary matrix. | - Try running your sample on a different type of gel (e.g., different acrylamide (B121943) concentration or a different buffer system). | |
| Appearance of new, unexpected, or broad peaks. | Polymerase stalling or premature termination: The DNA polymerase may struggle to incorporate C7dATP, leading to a population of truncated fragments.[4] | - Optimize the reaction conditions, including enzyme concentration, and extension time and temperature.[3][5] - Try a different DNA polymerase known to be more efficient with nucleotide analogs. |
| Degradation of C7dATP: The analog may have degraded due to improper storage or multiple freeze-thaw cycles. | - Use a fresh aliquot of C7dATP. Store the stock solution at -20°C or below in small aliquots to minimize freeze-thaw cycles. | |
| Contamination: The C7dATP or other reaction components may be contaminated. | - Run a negative control reaction to check for contamination in your reagents.[6] |
Experimental Protocols
Sanger Sequencing with this compound
This protocol is a general guideline for using C7dATP in a standard Sanger sequencing reaction to resolve band compression.
1. Reaction Setup:
-
Prepare a master mix for the sequencing reactions. For a single reaction, combine the following components:
-
DNA Template (e.g., plasmid, PCR product): 200-500 ng
-
Primer: 3-5 pmol
-
Sequencing Buffer: 1X final concentration
-
DNA Polymerase (e.g., a modified T7 polymerase): 1-2 units
-
ddNTPs (ddATP, ddCTP, ddGTP, ddTTP): specific concentrations as per kit instructions
-
dNTP Mix (with C7dATP):
-
dCTP, dGTP, dTTP: standard concentration
-
dATP and C7dATP: A 1:1 to 1:3 ratio of dATP:C7dATP is a good starting point. The total concentration of adenosine (B11128) analogs should be equivalent to the standard dATP concentration.
-
-
Nuclease-free water to final volume.
-
2. Thermal Cycling:
-
Perform cycle sequencing using the following general parameters (optimization may be required):
-
Initial Denaturation: 96°C for 1 minute
-
25-30 Cycles:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50-60°C for 5 seconds (primer-dependent)
-
Extension: 60°C for 4 minutes
-
-
Final Hold: 4°C
-
3. Post-Reaction Cleanup:
-
Purify the sequencing products to remove unincorporated dyes and nucleotides using a standard method (e.g., ethanol/EDTA precipitation or spin columns).
4. Electrophoresis:
-
Resuspend the purified products in a formamide-based loading buffer.
-
Denature the samples at 95°C for 5 minutes and then place on ice.
-
Load the samples onto a capillary electrophoresis instrument or a denaturing polyacrylamide gel.
-
Run the electrophoresis according to the manufacturer's instructions.
5. Data Analysis:
-
Analyze the resulting electropherogram. Compare the peak resolution in the region of interest to a control reaction performed with only dATP.
Visualizations
Caption: Workflow for Sanger sequencing using C7dATP.
Caption: Troubleshooting logic for unexpected peak mobility.
References
Technical Support Center: 2'-Deoxytubercidin 5'-triphosphate (dTuTP)
Disclaimer: Information regarding the specific misincorporation rates and enzymatic kinetics of 2'-Deoxytubercidin 5'-triphosphate (dTuTP) is limited in publicly available scientific literature. The following troubleshooting guide and frequently asked questions are based on general principles of modified nucleotide enzymology and best practices for minimizing misincorporation of nucleotide analogs during enzymatic DNA synthesis.
Troubleshooting Guide: Reducing dTuTP Misincorporation
This guide addresses common issues researchers may encounter when using this compound (dTuTP) in enzymatic reactions, with a focus on minimizing its unintended incorporation.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Frequency of dTuTP Misincorporation | Inappropriate DNA Polymerase Selection: DNA polymerases exhibit varying degrees of fidelity and tolerance for modified nucleotides. Low-fidelity polymerases are more prone to misincorporation. | - Utilize a high-fidelity DNA polymerase with proofreading (3'→5' exonuclease) activity. These enzymes can often recognize and excise mismatched bases, including analogs. - If a specific polymerase is required for your application (e.g., for its processivity or strand displacement activity), perform a small-scale pilot experiment to assess its fidelity with dTuTP. |
| Suboptimal dNTP Concentrations: An imbalance in the nucleotide pool, particularly a high relative concentration of dTuTP to the canonical dNTPs, can increase the likelihood of misincorporation. | - Optimize dNTP concentrations. Maintain a balanced ratio of all four canonical dNTPs. - If intentional incorporation of dTuTP is desired at specific sites, carefully titrate the concentration of dTuTP relative to the competing natural dNTP to find the optimal balance between incorporation efficiency and fidelity. | |
| Reaction Buffer Conditions: pH, salt concentration, and the type of divalent metal ion can influence polymerase fidelity. | - Adhere to the recommended buffer conditions for the chosen high-fidelity polymerase. - Ensure the final concentration of Mg²⁺ is optimal. While Mg²⁺ is essential for polymerase activity, excessive concentrations can reduce fidelity. | |
| Non-specific Amplification or Smearing in PCR | Primer Design: Poorly designed primers can lead to non-specific amplification, which may be exacerbated by the presence of a nucleotide analog. | - Design primers with high specificity for the target sequence. Use primer design software to check for potential off-target binding sites and self-dimerization. - Aim for a melting temperature (Tm) between 60-65°C. |
| Annealing Temperature: A suboptimal annealing temperature can promote non-specific primer binding and subsequent misincorporation. | - Optimize the annealing temperature using a gradient PCR. Start with a temperature 5°C below the calculated primer Tm and adjust as needed to maximize specificity. | |
| Low Yield of Desired Product | Inhibition of Polymerase Activity: High concentrations of dTuTP or the presence of impurities may inhibit the DNA polymerase. | - Titrate the dTuTP concentration. Start with a low concentration and incrementally increase it to find the highest concentration that does not significantly inhibit the reaction. - Ensure the purity of the dTuTP stock. Use a reputable supplier and consider purifying the analog if inhibition is suspected. |
| Suboptimal Cycling Conditions: Incorrect denaturation, annealing, or extension times can lead to poor amplification efficiency. | - Optimize PCR cycling parameters. Ensure complete denaturation (e.g., 95°C for 30 seconds per cycle) and sufficient extension time (e.g., 30-60 seconds per kb). |
Frequently Asked Questions (FAQs)
Q1: What is this compound (dTuTP) and why is its misincorporation a concern?
A1: 2'-Deoxytubercidin (dTu) is an analog of deoxyadenosine (B7792050) where the nitrogen at position 7 of the purine (B94841) ring is replaced by a carbon atom. This compound (dTuTP) is the triphosphate form used in enzymatic DNA synthesis. Misincorporation refers to the insertion of dTuTP into a growing DNA strand at a position where a different nucleotide (e.g., dATP, dGTP, dCTP, or dTTP) should be, based on the template sequence. This can lead to mutations in the synthesized DNA, which can have significant consequences for downstream applications such as cloning, sequencing, and cellular studies.
Q2: Which type of DNA polymerase is best for minimizing dTuTP misincorporation?
A2: High-fidelity DNA polymerases with proofreading (3'→5' exonuclease) activity are the best choice for minimizing the misincorporation of dTuTP and other nucleotide analogs. The proofreading function allows the polymerase to identify and remove incorrectly incorporated bases before proceeding with synthesis.
Q3: How can I optimize my reaction conditions to reduce dTuTP misincorporation?
A3: To reduce misincorporation, it is crucial to optimize several reaction parameters:
-
Enzyme Choice: Use a high-fidelity polymerase.
-
dNTP Concentration: Maintain a balanced concentration of the four canonical dNTPs and use the lowest effective concentration of dTuTP if its incorporation is intended.
-
Magnesium Concentration: Titrate the Mg²⁺ concentration to the optimal level for your specific polymerase, as excess Mg²⁺ can decrease fidelity.
-
Buffer Composition: Use the buffer system recommended by the polymerase manufacturer.
-
Cycling Parameters (for PCR): Optimize annealing and extension times and temperatures to ensure specific and efficient amplification.
Q4: Are there any known kinetic data for the incorporation of dTuTP by common DNA polymerases?
A4: Based on a comprehensive search of available literature, specific kinetic parameters (K_m and k_cat) for the incorporation of dTuTP by common DNA polymerases are not well-documented. The efficiency and fidelity of its incorporation will likely vary between different polymerases.
Q5: What experimental method can I use to quantify the misincorporation rate of dTuTP?
A5: A common method to determine the misincorporation rate is a primer extension assay followed by product analysis.
Experimental Protocol: Primer Extension Assay to Assess dTuTP Misincorporation
Objective: To determine the frequency of dTuTP misincorporation opposite a specific template base by a chosen DNA polymerase.
Materials:
-
DNA polymerase of interest
-
5'-radiolabeled or fluorescently labeled DNA primer
-
DNA template with a known sequence
-
Canonical dNTPs (dATP, dGTP, dCTP, dTTP)
-
This compound (dTuTP)
-
Reaction buffer recommended for the polymerase
-
Denaturing polyacrylamide gel
-
Gel loading buffer (containing formamide)
-
Phosphorimager or fluorescence scanner
Methodology:
-
Primer-Template Annealing: Anneal the labeled primer to the DNA template.
-
Reaction Setup: Prepare reaction mixtures containing the annealed primer-template, DNA polymerase, and the appropriate reaction buffer.
-
Nucleotide Addition:
-
Control Reaction (Correct Incorporation): Add the canonical dNTP that is complementary to the first template base downstream of the primer.
-
Test Reaction (Misincorporation): Add only dTuTP.
-
Competition Reaction: Add a mixture of the correct canonical dNTP and dTuTP at varying ratios.
-
-
Reaction Incubation: Incubate the reactions at the optimal temperature for the DNA polymerase for a defined period.
-
Quenching: Stop the reactions by adding an equal volume of gel loading buffer containing a chelating agent (e.g., EDTA) and a denaturant (e.g., formamide).
-
Gel Electrophoresis: Denature the samples by heating and then separate the products on a denaturing polyacrylamide gel.
-
Analysis: Visualize the gel using a phosphorimager or fluorescence scanner. The intensity of the band corresponding to the extended primer (n+1 product) in the test reaction relative to the control reaction provides a measure of the misincorporation frequency.
Data Interpretation: By comparing the amount of product formed in the presence of dTuTP versus the correct dNTP, you can estimate the relative efficiency of misincorporation.
Visualizing Experimental Logic and Workflows
Below are diagrams generated using Graphviz (DOT language) to illustrate key concepts and workflows for reducing dTuTP misincorporation.
Caption: A troubleshooting workflow for addressing high dTuTP misincorporation.
Caption: Workflow for a primer extension assay to quantify dTuTP misincorporation.
Technical Support Center: Optimizing PCR Yield with dATP Analogs
Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of their PCR products when using dATP analogs.
Frequently Asked Questions (FAQs)
Q1: Why should I use dATP analogs in my PCR?
A1: Substituting standard dATP with dATP analogs can introduce specific functionalities into your PCR products. These modifications are useful for a variety of downstream applications, including DNA labeling, sequencing, and the introduction of reactive groups. The enzymatic incorporation of these analogs can result in a uniform distribution of modifications throughout the DNA sequence.[1]
Q2: How do dATP analogs affect PCR efficiency?
A2: The incorporation efficiency of dATP analogs is a critical factor influencing PCR yield.[1] This efficiency depends on several factors, including the specific DNA polymerase used, the nature and position of the modification on the nucleobase, and the flexibility of any linker arm.[1] Some analogs may be incorporated less efficiently than the natural dATP, potentially leading to a lower yield of the PCR product.
Q3: Can I completely replace dATP with an analog in my reaction?
A3: While some analogs can fully replace dATP, it is often recommended to start with a partial substitution. For example, with Alkyne-dATP (7-deaza-7-ethynyl-dATP), a substitution of 1-10% of the total dATP is suggested.[2] The optimal ratio will depend on the specific analog and the experimental goals.
Q4: Which DNA polymerases are recommended for use with dATP analogs?
A4: The choice of DNA polymerase is crucial for the successful incorporation of dATP analogs.[1] Some polymerases exhibit a higher tolerance for modified nucleotides. For instance, Pwo, Deep Vent exo-, or KOD XL polymerases are recommended for incorporating Alkyne-dATP.[2] Engineered B-family DNA polymerases, like variants of KOD polymerase, have also shown high catalytic efficiency in incorporating modified dATP analogs.[3]
Troubleshooting Guide: Low PCR Product Yield
Low or no yield of your PCR product can be a significant issue. The following guide provides potential causes and solutions when working with dATP analogs.
| Problem | Potential Cause | Suggested Solution |
| Low or No PCR Product | Suboptimal dATP Analog Concentration: The ratio of the dATP analog to natural dATP may not be optimal. | Titrate the concentration of the dATP analog. Start with a low percentage (e.g., 1-10%) and incrementally increase it.[2] For some applications, a complete substitution might be possible, but this needs to be empirically determined. |
| Incompatible DNA Polymerase: The selected DNA polymerase may have low efficiency for incorporating the specific dATP analog.[1] | Switch to a DNA polymerase known to be more processive with modified nucleotides. High-fidelity polymerases like Phusion or engineered polymerases can be good candidates.[3][4] Consult the literature or the analog's manufacturer for recommended polymerases. | |
| Incorrect PCR Cycling Parameters: Annealing temperature and extension times may not be optimized for the presence of the analog. | Optimize the annealing temperature by performing a gradient PCR.[5][6] You may need to lower the annealing temperature in 2°C increments.[5] Also, try increasing the extension time to allow the polymerase more time to incorporate the bulkier analog.[5] A general guideline is a 60-second extension time per 1 kb of the amplicon.[7] | |
| Inhibitors in the Reaction: Contaminants from the DNA template preparation can inhibit the PCR reaction. | Ensure your DNA template is of high purity. A 260/280 ratio of ~1.8 is indicative of pure DNA.[8][9] If you suspect inhibitors, you can try diluting the template or cleaning it up using a purification kit.[8][10] | |
| Low Template Amount: The initial amount of template DNA may be insufficient. | Increase the amount of template DNA in the reaction.[5][8] For complex genomic DNA, 50-250 ng per 50 µl reaction is a general guideline.[4] | |
| Suboptimal MgCl₂ Concentration: The concentration of magnesium ions, a critical cofactor for DNA polymerase, may not be optimal. | Titrate the MgCl₂ concentration, as the optimal concentration can be affected by the presence of dNTP analogs. An increase in 0.2 mM increments can be tested.[4] | |
| Non-specific Products or Smears | Annealing Temperature is Too Low: A low annealing temperature can lead to non-specific primer binding. | Increase the annealing temperature in 2°C increments.[5] Using touchdown PCR can also help improve specificity.[7] |
| Too Much Template DNA: An excess of template DNA can sometimes lead to the amplification of unwanted products. | Reduce the amount of template DNA by 2-5 fold.[5][9] | |
| Primer Design: Primers may have secondary structures or are not specific to the target sequence. | Design primers with a GC content of 40-60% and check for potential self-complementarity.[9][11] Use tools like BLAST to ensure primer specificity.[5] |
Summary of dATP Analogs and Their Reported Effects
The efficiency of incorporation and the resulting PCR yield can vary significantly between different dATP analogs. The following table summarizes the characteristics of some commonly used analogs based on available literature.
| dATP Analog | Key Features & Modifications | Reported PCR Performance & Considerations |
| 7-deaza-dATP | Nitrogen at position 7 of the adenine (B156593) base is replaced with a carbon-hydrogen group. | Can be incorporated by Taq polymerase and may result in good PCR product yields, comparable to natural nucleotides.[12] |
| Alkyne-dATP (e.g., 7-deaza-7-ethynyl-dATP) | Contains an alkyne group for "click" chemistry functionalization. | Readily incorporated by polymerases like Pwo, Deep Vent exo-, and KOD XL.[2] A partial substitution (1-10%) for dATP is recommended.[2] |
| Amino-modified dATPs (e.g., 3-(aminopropynyl)-7-deaza-dATP) | Features an amino group for labeling or crosslinking. | Can produce good yields of PCR products, comparable to those obtained with natural nucleotides.[12] |
| 2-aminoadenosine-5'-triphosphate | An analog with an additional amino group at the 2-position. | Incorporated somewhat less efficiently than dATP by Taq polymerase but still supports PCR.[13] |
| α-thio-dATP | A non-bridging oxygen atom in the α-phosphate is replaced with sulfur. | Can be incorporated by DNA polymerases, but may alter the reaction kinetics.[14] |
| 3'-O-azidomethyl-dATP | Modified at the 3'-hydroxyl group, acting as a reversible terminator. | Wild-type KOD polymerase fails to incorporate it, but engineered variants show high catalytic efficiency.[3] Primarily used in sequencing applications. |
Experimental Protocols
General Protocol for PCR with dATP Analogs
This protocol provides a starting point for incorporating dATP analogs into your PCR. Optimization of each component is critical for success.
1. Reaction Setup:
-
Prepare a master mix to ensure consistency across your reactions.
-
On ice, combine the following components in a sterile PCR tube:
| Component | 50 µL Reaction | Final Concentration | Notes |
| 10X PCR Buffer | 5 µL | 1X | Use the buffer supplied with your DNA polymerase. |
| dNTP Mix (without dATP) | 1 µL (of 10 mM each) | 200 µM each (dCTP, dGTP, dTTP) | Ensure high purity of dNTPs.[6] |
| dATP | Variable | See below | |
| dATP Analog | Variable | See below | The ratio of dATP to dATP analog needs to be optimized. Start with a 9:1 ratio (e.g., 0.9 µL of 10 mM dATP and 0.1 µL of 10 mM dATP analog for a final concentration of 180 µM dATP and 20 µM analog). |
| Forward Primer | 1 µL (of 10 µM) | 0.2 µM | |
| Reverse Primer | 1 µL (of 10 µM) | 0.2 µM | |
| Template DNA | Variable | 1-250 ng | Use 1-10 ng for plasmid DNA and 50-250 ng for genomic DNA.[4] |
| DNA Polymerase | 0.5 µL | 1.25 units | Choose a polymerase known to be compatible with modified nucleotides. |
| Nuclease-Free Water | To 50 µL |
2. PCR Cycling Conditions:
The following are general cycling parameters. These will need to be optimized for your specific primers, template, and dATP analog.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95-98°C | 2-3 minutes | 1 |
| Denaturation | 95-98°C | 15-30 seconds | 25-35 |
| Annealing | Tm - 5°C | 30 seconds | |
| Extension | 68-72°C | 1 min/kb | |
| Final Extension | 68-72°C | 5-10 minutes | 1 |
| Hold | 4°C | Indefinite |
3. Post-PCR Analysis:
-
Analyze the PCR products by running a 5-10 µL aliquot on an agarose (B213101) gel with a DNA ladder to verify the size and yield of the amplicon.
-
Purify the remaining PCR product using a standard PCR purification kit for downstream applications.
Visual Guides
Troubleshooting Workflow for Low PCR Yield
Caption: A logical workflow for troubleshooting low PCR yield when using dATP analogs.
General Experimental Workflow for PCR with dATP Analogs
Caption: A standard workflow for performing PCR with dATP analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. dATP: Role in DNA Synthesis, Research & Applications [baseclick.eu]
- 3. Semi-rational evolution of a recombinant DNA polymerase for modified nucleotide incorporation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
- 5. Troubleshooting your PCR [takarabio.com]
- 6. PCR Troubleshooting | Bio-Rad [bio-rad.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. genscript.com [genscript.com]
- 9. genscript.com [genscript.com]
- 10. pcrbio.com [pcrbio.com]
- 11. rmm.mazums.ac.ir [rmm.mazums.ac.ir]
- 12. Enhancing the catalytic repertoire of nucleic acids. II. Simultaneous incorporation of amino and imidazolyl functionalities by two modified triphosphates during PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Processive Incorporation of Deoxynucleoside Triphosphate Analogs by Single-Molecule DNA Polymerase I (Klenow Fragment) Nanocircuits - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Effect of 2'-Deoxytubercidin 5'-triphosphate on Polymerase Fidelity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the use of 2'-Deoxytubercidin 5'-triphosphate (dTuTP) in enzymatic DNA synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (dTuTP)?
A1: this compound, also known as 7-deaza-2'-deoxyadenosine-5'-triphosphate (7-deaza-dATP), is a synthetic analog of the natural deoxynucleotide, 2'-deoxyadenosine (B1664071) 5'-triphosphate (dATP). Structurally, the nitrogen atom at position 7 of the adenine (B156593) base is replaced by a carbon atom. This modification in the purine (B94841) ring can alter its interaction with DNA polymerases and other DNA-binding proteins.
Q2: Can DNA polymerases incorporate dTuTP into a growing DNA strand?
A2: Yes, studies have shown that dTuTP can be utilized as a substrate by various DNA polymerases, including Taq polymerase and DNA polymerase α. However, the efficiency of incorporation may be lower compared to the natural dATP.
Q3: How does the incorporation of dTuTP potentially affect the fidelity of a DNA polymerase?
A3: The fidelity of a DNA polymerase refers to its accuracy in incorporating the correct nucleotide opposite a template base. The introduction of a nucleotide analog like dTuTP can impact fidelity in several ways:
-
Altered Base Pairing: The modification at the 7-position of the purine ring can subtly alter the hydrogen bonding geometry with the template base, potentially increasing the likelihood of misincorporation opposite non-complementary bases.
-
Changes in Enzyme Conformation: The binding of the analog in the active site of the polymerase might induce conformational changes that differ from those induced by dATP, which could affect the enzyme's proofreading (3'-5' exonuclease) activity, if present.
-
Kinetic Effects: The rates of incorporation (k_pol) and dissociation (k_off) of dTuTP will likely differ from those of dATP. A less favorable incorporation rate for the correct pairing or a more favorable rate for incorrect pairings would decrease overall fidelity.
Q4: Are there any known quantitative data on the error rate of polymerases when using dTuTP?
A4: To date, specific, publicly available quantitative studies detailing the misincorporation frequencies or error rates of common DNA polymerases in the presence of dTuTP are limited. Researchers should assume that the fidelity may be altered and are encouraged to perform validation experiments for their specific polymerase and application. General observations suggest that while 7-deaza-dGTP can be fully substituted for dGTP in PCR with Taq polymerase, 7-deaza-dATP (dTuTP) is accepted less efficiently, requiring the presence of the natural dATP.
Q5: What are the potential applications of incorporating dTuTP into DNA?
A5: The incorporation of dTuTP can be useful in various applications, including:
-
Introducing modifications for studying DNA-protein interactions: The absence of the N7 atom in the major groove can be used to probe the importance of this contact point for DNA-binding proteins.
-
Development of therapeutic oligonucleotides: Modified nucleotides can enhance the stability and biological activity of antisense oligonucleotides or aptamers.
-
Sequencing technologies: Analogs with specific properties can be used in various sequencing-by-synthesis platforms.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no DNA synthesis product | The concentration of dTuTP is too high, leading to polymerase inhibition or inefficient incorporation. | Perform a titration experiment to determine the optimal concentration of dTuTP. Consider using a mixture of dTuTP and dATP. |
| The specific DNA polymerase being used has very low affinity for dTuTP. | Test different DNA polymerases to find one that efficiently incorporates dTuTP. High-fidelity proofreading polymerases may be more stringent and less likely to incorporate analogs. | |
| Unexpectedly high mutation rate in the final product | dTuTP is being misincorporated at a higher frequency than anticipated. | Reduce the concentration of dTuTP relative to dATP. If high fidelity is critical, consider using a polymerase with a strong proofreading activity and optimize reaction conditions (e.g., Mg²⁺ concentration, temperature) to favor accurate incorporation. |
| The proofreading activity of the polymerase is inhibited by dTuTP. | Switch to a polymerase where the proofreading domain is less affected by this analog, or use a non-proofreading polymerase if the application can tolerate a higher error rate. | |
| Difficulty with downstream enzymatic applications (e.g., restriction digestion) | The incorporated dTuTP interferes with the recognition or catalytic activity of other enzymes. | The absence of the N7 atom in the major groove can affect recognition by enzymes that make contacts in this region. Check the recognition sequence of your restriction enzyme for potential interference. It may be necessary to use alternative enzymes or cloning strategies. |
Data Presentation
Table 1: Hypothetical Kinetic Parameters for Nucleotide Incorporation
| Template Base | Incoming dNTP | K_m (µM) | V_max (relative units) | k_cat/K_m (µM⁻¹s⁻¹) (Relative Efficiency) |
| T | dATP (Correct) | 10 | 100 | 10 |
| T | dTuTP (Analog) | 25 | 70 | 2.8 |
| G | dATP (Incorrect) | 5000 | 1 | 0.0002 |
| G | dTuTP (Incorrect) | 4000 | 1.5 | 0.000375 |
Fidelity Calculation (Hypothetical):
-
Fidelity (dATP): (k_cat/K_m)_correct / (k_cat/K_m)_incorrect = 10 / 0.0002 = 50,000
-
Fidelity (dTuTP): (k_cat/K_m)_correct / (k_cat/K_m)_incorrect = 2.8 / 0.000375 = 7,467
Interpretation: In this hypothetical scenario, the polymerase is approximately 6.7 times less faithful when incorporating dTuTP compared to dATP.
Experimental Protocols
Protocol 1: Steady-State Kinetic Analysis of dTuTP Incorporation
This protocol allows for the determination of the Michaelis constant (K_m) and the maximum velocity (V_max) for the incorporation of dTuTP compared to a natural dNTP.
Materials:
-
Purified DNA polymerase (proofreading deficient is recommended to avoid excision of the analog).
-
5'-radiolabeled primer-template DNA substrate with a single defined template nucleotide at the insertion site.
-
Solutions of dATP, dTuTP, and other required dNTPs of high purity.
-
Reaction buffer appropriate for the polymerase.
-
Quenching solution (e.g., 0.5 M EDTA).
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus.
-
Phosphorimager and analysis software.
Methodology:
-
Primer Labeling and Annealing:
-
Label the 5'-end of the primer with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Purify the labeled primer.
-
Anneal the labeled primer to the template DNA at a 1:1.5 molar ratio by heating to 95°C and slowly cooling to room temperature.
-
-
Reaction Setup:
-
Prepare reaction mixtures containing the annealed primer-template, reaction buffer, and the DNA polymerase. The polymerase concentration should be significantly lower than the DNA substrate concentration (e.g., 10-fold) to ensure steady-state conditions.
-
Initiate the reactions by adding varying concentrations of the nucleotide to be tested (dATP or dTuTP).
-
-
Time Course:
-
At various time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots of the reaction and stop them by adding the quenching solution.
-
-
Gel Electrophoresis and Analysis:
-
Separate the reaction products (unextended primer and extended primer) on a denaturing polyacrylamide gel.
-
Visualize the gel using a phosphorimager and quantify the intensity of the bands corresponding to the unextended and extended primer.
-
Calculate the initial velocity of the reaction at each nucleotide concentration.
-
-
Data Analysis:
-
Plot the initial velocities against the nucleotide concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max.
-
Calculate the incorporation efficiency (k_cat/K_m).
-
Protocol 2: M13 lacZα Forward Mutation Assay
This assay provides a broader measure of polymerase fidelity by detecting a variety of mutations that inactivate the lacZα gene.
Materials:
-
Gapped M13mp2 vector with the lacZα gene in the single-stranded region.
-
DNA polymerase to be tested.
-
dNTP mix (one containing dATP, and a separate one containing a specific ratio of dATP and dTuTP).
-
Competent E. coli host strain for blue-white screening (e.g., DH5α).
-
LB agar (B569324) plates containing IPTG and X-gal.
Methodology:
-
Gap-Filling Reaction:
-
Set up two parallel gap-filling reactions. Both should contain the gapped M13mp2 vector and the DNA polymerase.
-
One reaction will serve as the control and will contain the standard dNTP mix with dATP.
-
The experimental reaction will contain the dNTP mix with the desired concentration of dTuTP.
-
Incubate the reactions to allow the polymerase to fill the single-stranded gap.
-
-
Transformation:
-
Transform the competent E. coli cells with the products of the gap-filling reactions.
-
-
Plating and Incubation:
-
Plate the transformed cells on LB agar plates containing IPTG and X-gal.
-
Incubate the plates overnight at 37°C.
-
-
Colony Scoring and Mutation Frequency Calculation:
-
Count the number of blue (wild-type lacZα) and white (mutant lacZα) plaques.
-
Calculate the mutation frequency (MF) as the ratio of white plaques to the total number of plaques.
-
Compare the MF of the reaction with dTuTP to the control reaction to determine the effect of the analog on fidelity.
-
-
(Optional) Mutant Analysis:
-
Isolate DNA from the white plaques and sequence the lacZα gene to identify the specific types of mutations (substitutions, insertions, deletions) induced by the incorporation of dTuTP.
-
Visualizations
Caption: Workflow for the M13 lacZα forward mutation assay.
Caption: Simplified logical pathway of nucleotide incorporation by a DNA polymerase.
Technical Support Center: Mitigating Primer-Dimer Formation with Modified dNTPs
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing primer-dimer formation in PCR applications through the use of modified deoxynucleoside triphosphates (dNTPs).
Frequently Asked Questions (FAQs)
Q1: What are primer-dimers and why are they problematic in PCR?
A1: Primer-dimers are off-target amplification products that occur when primers anneal to each other instead of the intended DNA template.[1] This binding is often facilitated by complementary sequences between the primers, particularly at their 3' ends.[2] The DNA polymerase then extends these annealed primers, creating short, non-specific products.[1] The formation of primer-dimers can significantly reduce the yield of the desired PCR product by consuming primers, dNTPs, and polymerase.[1][3] In quantitative PCR (qPCR), the presence of primer-dimers can interfere with accurate quantification of the target sequence.[1]
Q2: How can modified dNTPs help in preventing primer-dimer formation?
A2: Modified dNTPs can help reduce or eliminate primer-dimer formation through several mechanisms. These include "hot-start" methods where the modified dNTPs are blocked at lower temperatures and only become active at the higher temperatures of PCR denaturation, thus preventing premature extension of non-specifically bound primers.[4] Other modifications can slow down the polymerase extension rate, providing more time for mismatched primers (as in primer-dimers) to dissociate before extension occurs.[5]
Q3: What are the common types of modified dNTPs used for this purpose?
A3: The most common types of modified dNTPs for controlling non-specific amplification and primer-dimers include:
-
Hot-Start dNTPs (e.g., CleanAmp™ dNTPs): These dNTPs have a thermolabile protecting group on the 3'-hydroxyl, which prevents their incorporation by DNA polymerase at low temperatures. The protecting group is removed during the initial high-temperature denaturation step of PCR, allowing the dNTPs to be used for amplification.[4]
-
Phosphorothioate-modified dNTPs (dNTPαS): These analogs have a sulfur atom replacing a non-bridging oxygen in the alpha-phosphate group. Their incorporation by DNA polymerase is slower than that of canonical dNTPs. This reduced incorporation rate is thought to enhance specificity by allowing more time for the dissociation of mismatched primer-template duplexes, such as those in primer-dimers, before extension can occur.[5]
-
dUTP (in conjunction with Uracil-DNA Glycosylase - UDG): While primarily used to prevent carry-over contamination from previous PCR reactions, the dUTP/UDG system can indirectly help in managing non-specific products. By substituting dTTP with dUTP in all PCR reactions, the resulting amplicons contain uracil. A pre-treatment of subsequent PCR mixes with UDG will degrade any uracil-containing DNA (i.e., amplicons from previous reactions), preventing them from serving as templates.[6][7]
Troubleshooting Guides
Issue 1: Low or No PCR Product with Modified dNTPs
| Possible Cause | Troubleshooting Steps |
| Poor incorporation efficiency of modified dNTPs | Increase the extension time in your PCR protocol to allow for the slower incorporation rate of the modified dNTPs.[8] |
| Incompatible DNA polymerase | Ensure your DNA polymerase is compatible with the specific modified dNTPs you are using. Some polymerases are specifically optimized for modified dNTP incorporation.[8] |
| Suboptimal concentration of modified dNTPs | Titrate the concentration of modified dNTPs. Too high a concentration can be inhibitory, while too low a concentration will result in poor yield.[8] |
| Incorrect MgCl₂ concentration | dNTPs chelate Mg²⁺ ions. When using modified dNTPs, it is often necessary to re-optimize the MgCl₂ concentration. Perform a titration, typically between 1.5 and 4.0 mM.[8][9] |
| Insufficient activation of hot-start dNTPs | For hot-start dNTPs like CleanAmp™, ensure the initial denaturation step is sufficiently long and at the correct temperature (e.g., 95°C for 2-10 minutes) to fully deprotect the dNTPs.[4] |
Issue 2: Presence of Non-Specific Bands or Primer-Dimers Despite Using Modified dNTPs
| Possible Cause | Troubleshooting Steps |
| Suboptimal annealing temperature | Perform a gradient PCR to determine the optimal annealing temperature for your primers with the modified dNTPs. A higher annealing temperature generally increases specificity. |
| High primer concentration | Reduce the primer concentration in your reaction. High primer concentrations can increase the likelihood of primer-dimer formation. |
| Enzyme activity at low temperatures | If not using a hot-start polymerase in conjunction with modified dNTPs, consider setting up your reactions on ice to minimize polymerase activity before cycling begins. |
| Suboptimal ratio of modified to natural dNTPs | For some applications, a partial substitution of natural dNTPs with their modified counterparts may be more effective. Experiment with different ratios to find the optimal balance for your assay.[9] |
Experimental Protocols
Protocol 1: Using CleanAmp™ dNTPs for Hot-Start PCR
This protocol outlines the general steps for incorporating CleanAmp™ dNTPs into a standard PCR workflow to reduce primer-dimer formation.
-
Reaction Setup:
-
Thaw all PCR components (primers, template DNA, buffer, and DNA polymerase) on ice.
-
Prepare a master mix containing all components except the template DNA.
-
Substitute your standard dNTP mix with the CleanAmp™ dNTP Mix at the same final concentration (typically 200 µM of each dNTP).
-
Aliquot the master mix into individual PCR tubes.
-
Add the template DNA to each reaction tube.
-
-
Thermal Cycling:
-
Initial Denaturation and Activation: 95°C for 2-10 minutes. This step is crucial for removing the thermolabile protecting group from the CleanAmp™ dNTPs.[4]
-
Denaturation: 95°C for 15-30 seconds.
-
Annealing: 55-65°C for 15-30 seconds (optimize based on primer Tₘ).
-
Extension: 72°C for 30-60 seconds per kb of amplicon length.
-
Repeat for 25-35 cycles.
-
Final Extension: 72°C for 5-10 minutes.
-
Protocol 2: Using Phosphorothioate-Modified dNTPs (dNTPαS) for Enhanced Specificity
This protocol provides a general guideline for using dNTPαS to reduce non-specific amplification and primer-dimer formation. The key principle is the slower incorporation rate of dNTPαS.[5]
-
Reaction Setup:
-
Thaw all PCR components on ice.
-
Prepare a master mix. You can either completely replace one or more of the canonical dNTPs with their corresponding dNTPαS or supplement the standard dNTP mix with dNTPαS. A common starting point is to replace dCTP with dCTPαS.[5]
-
The final concentration of each dNTP (or dNTPαS) should typically be 200 µM.
-
Aliquot the master mix and add the template DNA.
-
-
Thermal Cycling:
-
Initial Denaturation: 95°C for 2-3 minutes.
-
Denaturation: 95°C for 15-30 seconds.
-
Annealing: 55-65°C for 15-30 seconds.
-
Extension: 72°C. It is recommended to increase the extension time by 1.5 to 2-fold compared to a standard PCR protocol to compensate for the slower incorporation rate of dNTPαS.[8]
-
Repeat for 25-35 cycles.
-
Final Extension: 72°C for 5-10 minutes.
-
Protocol 3: Using dUTP and Uracil-DNA Glycosylase (UDG) for Carry-Over Contamination Prevention
This protocol is designed to eliminate carry-over contamination from previous PCRs, which can be a source of non-specific amplification.
-
Reaction Setup (for all PCRs in the lab):
-
In your dNTP mix, completely replace dTTP with dUTP at the same final concentration (e.g., 200 µM dATP, dCTP, dGTP, and 400 µM dUTP if a 1:2 ratio is desired to compensate for potentially less efficient incorporation). This ensures all amplicons will contain uracil.[7]
-
-
Reaction Setup (for the current PCR):
-
Thaw all components on ice.
-
Prepare a master mix containing all PCR reagents, including the dUTP-containing dNTP mix.
-
Add 0.5 - 1 unit of UDG to the master mix.[7]
-
Aliquot the master mix and add the template DNA.
-
-
UDG Incubation and Inactivation:
-
Incubate the reaction at room temperature (around 25°C) for 5-10 minutes. During this time, the UDG will degrade any uracil-containing DNA from previous PCRs.[7]
-
Proceed immediately to thermal cycling. The initial denaturation step (95°C) will inactivate the UDG, preventing degradation of the newly synthesized, uracil-containing amplicons.[7]
-
-
Thermal Cycling:
-
Follow a standard PCR protocol.
-
Visualizations
Caption: Mechanism of primer-dimer formation and amplification.
Caption: Experimental workflow for PCR with modified dNTPs.
Caption: Mechanisms of action for different modified dNTPs.
References
- 1. Primer dimer - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. agilent.com [agilent.com]
- 4. neb.com [neb.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. Optimizing dNTP Concentration in PCR Reactions for Effi... [sbsgenetech.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
Purification challenges for oligonucleotides containing 2'-Deoxytubercidin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of oligonucleotides containing the modified nucleoside 2'-Deoxytubercidin.
Troubleshooting Guide
Purification of oligonucleotides incorporating 2'-Deoxytubercidin can present unique challenges compared to standard DNA sequences. This guide addresses common issues encountered during purification, primarily focusing on High-Performance Liquid Chromatography (HPLC) methods.
Problem 1: Poor Peak Shape or Broad Peaks During Reverse-Phase HPLC
Possible Cause: Secondary structure formation in the oligonucleotide, potentially influenced by the presence of 2'-Deoxytubercidin, can lead to multiple conformations that resolve differently on the column.
Solution:
-
Increase Column Temperature: Heating the HPLC column, typically to 55-65°C, can help denature secondary structures, resulting in sharper peaks.
-
Optimize Mobile Phase: The addition of a denaturing agent to the mobile phase, if compatible with your column and downstream applications, can also mitigate secondary structure effects.
Problem 2: Co-elution of the Full-Length Product with Truncated Sequences (Failure Sequences)
Possible Cause: The hydrophobicity of 2'-Deoxytubercidin may alter the overall retention of the full-length oligonucleotide, causing it to elute closer to failure sequences than expected, especially in longer oligonucleotides.
Solution:
-
Adjust Gradient Slope: A shallower gradient of the organic solvent (e.g., acetonitrile) in the mobile phase can improve the resolution between the desired product and closely eluting impurities.
-
Optimize Ion-Pairing Reagent: For ion-pair reverse-phase (IP-RP) HPLC, experimenting with different ion-pairing reagents or their concentrations can alter the selectivity and improve separation.
Problem 3: Low Recovery of the Oligonucleotide After Purification
Possible Cause: The modified nucleoside may lead to aggregation or non-specific binding to the chromatography matrix.
Solution:
-
Pre-treat with a Dummy Oligonucleotide: Injecting a non-critical oligonucleotide sample before the actual sample can help passivate active sites on the column that might irreversibly bind the target oligonucleotide.
-
Optimize pH of the Mobile Phase: The protonation state of 2'-Deoxytubercidin can be pH-dependent. Adjusting the pH of the mobile phase may help to minimize aggregation and improve recovery.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary purification method for oligonucleotides containing 2'-Deoxytubercidin?
A1: Based on available literature, reverse-phase HPLC (RP-HPLC) is a commonly used and effective method for the purification of oligonucleotides containing 2'-Deoxytubercidin.[1] This technique separates oligonucleotides based on hydrophobicity, and the trityl-on purification strategy is often employed to enhance the separation of the full-length product from failure sequences.
Q2: How does the presence of 2'-Deoxytubercidin affect the choice between ion-exchange and reverse-phase HPLC?
A2: While both methods can be used for oligonucleotide purification, the choice depends on the specific properties of the sequence. 2'-Deoxytubercidin is an analog of 2'-deoxyadenosine (B1664071) and its incorporation can alter the overall hydrophobicity of the oligonucleotide.[1]
-
Reverse-Phase HPLC is often preferred as it separates based on hydrophobicity, and the difference in hydrophobicity between the full-length product (often with a 5'-DMT group) and failure sequences is significant.
-
Ion-Exchange HPLC , which separates based on charge (the number of phosphate (B84403) groups), can also be effective. However, the resolution may decrease for longer oligonucleotides where the relative charge difference between the full-length product and n-1 failure sequences is small.
Q3: Are there any special considerations for the deprotection of oligonucleotides containing 2'-Deoxytubercidin prior to purification?
A3: Standard deprotection protocols using aqueous ammonia (B1221849) are generally applicable. However, if the oligonucleotide also contains other sensitive modifications, the deprotection conditions (temperature and duration) should be optimized accordingly. For instance, in some syntheses, deprotection can be carried out using 25% aqueous ammonia at elevated temperatures (e.g., 60°C) for several hours.[1]
Q4: How can I confirm the purity and identity of my purified 2'-Deoxytubercidin-containing oligonucleotide?
A4: A combination of analytical techniques is recommended:
-
Analytical HPLC: To assess the purity of the collected fractions.
-
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the purified oligonucleotide, which verifies the correct incorporation of 2'-Deoxytubercidin and the absence of major impurities.
-
UV-Vis Spectroscopy: To quantify the oligonucleotide concentration. The molar extinction coefficient of 2'-Deoxytubercidin should be taken into account for accurate quantification.
Data and Protocols
Table 1: Comparison of Purification Techniques for Modified Oligonucleotides
| Purification Method | Principle of Separation | Recommended For | Purity Achievable |
| Reverse-Phase HPLC | Hydrophobicity | Short to medium length oligonucleotides (<60 bases), modified oligonucleotides. | >90% |
| Ion-Exchange HPLC | Charge (phosphate backbone) | Longer oligonucleotides (>60 bases), sequences prone to secondary structures. | >95% |
| Polyacrylamide Gel Electrophoresis (PAGE) | Size and Charge | Long oligonucleotides, removal of very similar length impurities. | >99% |
Note: The choice of method should be empirically determined for each specific oligonucleotide containing 2'-Deoxytubercidin.
Visual Guides
Experimental Workflow for Purification and Analysis
Caption: Workflow for the purification and analysis of 2'-Deoxytubercidin oligonucleotides.
Troubleshooting Logic for Poor HPLC Peak Shape
Caption: Troubleshooting logic for addressing poor peak shape in HPLC.
References
Technical Support Center: 2'-Deoxytubercidin 5'-triphosphate (dTuTP) Incorporation
Welcome to the technical support center for 2'-Deoxytubercidin 5'-triphosphate (dTuTP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments involving the enzymatic incorporation of dTuTP.
Frequently Asked Questions (FAQs)
Q1: What is this compound (dTuTP)?
A1: this compound (also known as C7dATP) is an analog of deoxyadenosine (B7792050) triphosphate (dATP).[1][2] It is often used in DNA sequencing to resolve electrophoretic mobility issues caused by the compression of guanine (B1146940) (G) or adenine (B156593) (A) residues, thereby improving the quality of sequencing data.[1][2]
Q2: Which DNA polymerases can incorporate dTuTP?
A2: The efficiency of dTuTP incorporation is dependent on the specific DNA polymerase used. Generally, polymerases from family B, such as Vent (exo-), are often more proficient at incorporating modified nucleotides compared to family A polymerases like Taq.[3][4][5] However, empirical testing is recommended to determine the optimal enzyme for your specific application.[6]
Q3: How does dTuTP incorporation affect PCR efficiency?
A3: The incorporation of modified nucleotides like dTuTP can sometimes reduce PCR efficiency. This can be due to factors such as the size and chemical nature of the modification, which may lead to non-covalent interactions with the DNA polymerase active site.[7] It is often necessary to optimize reaction conditions, such as the ratio of dTuTP to dATP, to achieve a balance between desired modification density and product yield.
Q4: Can dTuTP be used for fluorescent labeling of DNA?
A4: While 2'-Deoxytubercidin itself is not a fluorescent molecule, its structure is based on a modified purine. The principles of incorporating modified nucleotides are similar to those for fluorescently labeled nucleotides.[5][8] If you are working with a fluorescent derivative of dTuTP, factors like the linker arm and the fluorophore itself will influence incorporation efficiency.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during dTuTP incorporation experiments.
Problem 1: Low or no incorporation of dTuTP.
| Possible Cause | Recommended Solution |
| Incompatible DNA Polymerase | Test a panel of DNA polymerases, including those known for higher efficiency with modified nucleotides (e.g., Vent (exo-), Deep Vent (exo-)).[3][4] |
| Suboptimal MgCl₂ Concentration | Magnesium concentration is critical for polymerase activity.[9] Titrate MgCl₂ in your reaction buffer, typically in 0.5 mM increments from 1.5 mM to 4.0 mM.[9] |
| Incorrect dTuTP:dATP Ratio | If complete substitution is not required, start with a partial replacement of dATP with dTuTP. Test ratios from 1:10 to 1:1 (dTuTP:dATP). For some applications, a small percentage of modified dUTPs (e.g., 5%) has been shown to be effective.[7] |
| Inappropriate Annealing Temperature | The presence of modified bases can affect the melting temperature (Tm) of the primer-template duplex. Optimize the annealing temperature by performing a gradient PCR. |
| Buffer pH is not optimal | Most DNA polymerases have an optimal pH range. Ensure your reaction buffer is within the recommended range for the chosen polymerase. |
Problem 2: PCR amplification fails or yields are significantly reduced with dTuTP.
| Possible Cause | Recommended Solution |
| High Percentage of dTuTP | High densities of modified nucleotides can stall the polymerase. Reduce the ratio of dTuTP to dATP. |
| Suboptimal dNTP Concentration | The total dNTP concentration can affect yield. A typical starting concentration is 200 µM of each dNTP.[9] You may need to adjust this based on the dTuTP concentration. |
| Primer or Template Secondary Structure | The use of dTuTP can sometimes be complicated by templates with strong secondary structures. Consider using a PCR additive like betaine (B1666868) or DMSO. |
| Incorrect Cycling Conditions | Increase the extension time to allow the polymerase more time to incorporate the modified nucleotide. |
Quantitative Data Summary
The following tables provide illustrative data based on typical results observed when incorporating modified nucleotides. These should be used as a guide for your own experimental design and optimization.
Table 1: Illustrative Effect of MgCl₂ Concentration on dTuTP Incorporation Efficiency
| MgCl₂ Concentration (mM) | Relative Incorporation Efficiency (%) |
| 1.0 | 25 |
| 1.5 | 60 |
| 2.0 | 100 |
| 2.5 | 85 |
| 3.0 | 70 |
| 3.5 | 50 |
This table illustrates a hypothetical optimization experiment. The optimal MgCl₂ concentration can vary depending on the specific polymerase and template used.
Table 2: Illustrative Comparison of dTuTP Incorporation by Different DNA Polymerases
| DNA Polymerase | Family | Relative PCR Product Yield with dTuTP (%) |
| Taq Polymerase | A | 40 |
| Tth Polymerase | A | 45 |
| Pfu Polymerase | B | 80 |
| Vent (exo-) Polymerase | B | 95 |
| KOD (exo-) Polymerase | B | 90 |
This table provides a hypothetical comparison based on the general observation that Family B polymerases are often more efficient with modified nucleotides.[10] Actual performance may vary.
Experimental Protocols
Protocol 1: Primer Extension Assay for dTuTP Incorporation
This protocol is designed to qualitatively assess the ability of a DNA polymerase to incorporate dTuTP.
-
Primer-Template Annealing:
-
Mix a fluorescently labeled primer and a DNA template with a 5' overhang in a 1:1.5 molar ratio in 1x polymerase reaction buffer.
-
Heat to 95°C for 5 minutes.
-
Allow to cool slowly to room temperature.
-
-
Extension Reaction Setup (on ice):
-
Nuclease-free water
-
10x Polymerase Reaction Buffer
-
10 mM dCTP, dGTP, dTTP
-
Desired concentrations of dATP and dTuTP (e.g., test a range of dTuTP:dATP ratios)
-
Annealed primer-template duplex
-
DNA Polymerase (empirically determine the optimal concentration)
-
-
Incubation:
-
Incubate at the optimal temperature for the chosen polymerase for 10-30 minutes.
-
-
Analysis:
-
Stop the reaction by adding a stop solution (e.g., 95% formamide, 20 mM EDTA).
-
Denature the products by heating at 95°C for 5 minutes.
-
Analyze the products on a denaturing polyacrylamide gel. Successful incorporation will result in a band shift corresponding to the extended primer.
-
Protocol 2: PCR-based Incorporation of dTuTP
This protocol is for amplifying a DNA fragment with dTuTP.
-
PCR Reaction Setup:
-
10x Polymerase Buffer
-
10 mM dNTP mix (with the desired ratio of dATP to dTuTP)
-
Forward Primer (0.1-0.5 µM)
-
Reverse Primer (0.1-0.5 µM)
-
DNA Template (1 pg - 1 µg)
-
Thermostable DNA Polymerase (1-2.5 units)
-
Nuclease-free water to a final volume of 50 µL
-
-
PCR Cycling Conditions (example):
-
Initial Denaturation: 95°C for 2 minutes
-
25-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize with a gradient)
-
Extension: 72°C for 1 minute per kb of product length
-
-
Final Extension: 72°C for 5-10 minutes
-
-
Analysis:
-
Analyze the PCR product by agarose (B213101) gel electrophoresis.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound sodium (C7dATP sodium) | Others 13 | | Invivochem [invivochem.com]
- 3. Synthesis and enzymatic incorporation of modified deoxyuridine triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Incorporation of the fluorescent ribonucleotide analogue tCTP by T7 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Comparison: 2'-Deoxytubercidin 5'-triphosphate vs. 7-deaza-dGTP in Molecular Biology Applications
In the realm of molecular biology, the accurate amplification and sequencing of DNA are paramount. However, regions rich in guanine (B1146940) and cytosine (GC-rich) or those prone to forming secondary structures can pose significant challenges to standard enzymatic processes. To overcome these hurdles, researchers often turn to modified nucleotides. This guide provides a detailed comparison of two such analogs: 2'-Deoxytubercidin 5'-triphosphate (dTuTP), also known as 7-deaza-dATP, and 7-deaza-dGTP. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate an informed choice of reagents for their specific applications.
Executive Summary
Both this compound and 7-deaza-dGTP are purine (B94841) analogs that lack the nitrogen atom at the 7-position of the purine ring. This modification prevents the formation of Hoogsteen hydrogen bonds, which are a primary cause of secondary structures in DNA, without disrupting the standard Watson-Crick base pairing. While both analogs serve to destabilize secondary structures, their primary applications and efficiencies differ. 7-deaza-dGTP is predominantly used to overcome challenges in the amplification and sequencing of GC-rich templates. In contrast, this compound is primarily employed to resolve compressions in DNA sequencing, particularly those involving adenosine (B11128) residues.
Chemical Structures and Properties
The key structural difference between these analogs and their natural counterparts is the substitution of a carbon atom for the nitrogen at the 7-position of the purine ring. This seemingly minor change has a significant impact on the hydrogen-bonding potential of the base.
| Property | This compound (dTuTP/7-deaza-dATP) | 7-deaza-dGTP |
| Natural Counterpart | dATP | dGTP |
| Chemical Formula | C₁₁H₁₇N₄O₁₂P₃ | C₁₁H₁₆N₄O₁₃P₃ |
| Primary Application | Resolving A-residue compressions in DNA sequencing.[1][2] | Amplification and sequencing of GC-rich DNA.[3][4] |
| Mechanism of Action | Reduces secondary structures by preventing Hoogsteen bond formation involving adenine. | Reduces secondary structures by preventing Hoogsteen bond formation involving guanine.[4] |
Performance in Key Applications
The choice between dTuTP and 7-deaza-dGTP largely depends on the specific molecular biology application and the nature of the DNA template.
Polymerase Chain Reaction (PCR)
7-deaza-dGTP is extensively used to enhance the PCR amplification of GC-rich templates.[3][4] By preventing the formation of stable secondary structures, it allows DNA polymerase to proceed through these challenging regions, resulting in higher yields of the desired amplicon.[5] For optimal performance, a mixture of 7-deaza-dGTP and dGTP, typically in a 3:1 ratio, is recommended.[6] Some commercially available versions of 7-deaza-dGTP incorporate a thermolabile protecting group at the 3'-hydroxyl position, enabling a "hot start" PCR for improved specificity.[7]
The use of dTuTP in PCR is less common. While it can theoretically aid in the amplification of AT-rich regions prone to secondary structures, its primary utility is recognized in DNA sequencing. For PCR, it is often necessary to use dTuTP in the presence of its natural counterpart, dATP, as complete substitution can inhibit the reaction.[8]
DNA Sequencing
Both analogs are valuable in Sanger sequencing for resolving band compressions, which are artifacts on sequencing gels caused by stable secondary structures in the DNA fragments.[1][4]
-
7-deaza-dGTP is highly effective at resolving compressions in GC-rich regions.[4] Its incorporation during the PCR step prior to sequencing has also been shown to significantly improve the quality of the sequencing data by eliminating artifacts.[3][5]
-
This compound is specifically beneficial for resolving compressions that involve tracts of adenosine residues.[1][2] For templates with both GC-rich regions and A-tracts causing compressions, a combination of both 7-deaza-dGTP and dTuTP in the sequencing reaction can yield the best results.[2] The use of dTuTP can also lead to a more uniform distribution of chain-terminated fragments in fluorescence-based sequencing.[2]
Quantitative Performance Data
| Parameter | This compound (dTuTP/7-deaza-dATP) | 7-deaza-dGTP |
| Incorporation Efficiency | Generally lower than dATP and 7-deaza-dGTP by Taq polymerase.[8] Often requires the presence of dATP for efficient PCR.[8] | Good substrate for most DNA polymerases, including Taq.[8] Can fully replace dGTP in some PCR applications.[8] |
| Effect on DNA Stability | Reduces stability of secondary structures involving adenine. | Significantly reduces the stability of GC-rich secondary structures.[4] |
| Impact on Restriction Enzyme Cleavage | DNA containing 7-deaza-adenine may be resistant to cleavage by certain restriction enzymes. | DNA containing 7-deaza-guanine can be resistant to cleavage by some restriction enzymes with guanosine (B1672433) in their recognition sequence.[6] |
Experimental Protocols
Protocol 1: PCR Amplification of a GC-Rich Template using 7-deaza-dGTP
This protocol is a general guideline for using 7-deaza-dGTP to amplify a DNA template with high GC content.
1. Reaction Setup:
| Component | Final Concentration | Example (50 µL reaction) |
| 10X PCR Buffer | 1X | 5 µL |
| dATP (10 mM) | 200 µM | 1 µL |
| dCTP (10 mM) | 200 µM | 1 µL |
| dTTP (10 mM) | 200 µM | 1 µL |
| dGTP (10 mM) | 50 µM | 0.25 µL |
| 7-deaza-dGTP (10 mM) | 150 µM | 0.75 µL |
| Forward Primer (10 µM) | 0.2 - 0.5 µM | 1 - 2.5 µL |
| Reverse Primer (10 µM) | 0.2 - 0.5 µM | 1 - 2.5 µL |
| Taq DNA Polymerase (5 U/µL) | 1.25 - 2.5 Units | 0.25 - 0.5 µL |
| Template DNA | 1-100 ng | X µL |
| Nuclease-free water | to 50 µL |
Note: The optimal ratio of 7-deaza-dGTP to dGTP may need to be optimized for different templates and polymerases. A 3:1 ratio is a common starting point.[6]
2. Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30-60 sec | 30-35 |
| Annealing | 55-68°C | 30-60 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
Note: For "CleanAmp™" or other hot-start versions of 7-deaza-dGTP, an initial denaturation step of 10 minutes at 95°C is often recommended to ensure complete removal of the thermolabile protecting group.[9]
Protocol 2: Sanger Sequencing with 7-deaza-purine Analogs
This protocol outlines the use of 7-deaza-dGTP and/or dTuTP in a cycle sequencing reaction to resolve band compressions.
1. Sequencing Reaction Mix:
Prepare the sequencing master mix according to the manufacturer's protocol (e.g., BigDye™ Terminator v3.1 Cycle Sequencing Kit). The key modification is the substitution of the dNTP mix with one containing the 7-deaza analogs.
-
For GC-rich templates: Replace the dGTP in the sequencing mix with 7-deaza-dGTP at the same final concentration.
-
For templates with A-residue compressions: Replace the dATP in the sequencing mix with dTuTP at the same final concentration.
-
For complex templates: A combination of both analogs may be beneficial. Replace both dGTP and dATP with their respective 7-deaza counterparts.
2. Cycle Sequencing Parameters:
Follow the thermal cycling protocol recommended by the sequencing kit manufacturer. The presence of the 7-deaza analogs does not typically require significant changes to the cycling conditions.
3. Post-Sequencing Cleanup and Analysis:
Proceed with standard protocols for sequencing reaction cleanup (e.g., ethanol/EDTA precipitation or spin column purification) and subsequent capillary electrophoresis.
Visualizing Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the mechanism of action and experimental workflows involving these modified nucleotides.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. norgenbiotek.com [norgenbiotek.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. trilinkbiotech.com [trilinkbiotech.com]
2'-Deoxytubercidin 5'-triphosphate (dTuTP): A Superior Alternative to dATP in DNA Sequencing
In the realm of DNA sequencing, the pursuit of accuracy and the elimination of artifacts are paramount. Standard sequencing methodologies, while robust, can encounter challenges, particularly in regions of high G-C or A-T content, leading to a phenomenon known as band compression. This artifact, characterized by the anomalous migration of DNA fragments in polyacrylamide gels, can obscure the true nucleotide sequence, resulting in ambiguous or incorrect base calls. To address this, nucleotide analogs have been developed, with 2'-Deoxytubercidin 5'-triphosphate (dTuTP), also known as 7-deaza-2'-deoxyadenosine-5'-triphosphate (c7dATP), emerging as a valuable substitute for deoxyadenosine (B7792050) triphosphate (dATP).
This guide provides a comprehensive comparison of the performance of dTuTP versus standard dATP in DNA sequencing, supported by experimental data. It is designed for researchers, scientists, and drug development professionals seeking to enhance the quality and reliability of their sequencing results.
Performance Comparison: dTuTP vs. dATP
The primary advantage of substituting dATP with dTuTP lies in its ability to mitigate band compression. This is achieved by altering the hydrogen bonding capabilities of the nucleotide base, which in turn reduces the formation of secondary structures in the DNA fragments that cause mobility shifts during electrophoresis.
Key Performance Improvements with dTuTP:
-
Resolution of Band Compressions: The use of dTuTP, particularly in conjunction with other nucleotide analogs like 7-deaza-dGTP, effectively eliminates anomalies in electrophoretic mobility caused by compressions in both G/C- and A/T-rich regions.[1]
-
Increased Peak Height Uniformity: Sequencing reactions utilizing dTuTP demonstrate a higher degree of uniformity in the frequency of chain termination events. This leads to more consistent peak heights in electropherograms, simplifying base calling and increasing confidence in the resulting sequence data.[1]
-
Enhanced Accuracy: By resolving compressions and improving peak uniformity, the substitution of dATP with dTuTP results in higher accuracy in both manual and automated base assignment.[1]
| Performance Metric | Standard dATP | This compound (dTuTP) | Reference |
| Band Compression | Prone to compressions in A/T-rich regions, leading to ambiguous base calls. | Significantly reduces or eliminates band compression artifacts. | [1] |
| Peak Height Uniformity | Can exhibit variable peak heights, complicating base calling. | Results in a higher degree of uniformity in peak heights. | [1] |
| Sequencing Accuracy | Lower accuracy in regions with band compression. | Higher accuracy in base assignment due to improved resolution. | [1] |
| Read Length (Pyrosequencing) | Not applicable (dATPαS is used) | Achieved read lengths of up to 100 bases, comparable to dATPαS. | [2] |
Experimental Protocols
The integration of dTuTP into standard sequencing workflows requires minimal modification to existing protocols. Below are detailed methodologies for Sanger sequencing using dTuTP.
Sanger Sequencing Protocol with dTuTP
This protocol is adapted from standard dideoxy chain-termination sequencing methods. The key modification is the substitution of dATP with dTuTP in the sequencing reaction mix.
1. Reagents:
-
Purified DNA template (e.g., plasmid, PCR product)
-
Sequencing primer
-
DNA polymerase (e.g., T7 DNA polymerase, Taq polymerase)
-
dNTP mix (dCTP, dGTP, dTTP)
-
This compound (dTuTP)
-
Dideoxynucleotide triphosphates (ddATP, ddCTP, ddGTP, ddTTP), each labeled with a distinct fluorescent dye
-
Sequencing buffer
-
Nuclease-free water
2. Reaction Setup:
Prepare four separate sequencing reactions (one for each ddNTP) as follows:
| Component | Volume/Concentration |
| Template DNA | 100-500 ng |
| Sequencing Primer | 1 pmol |
| 5x Sequencing Buffer | 2 µL |
| dNTP mix (dCTP, dGTP, dTTP at 10 mM each) | 1 µL |
| dTuTP (10 mM) | 1 µL |
| ddNTP (ddATP, ddCTP, ddGTP, or ddTTP at 200 µM) | 1 µL |
| DNA Polymerase | 1-2 units |
| Nuclease-free water | to 10 µL |
3. Thermal Cycling:
-
Initial Denaturation: 96°C for 1 minute
-
25-30 Cycles:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
Final Extension: 60°C for 10 minutes
-
Hold: 4°C
4. Post-Reaction Cleanup:
-
Remove unincorporated dye terminators and primers using a suitable cleanup method (e.g., ethanol/EDTA precipitation, spin columns).
5. Capillary Electrophoresis and Data Analysis:
-
Resuspend the purified DNA fragments in formamide.
-
Denature the fragments by heating at 95°C for 5 minutes and then rapidly cool on ice.
-
Analyze the fragments using an automated DNA sequencer.
-
Analyze the resulting electropherogram data using appropriate sequencing analysis software.
Visualizing the Impact of dTuTP
The following diagrams illustrate the conceptual workflow and the effect of dTuTP on resolving sequencing artifacts.
Caption: Experimental workflow comparing standard dATP and dTuTP in sequencing.
References
Resolving DNA's Gordian Knots: A Side-by-Side Comparison of dATP Analogs for Sequencing Complex Secondary Structures
For researchers, scientists, and drug development professionals navigating the challenges of sequencing DNA with complex secondary structures, the choice of nucleotides can be paramount. Standard Sanger sequencing protocols often falter when encountering hairpins, G-quadruplexes, and other intricate formations, leading to ambiguous results and stalled projects. This guide provides a detailed comparison of dATP analogs designed to overcome these hurdles, supported by experimental insights and detailed protocols.
DNA secondary structures, arising from intra-strand base pairing, can cause significant issues in sequencing by impeding polymerase processivity and causing "band compressions" in electropherograms. These compressions result from the altered electrophoretic mobility of DNA fragments containing these structures, making accurate base calling difficult. To mitigate this, various nucleotide analogs have been developed. This guide focuses on dATP analogs and their role in resolving these complex structures.
The Contenders: A Comparative Overview
The primary dATP analog employed to resolve secondary structures is 7-deaza-dATP . Its efficacy is often enhanced when used in conjunction with its guanosine (B1672433) counterpart, 7-deaza-dGTP . Other analogs, such as dITP (deoxyinosine triphosphate), are also utilized, primarily to address issues in GC-rich regions.
| Feature | Standard dATP | 7-deaza-dATP |
| Mechanism of Action | Forms standard Watson-Crick and Hoogsteen base pairs. | The nitrogen at the 7th position of the purine (B94841) ring is replaced by a carbon, preventing Hoogsteen base pairing.[1] |
| Primary Application | Standard DNA sequencing and PCR. | Resolving secondary structures (hairpins, G-quadruplexes) that cause band compression in Sanger sequencing. |
| Performance | Prone to polymerase stalling and band compression in regions with secondary structures. | Significantly reduces or eliminates band compressions, leading to cleaner and more accurate sequencing data. |
| Effect on Polymerase | Optimal substrate for most DNA polymerases. | Generally well-incorporated by common DNA polymerases (e.g., Taq), but may slightly decrease the thermal stability of the DNA duplex.[2] The impact on fidelity and processivity is not extensively quantified in publicly available literature but is generally considered acceptable for sequencing applications. |
Mechanism of Action: Disrupting the Fold
The key to 7-deaza-dATP's effectiveness lies in its inability to form Hoogsteen base pairs. Hoogsteen pairing, a non-Watson-Crick interaction, is crucial for the formation of certain secondary structures, particularly the G-quadruplexes that arise in guanine-rich regions. By substituting the nitrogen at the 7-position of the purine ring with a carbon, 7-deaza-dATP disrupts the hydrogen bonding network required for these structures, thereby destabilizing them and allowing the DNA polymerase to read through unimpeded.
Experimental Protocols
The following protocols provide a general framework for utilizing dATP analogs in Sanger sequencing. Optimization may be required depending on the specific template and polymerase used.
Sanger Sequencing with 7-deaza-dATP and 7-deaza-dGTP
This protocol is adapted for resolving secondary structures in GC-rich and other complex templates.
1. Reaction Mix Preparation:
Prepare the sequencing reaction mix as follows. For problematic templates, it is often beneficial to substitute a portion of both dGTP and dATP with their 7-deaza analogs.
| Component | Volume | Final Concentration |
| Sequencing Primer | 1 µL | 1 µM |
| Template DNA | 1-5 µL | 100-500 ng |
| Sequencing Buffer | 2 µL | 1x |
| dNTP/dATP analog Mix | 1 µL | See below |
| DNA Polymerase | 1 µL | - |
| Nuclease-free water | to 10 µL | - |
dNTP/dATP analog Mix Composition:
-
Standard Reaction: Standard dNTP mix.
-
For Secondary Structures: A mix containing a 3:1 ratio of 7-deaza-dGTP to dGTP is often recommended.[3] For templates with A-rich secondary structures, a similar substitution strategy with 7-deaza-dATP can be employed. A common starting point is to replace 50% of the dATP with 7-deaza-dATP.
2. Thermal Cycling Conditions:
The following are typical cycle sequencing conditions.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 96°C | 1 min | 1 |
| Denaturation | 96°C | 10 sec | 25-30 |
| Annealing | 50°C | 5 sec | |
| Extension | 60°C | 4 min | |
| Final Extension | 60°C | 5 min | 1 |
| Hold | 4°C | ∞ | 1 |
3. Post-Reaction Cleanup and Analysis:
Proceed with standard post-reaction cleanup protocols (e.g., ethanol/EDTA precipitation or column purification) followed by capillary electrophoresis.
Performance and Considerations
While quantitative, side-by-side comparisons of different dATP analogs are limited in published literature, qualitative evidence strongly supports the efficacy of 7-deaza-dATP in resolving band compressions. Electropherograms from sequencing reactions using 7-deaza analogs consistently show sharper peaks and more uniform signal intensity in problematic regions compared to those from standard reactions.[4]
Key Considerations:
-
Polymerase Choice: While many common DNA polymerases can incorporate 7-deaza analogs, their efficiency may vary. It is advisable to consult the polymerase manufacturer's recommendations.
-
Impact on Melting Temperature: The incorporation of 7-deaza-purines can slightly lower the melting temperature (Tm) of the DNA duplex.[2] This is generally not a concern for standard sequencing protocols but may be a factor in other applications.
-
Combined Use: For templates with complex secondary structures involving both G-C and A-T base pairs, the combined use of 7-deaza-dGTP and 7-deaza-dATP is often the most effective strategy.[5]
-
Alternative Analogs: For GC-rich templates, dITP can be used as a substitute for dGTP. dITP forms weaker base pairs with cytosine than dGTP, which helps to destabilize secondary structures. N4-methyl-dCTP is another alternative that has been shown to reduce band compressions.[6]
Conclusion
For researchers facing the challenge of sequencing through DNA secondary structures, dATP analogs, particularly 7-deaza-dATP, offer a powerful solution. By disrupting the non-canonical hydrogen bonds that stabilize these structures, these analogs enable DNA polymerases to proceed efficiently, resulting in cleaner, more accurate, and unambiguous sequencing data. While the impact on polymerase fidelity requires further quantitative investigation, the significant improvement in read-through for complex templates makes these analogs an indispensable tool in the molecular biologist's arsenal. Careful consideration of the specific template sequence and optimization of the sequencing protocol will ensure the successful application of these valuable reagents.
References
- 1. DNA sequencing with dye-labeled terminators and T7 DNA polymerase: effect of dyes and dNTPs on incorporation of dye-terminators and probability analysis of termination fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resolution enhancing Nucleotides - Jena Bioscience [jenabioscience.com]
Unveiling the Efficiency of 2'-Deoxytubercidin 5'-triphosphate as a Substrate for DNA Polymerases: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the substrate efficiency of nucleotide analogs is paramount for applications ranging from diagnostics to therapeutic interventions. This guide provides a comprehensive comparison of the efficacy of 2'-Deoxytubercidin 5'-triphosphate (dTuTP), a 7-deaza-adenosine analog, with various DNA polymerases. We present available data on its performance relative to its natural counterpart, 2'-deoxyadenosine (B1664071) 5'-triphosphate (dATP), and other analogs, supported by detailed experimental protocols for assessing polymerase activity.
Introduction to this compound (dTuTP)
This compound (dTuTP) is a modified purine (B94841) nucleotide that serves as an analog of 2'-deoxyadenosine 5'-triphosphate (dATP). The key structural difference is the substitution of the nitrogen atom at position 7 of the adenine (B156593) base with a carbon atom, creating a 7-deazaadenine base. This modification in the major groove of the DNA can influence its interaction with DNA polymerases and other DNA-binding proteins without disrupting the Watson-Crick base pairing with thymidine. The unique properties of dTuTP make it a valuable tool in various molecular biology applications, including the enzymatic synthesis of modified DNA for therapeutic and diagnostic purposes.
Comparative Efficacy of dTuTP with DNA Polymerases
The efficiency with which a DNA polymerase incorporates a nucleotide analog is a critical determinant of its utility. This efficiency is often quantified by steady-state kinetic parameters, primarily the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximum velocity (Vmax) or the catalytic rate constant (kcat). The ratio kcat/Km provides a measure of the catalytic efficiency of the enzyme for a given substrate.
While extensive quantitative data directly comparing dTuTP across a wide range of DNA polymerases is limited in publicly accessible literature, existing studies provide valuable qualitative and semi-quantitative insights into its performance.
Data Summary
Below is a summary of the observed efficacy of dTuTP and other relevant nucleotide analogs with different DNA polymerases. It is important to note that direct quantitative comparisons are challenging due to variations in experimental conditions across different studies.
| Nucleotide Analog | DNA Polymerase | Observation | Reference Type |
| This compound (dTuTP) | Various | Generally a good substrate, often substituting for dATP. The 7-deaza modification is well-tolerated by many polymerases. | General Knowledge |
| 2'-Deoxyxanthosine 5'-triphosphate (dXTP) | E. coli DNA Polymerase I (Klenow Fragment) | Poorly substitutes for dGTP and does not substitute for dATP, dCTP, or dTTP.[1] | Research Article |
| 2'-Deoxyoxanosine (B1217319) 5'-triphosphate (dOTP) | E. coli DNA Polymerase I (Klenow Fragment) | Substitutes for dGTP and to a lesser extent for dATP.[1] Incorporation efficiency is much lower than dGTP.[1] | Research Article |
| 5-Alkyl-2'-deoxyuridine 5'-triphosphates | Calf Thymus DNA Polymerase α and β, E. coli DNA Polymerase I | All enzymes were active with these analogs, but incorporation rates were much lower than with dTTP.[2] | Research Article |
| N4-acyl-2'-deoxycytidine-5'-triphosphates | Taq, Klenow (exo-), Bsm, KOD XL, phi29 DNA Polymerases | Efficiently used as substrates by a variety of Family A and B DNA polymerases.[3] | Research Article |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the efficacy of dTuTP and other nucleotide analogs with DNA polymerases.
Steady-State Kinetic Analysis of Single Nucleotide Incorporation
This protocol is designed to determine the steady-state kinetic parameters (Km and Vmax) for the incorporation of a single nucleotide analog by a DNA polymerase.
Materials:
-
Purified DNA polymerase
-
Primer-template DNA duplex with a specific template base for incorporation
-
This compound (dTuTP) and other dNTPs of high purity
-
Reaction buffer (specific to the DNA polymerase, typically containing Tris-HCl, MgCl2, and a reducing agent like DTT)
-
Quenching solution (e.g., EDTA)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager or fluorescence scanner (if using labeled primers)
Methodology:
-
Primer Labeling: The 5'-end of the primer is typically labeled with 32P using T4 polynucleotide kinase and [γ-32P]ATP or with a fluorescent dye for non-radioactive detection.
-
Primer-Template Annealing: The labeled primer is annealed to the template DNA by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Reaction Setup: A series of reactions are prepared with a fixed concentration of the DNA polymerase and the primer-template duplex. Each reaction will have a varying concentration of the nucleotide analog (dTuTP).
-
Initiation of Reaction: The reaction is initiated by the addition of the DNA polymerase and incubated at the optimal temperature for the enzyme for a defined period. The reaction time should be optimized to ensure single-turnover conditions (product formation is less than 20% of the enzyme concentration).
-
Quenching: The reactions are stopped by the addition of a quenching solution containing EDTA.
-
Product Analysis: The reaction products are separated from the unextended primer by denaturing PAGE.
-
Data Quantification: The amount of extended primer (product) is quantified using a phosphorimager or fluorescence scanner.
-
Kinetic Parameter Calculation: The initial velocity of the reaction (product formed per unit time) is plotted against the nucleotide analog concentration. The data are then fitted to the Michaelis-Menten equation to determine the Km and Vmax values.
Polymerase Chain Reaction (PCR) Amplification Assay
This assay assesses the ability of a nucleotide analog to support DNA amplification in a PCR reaction, providing a qualitative or semi-quantitative measure of its efficacy as a substrate.
Materials:
-
Thermostable DNA polymerase (e.g., Taq polymerase)
-
DNA template
-
Forward and reverse primers
-
dATP, dCTP, dGTP, and dTTP
-
This compound (dTuTP)
-
PCR buffer (containing MgCl2)
-
Thermal cycler
-
Agarose (B213101) gel electrophoresis system
-
DNA staining dye (e.g., ethidium (B1194527) bromide or SYBR Safe)
Methodology:
-
Reaction Setup: Prepare a series of PCR reactions. A control reaction will contain the standard four dNTPs (dATP, dCTP, dGTP, dTTP). In the experimental reactions, dATP is fully or partially replaced with dTuTP at an equimolar concentration.
-
PCR Amplification: The reactions are subjected to a standard PCR program in a thermal cycler, typically consisting of an initial denaturation step, followed by 25-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
Product Analysis: The PCR products are analyzed by agarose gel electrophoresis.
-
Result Interpretation: The presence and intensity of the amplified DNA band in the experimental lanes are compared to the control lane. A band of the correct size and comparable intensity to the control indicates that dTuTP is an efficient substrate for the polymerase in PCR. The absence or a faint band suggests poor incorporation.
Visualizing the Workflow
To better understand the experimental process and the underlying molecular interactions, the following diagrams illustrate the key workflows and concepts.
Experimental Workflow for Steady-State Kinetics
Caption: Generalized workflow for determining the steady-state kinetics of dTuTP incorporation.
Conceptual Pathway of DNA Polymerization
Caption: Simplified signaling pathway of a single nucleotide incorporation by a DNA polymerase.
Conclusion
This compound generally serves as an effective substrate for various DNA polymerases, making it a valuable reagent for the enzymatic synthesis of DNA containing a 7-deazaadenine modification. While detailed kinetic data across a comprehensive panel of polymerases remains to be fully elucidated in the public domain, the available information suggests good acceptance by many commonly used enzymes. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess the efficacy of dTuTP and other nucleotide analogs with their specific DNA polymerase of interest. Such empirical validation is crucial for the successful implementation of these modified nucleotides in downstream applications, including the development of novel diagnostics and therapeutics.
References
- 1. Misincorporation of 2'-deoxyoxanosine 5'-triphosphate by DNA polymerases and its implication for mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study of substrate specificity of mammalian and bacterial DNA polymerases with 5-alkyl-2'-deoxyuridine 5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N4-acyl-2'-deoxycytidine-5'-triphosphates for the enzymatic synthesis of modified DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
2'-Deoxytubercidin 5'-triphosphate (dTuTP): A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate nucleotide analogs is critical for the success of various molecular biology applications. This guide provides a comprehensive comparison of 2'-Deoxytubercidin 5'-triphosphate (dTuTP) with its natural counterpart, deoxyadenosine (B7792050) triphosphate (dATP), and other nucleotide analogs. We will delve into its applications in resolving DNA sequencing compressions and its performance as a substrate for DNA polymerases, supported by experimental data and detailed protocols.
Resolving DNA Sequence Compressions
One of the primary applications of dTuTP is in DNA sequencing, particularly in resolving band compressions on sequencing gels. These compressions are artifacts that arise in regions of DNA with high GC content or secondary structures like hairpins, leading to ambiguous or incorrect sequence reads. The formation of Hoogsteen base pairs in G-rich sequences is a major contributor to this phenomenon.
dTuTP, an analog of dATP, can be substituted for dATP in sequencing reactions to destabilize these alternative DNA structures. By replacing adenine (B156593) with tubercidin, which has a C-H group instead of a nitrogen at the 7-position of the purine (B94841) ring, the potential for Hoogsteen base pairing is reduced. This results in a more uniform migration of DNA fragments during electrophoresis and, consequently, clearer and more accurate sequence data.
While direct comparative studies showcasing the superiority of dTuTP over other analogs are limited in publicly available literature, its principle of action is similar to other well-documented analogs used for the same purpose, such as 7-deaza-dGTP and N4-methyl-dCTP. These analogs also work by disrupting non-Watson-Crick base pairing.
Experimental Protocol: Sanger Sequencing with dTuTP to Resolve GC-Rich Regions
This protocol is adapted from standard Sanger sequencing protocols, with the modification of substituting dATP with dTuTP in the reaction mix.
Materials:
-
Single-stranded DNA template with a GC-rich region
-
Sequencing primer
-
DNA polymerase (e.g., Taq polymerase, Sequenase™)
-
dNTP mix (dGTP, dCTP, dTTP)
-
dTuTP solution
-
ddNTPs (ddATP, ddGTP, ddCTP, ddTTP), each labeled with a different fluorescent dye
-
Sequencing reaction buffer
-
Thermal cycler
-
Capillary electrophoresis system
Procedure:
-
Reaction Setup: For each sequencing reaction (A, T, C, G termination), prepare a master mix containing the sequencing buffer, DNA template, and primer.
-
dNTP/dTuTP Mix: To the master mix, add the dNTP mix and dTuTP. The recommended concentration of dTuTP may need to be optimized, but a starting point is to use it at the same molar concentration as the other dNTPs. For particularly stubborn compressions, a higher ratio of dTuTP to dATP (if not completely replacing it) can be tested.
-
Addition of ddNTPs: Aliquot the master mix into four separate tubes and add the respective fluorescently labeled ddNTP to each.
-
Polymerase Addition: Add the DNA polymerase to each tube to initiate the sequencing reaction.
-
Thermal Cycling: Perform cycle sequencing using a standard thermal cycling program. An example program for Taq polymerase is:
-
Initial denaturation: 96°C for 1 minute
-
30 cycles of:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
Final hold: 4°C
-
-
Purification: Purify the sequencing products to remove unincorporated nucleotides and primers.
-
Capillary Electrophoresis: Resuspend the purified products in a loading solution and analyze them on a capillary electrophoresis-based DNA sequencer.
-
Data Analysis: Analyze the resulting chromatogram to determine the DNA sequence, paying close attention to the resolution in the previously compressed region.
Logical Workflow for Using dTuTP in Sequencing
Caption: Workflow for Sanger sequencing using dTuTP to resolve GC-rich regions.
Performance as a Substrate for DNA Polymerases
The efficiency with which a DNA polymerase incorporates a nucleotide analog is a critical factor in its utility. This is typically quantified by the kinetic parameters Kcat (the catalytic rate) and Km (the substrate concentration at which the reaction rate is half of Vmax). The ratio Kcat/Km represents the catalytic efficiency of the polymerase for that particular nucleotide.
For a successful application in PCR or sequencing, an analog should be incorporated with an efficiency that is not drastically lower than its natural counterpart. If the incorporation rate is too low, it can lead to biased amplification or a high frequency of "false stops" in sequencing, where the polymerase dissociates from the template.
Experimental Protocol: Steady-State Kinetic Analysis of dTuTP Incorporation
This protocol outlines a method to determine the steady-state kinetic parameters (Kcat and Km) for the incorporation of dTuTP by a DNA polymerase and compare it to dATP.
Materials:
-
DNA polymerase (e.g., Taq DNA polymerase, Klenow fragment)
-
Primer-template DNA substrate with a known sequence
-
dTuTP and dATP solutions of varying concentrations
-
The other three dNTPs (dGTP, dCTP, dTTP)
-
Reaction buffer appropriate for the chosen polymerase
-
Radiolabeled primer or dNTP for detection, or a fluorescence-based detection system
-
Quenching solution (e.g., EDTA)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager or fluorescence scanner
Procedure:
-
Primer-Template Design: Design a short primer-template duplex where the first nucleotide to be incorporated opposite the template is thymine (B56734) (T), allowing for the specific incorporation of either dATP or dTuTP.
-
Reaction Setup: Prepare a series of reactions, each containing a fixed concentration of the DNA polymerase and the primer-template substrate. Vary the concentration of either dATP or dTuTP across the different reactions.
-
Initiation and Quenching: Initiate the reactions by adding the polymerase. At various time points, quench the reactions by adding a solution containing EDTA.
-
Product Separation: Separate the unextended primer from the extended product using denaturing PAGE.
-
Quantification: Quantify the amount of product formed at each time point for each nucleotide concentration using a phosphorimager or fluorescence scanner.
-
Data Analysis:
-
For each concentration of dATP and dTuTP, plot the product concentration versus time. The initial velocity (V₀) is the slope of the linear portion of this curve.
-
Plot the initial velocities (V₀) against the substrate concentrations ([S], which is [dATP] or [dTuTP]).
-
Fit the data to the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Km + [S]).
-
From the fit, determine the Vmax and Km for both dATP and dTuTP.
-
Calculate Kcat by dividing Vmax by the enzyme concentration.
-
The catalytic efficiency is then calculated as Kcat/Km.
-
Signaling Pathway of Nucleotide Incorporation
Caption: Simplified pathway of nucleotide incorporation by DNA polymerase.
Comparative Data
As specific quantitative data for dTuTP is scarce in the literature, the following table provides a template for how the comparative data, once obtained through the kinetic analysis described above, should be presented.
Table 1: Hypothetical Kinetic Parameters for dATP and dTuTP Incorporation by Taq DNA Polymerase
| Nucleotide | Km (µM) | Kcat (s⁻¹) | Kcat/Km (µM⁻¹s⁻¹) | Relative Efficiency (%) |
| dATP | 10 | 100 | 10 | 100 |
| dTuTP | 25 | 75 | 3 | 30 |
This hypothetical data illustrates that while dTuTP might have a slightly lower catalytic rate (Kcat) and a higher Michaelis constant (Km), indicating weaker binding, it can still be an effective substrate for DNA polymerase. The key is that its incorporation efficiency is sufficient to allow for successful DNA synthesis in applications like sequencing and PCR.
Conclusion
This compound is a valuable tool for molecular biologists, particularly for resolving ambiguities in DNA sequencing of GC-rich templates. While detailed quantitative comparisons of its performance with various DNA polymerases are not widely published, the provided experimental protocols offer a clear path for researchers to generate this data in their own laboratories. By understanding the principles of its application and its interaction with DNA polymerases, scientists can effectively utilize dTuTP to overcome common challenges in DNA analysis.
A Comparative Guide to Minimizing PCR Artifacts: A Performance Review of Modern Techniques
The polymerase chain reaction (PCR) is a cornerstone of molecular biology, enabling the amplification of specific DNA sequences. However, the fidelity of this amplification is paramount, as the introduction of artifacts can lead to erroneous results and misinterpretation of data. This guide provides a comprehensive comparison of various methods designed to mitigate the formation of common PCR artifacts, such as nonspecific products, primer-dimers, and polymerase-induced errors. We will delve into the use of high-fidelity DNA polymerases, Hot-Start PCR, Touchdown PCR, and the dUTP/UNG system for preventing carryover contamination, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their needs.
Understanding PCR Artifacts
PCR artifacts can be broadly categorized into three main types:
-
Nonspecific Products: Amplification of DNA sequences other than the intended target, often due to primers annealing to partially complementary sites on the template DNA.
-
Primer-Dimers: Self-annealing of primers, which are then extended by the DNA polymerase, competing with the amplification of the target sequence.[1]
-
Polymerase Errors: Misincorporation of nucleotides by the DNA polymerase during extension, leading to point mutations in the amplified product.
-
Carryover Contamination: Contamination of a PCR reaction with amplicons from a previous reaction, leading to false-positive results.
The choice of methodology to reduce these artifacts depends on the specific requirements of the downstream application, such as cloning, sequencing, or quantitative analysis.
Comparison of PCR Artifact Reduction Strategies
Here, we compare four widely used techniques for minimizing PCR artifacts. The following table summarizes their primary applications and key performance metrics.
| Method | Primary Artifacts Addressed | Key Performance Metric | Typical Applications |
| High-Fidelity DNA Polymerases | Polymerase errors, nonspecific products | Error Rate (mutations/bp/duplication) | Cloning, sequencing, site-directed mutagenesis |
| Hot-Start PCR | Nonspecific products, primer-dimers | Reduction in nonspecific amplification | Routine PCR, qPCR, multiplex PCR |
| Touchdown PCR | Nonspecific products, primer-dimers | Increased specificity of primer annealing | Amplification from complex templates, low-copy number targets |
| dUTP/UNG System | Carryover contamination | Prevention of false positives | Diagnostics, ancient DNA studies, high-throughput screening |
High-Fidelity DNA Polymerases: Minimizing Polymerase-Induced Errors
Standard Taq DNA polymerase has a relatively high error rate, which can be problematic for applications requiring high sequence accuracy. High-fidelity DNA polymerases possess a 3'→5' exonuclease activity, also known as proofreading, which allows them to remove misincorporated nucleotides.[2]
Quantitative Comparison of DNA Polymerase Fidelity
The fidelity of a DNA polymerase is typically expressed as its error rate. The table below compares the error rates of several common DNA polymerases.
| DNA Polymerase | Error Rate (mutations/bp/duplication) | Relative Fidelity to Taq | Proofreading (3'→5' Exonuclease) Activity |
| Taq | 8.0 x 10⁻⁶ | 1x | No |
| Pfu | 1.3 x 10⁻⁶ | ~6x | Yes |
| KOD | 3.5 x 10⁻⁶ | ~2x | Yes |
| Phusion | 4.4 x 10⁻⁷ | ~18x | Yes |
| Q5 High-Fidelity | 2.8 x 10⁻⁷ | ~280x | Yes |
Data compiled from multiple sources. Error rates can vary depending on the assay and reaction conditions.
Experimental Protocol: High-Fidelity PCR
This protocol provides a general guideline for PCR using a high-fidelity DNA polymerase. Always refer to the manufacturer's specific instructions for optimal performance.
1. Reaction Setup:
| Component | 50 µL Reaction | Final Concentration |
| 5X High-Fidelity Buffer | 10 µL | 1X |
| dNTPs (10 mM each) | 1 µL | 200 µM |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| Template DNA | X µL | < 250 ng |
| High-Fidelity DNA Polymerase | 0.5 µL | 1 unit |
| Nuclease-Free Water | to 50 µL | - |
2. Thermal Cycling:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 30 s | 1 |
| Denaturation | 98°C | 10 s | 25-35 |
| Annealing | 55-68°C | 20-30 s | |
| Extension | 72°C | 30 s/kb | |
| Final Extension | 72°C | 2 min | 1 |
| Hold | 4°C | ∞ |
3. Analysis:
Analyze the PCR products by agarose (B213101) gel electrophoresis to verify the size and purity of the amplicon.[3][4][5][6][7]
Hot-Start PCR: Preventing Nonspecific Amplification at Room Temperature
Hot-start PCR techniques prevent polymerase activity during the reaction setup at ambient temperatures, thereby reducing the formation of nonspecific products and primer-dimers.[8][][10][11] This is achieved by either chemically modifying the polymerase or using an antibody or aptamer that reversibly binds to and inhibits the enzyme.[8][][12] The polymerase is activated only after the initial denaturation step at high temperature.[8][]
Mechanism of Antibody-Based Hot-Start PCR
References
- 1. Primer dimer - Wikipedia [en.wikipedia.org]
- 2. Minimizing PCR-Induced Errors in Next-Generation Sequencing Library Prep: The Role of High-Fidelity Enzymes – Gevaert [gevaert.com]
- 3. crcooper01.people.ysu.edu [crcooper01.people.ysu.edu]
- 4. Agarose Gel Electrophoresis of PCR Products Using E-Gel EX Agarose Gels | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. asm.org [asm.org]
- 8. Hot start PCR - Wikipedia [en.wikipedia.org]
- 10. Comparing Hot Start vs. Standard PCR | AAT Bioquest [aatbio.com]
- 11. How does HotStart PCR help minimize nonspecific amplification events? [qiagen.com]
- 12. neb.com [neb.com]
Unlocking Sequencing Data Quality: A Comparative Analysis of 2'-Deoxytubercidin 5'-triphosphate Integration
For researchers, scientists, and drug development professionals striving for the highest quality sequencing data, particularly from challenging genomic regions, the incorporation of modified nucleotides presents a powerful strategy. This guide provides a comparative analysis of sequencing data generated with and without the use of 2'-Deoxytubercidin 5'-triphosphate (dTuTP), also known as 7-deaza-2'-deoxyadenosine triphosphate (c⁷dATP). By mitigating the formation of secondary structures in DNA, dTuTP offers a pathway to more uniform coverage, reduced error rates, and improved overall data reliability, especially in GC-rich and repetitive sequences.
The core challenge in sequencing GC-rich and other structurally complex DNA regions lies in the formation of Hoogsteen base pairing, which can lead to polymerase slippage, stalling, and the formation of secondary structures like hairpins. These events result in uneven coverage, sequencing errors, and, in some cases, complete data dropout in these critical regions. This compound, a synthetic analog of deoxyadenosine (B7792050) triphosphate (dATP), addresses this issue by replacing the nitrogen at the 7-position of the purine (B94841) ring with a carbon atom. This modification prevents the formation of Hoogsteen hydrogen bonds, thereby destabilizing secondary structures and allowing for more faithful DNA polymerization.
Comparative Analysis of Sequencing Data Quality
While direct, extensive quantitative comparisons of Next-Generation Sequencing (NGS) data with and without dTuTP are emerging, the well-documented benefits in Sanger sequencing and PCR amplification of difficult templates provide a strong basis for its utility in modern sequencing workflows. The following tables summarize the expected improvements in key sequencing quality metrics based on available data for dTuTP and the closely related analog, 7-deaza-dGTP.
Table 1: Impact on Key Sequencing Quality Metrics
| Quality Metric | Standard Sequencing (with dATP) | Sequencing with this compound (dTuTP) |
| Coverage Uniformity | Lower uniformity, with significant drops in GC-rich and repetitive regions. | Improved uniformity of coverage across the genome, particularly in regions with high GC content. |
| Read Depth in GC-Rich Regions | Often significantly lower than average, leading to gaps in sequencing. | Increased read depth in GC-rich regions, enabling more reliable variant calling. |
| Sequencing Error Rates | Higher error rates (insertions/deletions) in homopolymer runs and GC-rich areas due to polymerase slippage. | Reduced error rates in problematic regions due to the prevention of secondary structure formation. |
| Bias in Sequence Representation | Over-amplification of AT-rich regions and underrepresentation of GC-rich regions during library amplification. | More balanced representation of sequences across a wide range of GC content.[1][2] |
| Read Length (Long-Read Sequencing) | Premature termination of reads can occur in regions with strong secondary structures. | Potential for longer read lengths in long-read sequencing technologies by enabling the polymerase to traverse complex regions. |
Table 2: Performance in Specific Sequencing Applications
| Application | Standard Sequencing (with dATP) | Sequencing with this compound (dTuTP) |
| Whole Genome Sequencing | Gaps and low-quality data in GC-rich promoters, first exons, and other regulatory regions. | More complete and accurate sequencing of GC-rich regulatory elements and other challenging genomic regions.[3] |
| Targeted Sequencing (e.g., Gene Panels) | Inefficient capture and sequencing of GC-rich target regions, potentially leading to false negatives. | Improved on-target capture and sequencing efficiency for GC-rich genes, enhancing diagnostic yield. |
| Viral Genome Sequencing | Difficulty in sequencing viral genomes with high GC content, hindering surveillance and characterization. | Enhanced ability to obtain complete and accurate sequences of GC-rich viral genomes. |
| Metagenomic Sequencing | Biased representation of microbial communities due to differential amplification of genomes with varying GC content. | More accurate representation of the taxonomic diversity in a metagenomic sample. |
Experimental Protocols
The integration of dTuTP into a standard NGS library preparation workflow is straightforward. It is typically introduced during the PCR amplification step, replacing or partially substituting dATP.
Detailed Methodology for NGS Library Preparation with dTuTP
-
DNA Fragmentation: Genomic DNA is fragmented to the desired size range using either mechanical (e.g., sonication) or enzymatic methods.
-
End Repair and A-tailing: The fragmented DNA is end-repaired to create blunt ends, and a single adenosine (B11128) (or a mixture of adenosine and 7-deaza-adenosine) is added to the 3' ends.
-
Adapter Ligation: Sequencing adapters are ligated to the A-tailed DNA fragments.
-
Library Amplification (with dTuTP):
-
Set up a PCR reaction using a high-fidelity DNA polymerase.
-
In the dNTP mix, substitute a portion or all of the dATP with dTuTP. A common starting point is a 1:3 ratio of dTuTP:dATP, which can be optimized depending on the GC content of the sample. For highly problematic templates, a complete replacement may be beneficial.
-
The concentration of other dNTPs (dCTP, dGTP, dTTP) should remain at the standard recommended concentration. For templates with high GC content, it is often advantageous to also replace dGTP with 7-deaza-dGTP.
-
Perform a minimal number of PCR cycles to avoid amplification bias.
-
-
Library Purification: The amplified library is purified to remove unincorporated nucleotides, primers, and adapter dimers.
-
Library Quantification and Quality Control: The final library is quantified, and its size distribution is assessed before sequencing.
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying principle of using dTuTP, the following diagrams are provided.
References
Safety Operating Guide
Navigating the Safe Disposal of 2'-Deoxytubercidin 5'-triphosphate: A Comprehensive Guide
For researchers and scientists engaged in drug development and molecular biology, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2'-Deoxytubercidin 5'-triphosphate, a crucial component in various research applications. Adherence to these protocols is vital for ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before working with this compound, it is imperative to don the appropriate Personal Protective Equipment (PPE). This includes a standard laboratory coat, safety glasses with side shields, and chemical-resistant gloves. All handling of the compound should be conducted within a well-ventilated area, preferably inside a fume hood to minimize inhalation exposure.
In the event of accidental contact, immediate action is crucial. For skin contact, wash the affected area thoroughly with soap and copious amounts of water. Should the compound come into contact with the eyes, flush immediately with a gentle stream of water for at least 15 minutes, holding the eyelids open. In case of inhalation, move to an area with fresh air. If any symptoms of irritation or discomfort persist after exposure, seek prompt medical attention.
Quantitative Data Summary
The following table summarizes the general physical and chemical properties of dNTPs, which can be considered indicative for this compound in the absence of specific data.
| Property | Typical Value/Information |
| Physical State | Solid or aqueous solution |
| Appearance | Colorless solution or white powder |
| Storage Temperature | -20°C for long-term stability[1] |
| Solubility | Miscible in water |
| Stability | Stable under recommended storage conditions[1][2] |
| Hazard Classification | Generally not classified as a hazardous substance[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and associated waste requires a systematic approach involving segregation, containment, and transfer through your institution's designated chemical waste stream.
Step 1: Waste Segregation
At the point of generation, it is critical to segregate waste contaminated with this compound from general laboratory trash.
-
Solid Waste: All solid materials that have come into direct contact with the compound, including pipette tips, microcentrifuge tubes, gloves, and absorbent bench paper, must be collected in a designated, leak-proof hazardous waste container. This container should be lined with a durable plastic bag and clearly labeled.
-
Liquid Waste: All aqueous solutions containing this compound, such as reaction mixtures and buffers, must be collected in a dedicated, shatter-resistant, and leak-proof hazardous waste container. Ensure the container is compatible with the chemical nature of the waste.
Step 2: Proper Labeling
Clear and accurate labeling of waste containers is mandatory to ensure safe handling and disposal by your institution's Environmental Health and Safety (EHS) department.
-
Label all waste containers with "Hazardous Chemical Waste."
-
Specify the full chemical name: "this compound."
-
While not formally classified as hazardous, it is good practice to note any potential hazards based on analogous compounds.
Step 3: Secure Storage
Store sealed waste containers in a designated and secure hazardous waste accumulation area. This area should be away from general laboratory traffic and drains to prevent accidental spills or releases.
Step 4: Scheduling Waste Pickup
Once a waste container is full, or if it has been in storage for a period approaching your institution's limit (often six to twelve months), arrange for its collection by your institution's EHS or hazardous waste management team. Follow your institution's specific procedures for requesting a waste pickup.
Decontamination of Surfaces
In case of a spill, cordon off the affected area. Absorb the spill with an inert material, such as vermiculite (B1170534) or sand. Collect the absorbent material and any contaminated debris into a designated hazardous waste container. Clean the spill area with a suitable laboratory disinfectant or a mild detergent solution, followed by a thorough rinse with water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines as the primary source of information for chemical waste disposal.
References
Safeguarding Your Research: A Guide to Handling 2'-Deoxytubercidin 5'-triphosphate
Essential guidance for the safe handling and disposal of 2'-Deoxytubercidin 5'-triphosphate is critical for ensuring laboratory safety and maintaining experimental integrity. This document provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals. By adhering to these protocols, you can minimize risks and ensure compliant laboratory operations.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent skin and eye contact, as well as inhalation.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). | To prevent skin contact with the compound.[2][4] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | To protect eyes from potential splashes of solutions containing the compound.[2][4][5] |
| Body Protection | A lab coat or other protective clothing. | To protect skin and personal clothing from contamination.[4][6] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling the solid form or if there is a risk of aerosolization. | To prevent inhalation of the compound, especially in powder form.[4][7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Work in a designated area, such as a chemical fume hood or a well-ventilated laboratory bench.[7]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before handling, thoroughly inspect all PPE for any signs of damage.
2. Handling the Compound:
-
When handling the solid form, avoid creating dust.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
3. In Case of a Spill:
-
For small spills, carefully sweep up the solid material or absorb the liquid with an inert material.
-
Place the waste in a sealed, labeled container for proper disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and adhere to regulations.
1. Waste Segregation:
-
Do not dispose of this compound with general laboratory waste.
-
Segregate waste into solid and liquid streams.
2. Waste Containment:
-
Solid Waste: Place contaminated items (e.g., gloves, pipette tips) into a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and leak-proof hazardous waste container.
3. Labeling and Storage:
-
Label all waste containers with "Hazardous Chemical Waste," the full chemical name, and any associated hazard warnings.
-
Store waste containers in a designated, secure area away from incompatible materials.
4. Final Disposal:
-
Arrange for the disposal of the chemical waste through a licensed waste disposal contractor, in accordance with local, state, and federal regulations.[2]
References
- 1. This compound sodium (C7dATP sodium) | Others 13 | | Invivochem [invivochem.com]
- 2. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. cdnisotopes.com [cdnisotopes.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
